molecular formula C6H12N2O4 B156710 N,N'-Bis(2-hydroxyethyl)oxamide CAS No. 1871-89-2

N,N'-Bis(2-hydroxyethyl)oxamide

Cat. No.: B156710
CAS No.: 1871-89-2
M. Wt: 176.17 g/mol
InChI Key: FPQJEXTVQZHURJ-UHFFFAOYSA-N
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Description

N,N'-Bis(2-hydroxyethyl)oxamide is a useful research compound. Its molecular formula is C6H12N2O4 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.77 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3646. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-bis(2-hydroxyethyl)oxamide
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InChI

InChI=1S/C6H12N2O4/c9-3-1-7-5(11)6(12)8-2-4-10/h9-10H,1-4H2,(H,7,11)(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FPQJEXTVQZHURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074596
Record name Ethanediamide, N1,N2-bis(2-hydroxyethyl)-
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Molecular Weight

176.17 g/mol
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CAS No.

1871-89-2
Record name N1,N2-Bis(2-hydroxyethyl)ethanediamide
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Record name N,N'-Bis(2-hydroxyethyl)oxamide
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Record name Ethanediamide, N1,N2-bis(2-hydroxyethyl)-
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Record name Ethanediamide, N1,N2-bis(2-hydroxyethyl)-
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Record name N,N'-Bis(2-hydroxyethyl)ethanediamide
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Record name N,N'-BIS(2-HYDROXYETHYL)OXAMIDE
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Foundational & Exploratory

An In-depth Technical Guide to N,N'-Bis(2-hydroxyethyl)oxamide (CAS 1871-89-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(2-hydroxyethyl)oxamide (CAS 1871-89-2) is a symmetrical diamide alcohol with a versatile chemical profile that has led to its application across various scientific and industrial domains. This document provides a comprehensive overview of its core properties, synthesis, and applications, with a focus on its role as a crosslinking agent and a building block in organic synthesis. Detailed experimental protocols for its preparation are provided, alongside a thorough compilation of its physicochemical and spectral data to support further research and development.

Core Properties

This compound is a white crystalline solid at room temperature.[1] Its bifunctional nature, possessing both amide and hydroxyl groups, is key to its utility. The hydroxyl groups provide reactive sites for esterification and etherification, while the amide linkages offer hydrogen bonding capabilities and structural rigidity.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₆H₁₂N₂O₄[2][3]
Molecular Weight 176.17 g/mol [2][3]
Melting Point 168 °C (decomposes)[1][4][5]
Appearance White to almost white crystalline powder[1]
Solubility Insoluble in water[4][5]
CAS Number 1871-89-2[2][3]
IUPAC Name This compound[2]
Spectral Data

The following tables summarize the key spectral data for this compound, which are crucial for its identification and characterization.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not explicitly provided in search results

Note: While search results indicate the availability of ¹H NMR spectra, specific chemical shift values were not found.[2][6]

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Data not explicitly provided in search results

Note: While search results indicate the availability of ¹³C NMR spectra, specific chemical shift values were not found.[2][7]

FTIR Spectral Data

Wavenumber (cm⁻¹)Assignment
Specific peak assignments not detailed in search results

Note: The NIST WebBook provides the IR spectrum, but a detailed peak list is not available in the search snippets.[8] General absorbances for similar structures suggest the presence of O-H, N-H, C=O (Amide I), and C-N stretching, and N-H bending (Amide II) vibrations.[9]

Mass Spectrometry Data

m/zInterpretation
Specific fragmentation patterns not detailed in search results

Note: The NIST WebBook provides the mass spectrum, but a detailed fragmentation analysis is not available in the search snippets.[10]

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, most commonly by the reaction of an oxalic acid derivative with 2-aminoethanol. Below are detailed protocols for two common methods.

Synthesis from Diethyl Oxalate and Ethanolamine

This method involves the aminolysis of diethyl oxalate with ethanolamine. The reaction proceeds readily due to the high nucleophilicity of the primary amine.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.0 equivalents of ethanolamine in absolute ethanol.

  • To this solution, add 1.0 equivalent of diethyl oxalate dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from diethyl oxalate and ethanolamine.

G Synthesis Workflow of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Ethanolamine Ethanolamine Dissolution Dissolution Ethanolamine->Dissolution 2.0 eq Diethyl_Oxalate Diethyl_Oxalate Reaction_Mixture Reaction_Mixture Diethyl_Oxalate->Reaction_Mixture 1.0 eq, dropwise Ethanol Ethanol Ethanol->Dissolution Dissolution->Reaction_Mixture in Ethanol Reflux Reflux Reaction_Mixture->Reflux 2-4 hours Cooling Cooling Reflux->Cooling to RT Precipitation Precipitation Cooling->Precipitation Filtration Filtration Precipitation->Filtration Collect solid Washing Washing Filtration->Washing with cold Ethanol Drying Drying Washing->Drying under vacuum Final_Product This compound Drying->Final_Product Yields

Caption: Synthesis of this compound.

Applications

The primary applications of this compound stem from its ability to act as a crosslinking agent and a chemical intermediate.

Crosslinking Agent in Polymers

With two hydroxyl groups, this compound can react with isocyanates, epoxides, and other reactive functional groups to form crosslinked polymer networks. This enhances the mechanical properties, thermal stability, and durability of the resulting materials.[1]

3.1.1. Polyurethane Foams

This compound can be used as a chain extender or crosslinker in the production of polyurethane foams, contributing to improved flexibility and resilience.[1] In some formulations, it is first modified with boric acid and then reacted with ethylene carbonate to produce polyols for rigid polyurethane foams.[11]

Experimental Protocol for Polyol Preparation from this compound (BHEOD):

  • In a round-bottom flask, place 4.4 g (0.025 mole) of this compound and 3.1 g (0.050 mole) of boric acid.

  • Heat the mixture with mechanical stirring in a temperature range of 120-150 °C until a complete homogenization is achieved.

  • The resulting modified hydroxyethyl derivative can then be used as a polyol component in the formulation of rigid polyurethane foams by reacting with a diisocyanate.[11]

Textile Industry

In the textile industry, it is utilized to impart wrinkle resistance and strength to fabrics.[1] The hydroxyl groups can react with cellulose fibers under appropriate conditions, forming crosslinks that improve the dimensional stability of the fabric.

Organic Synthesis Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyestuffs.[3][5] Its symmetrical structure and reactive hydroxyl groups allow for further chemical modifications.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause an allergic skin reaction. It is advised to wear protective gloves, clothing, and eye protection when handling this compound. In case of skin contact, wash with plenty of soap and water. Standard laboratory safety practices should be followed.

Conclusion

This compound is a versatile chemical with established applications in polymer chemistry and organic synthesis. Its well-defined properties and straightforward synthesis make it a valuable tool for researchers and professionals in materials science and drug development. The detailed information provided in this guide serves as a foundational resource for the effective utilization of this compound in various research and industrial settings. Further exploration of its potential in novel applications is warranted, particularly in the development of advanced materials with tailored properties.

References

N,N'-Bis(2-hydroxyethyl)oxamide molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and weight of N,N'-Bis(2-hydroxyethyl)oxamide, a chemical compound with applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.

Molecular and Physicochemical Data

The following table summarizes the key molecular and physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₆H₁₂N₂O₄[1][2][3][4][5][6][7]
Molecular Weight 176.17 g/mol [1][3][6][8]
IUPAC Name This compound[4][5][6]
CAS Number 1871-89-2[1][4]
Appearance White crystalline powder[5]
Melting Point 168 °C (decomposes)[1][8]
SMILES OCCNC(=O)C(=O)NCCO[5][6]
InChIKey FPQJEXTVQZHURJ-UHFFFAOYSA-N[2][4][5][6]

Molecular Structure

This compound is a symmetrical molecule characterized by a central oxamide core. Each nitrogen atom of the oxamide is substituted with a 2-hydroxyethyl group. The presence of hydroxyl and amide functional groups allows for hydrogen bonding, influencing its physical properties such as melting point and solubility.

Caption: 2D chemical structure of this compound.

Experimental Protocols

While this guide focuses on the intrinsic molecular properties of this compound, a brief note on its synthesis is relevant. A common laboratory-scale synthesis involves the reaction of diethyl oxalate with an excess of ethanolamine.

General Synthesis Workflow:

synthesis_workflow reagents Diethyl Oxalate + 2 eq. Ethanolamine reaction Reaction in suitable solvent (e.g., Ethanol) reagents->reaction workup Cooling and Filtration reaction->workup product This compound (Precipitate) workup->product

Caption: Generalized synthesis workflow for this compound.

For detailed experimental procedures, including specific reaction conditions, purification techniques, and analytical characterization (e.g., NMR, IR, Mass Spectrometry), researchers should consult peer-reviewed chemical literature and established chemical synthesis databases. The CAS number 1871-89-2 provides a reliable identifier for searching such resources.

References

An In-depth Technical Guide to the Solubility of N,N'-Bis(2-hydroxyethyl)oxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of N,N'-Bis(2-hydroxyethyl)oxamide in various solvents. Due to conflicting information in publicly available data, this guide will present the existing qualitative data, highlight discrepancies, and provide a general experimental protocol for determining solubility.

Core Concepts

This compound is a chemical compound with the molecular formula C6H12N2O4. Its structure, featuring two hydroxyl groups and two amide linkages, suggests the potential for hydrogen bonding, which typically influences solubility in polar solvents. However, the overall molecular symmetry and the presence of a non-polar hydrocarbon backbone also play a role in its solubility profile.

Quantitative Solubility Data

A thorough review of available literature and supplier safety data sheets reveals a lack of consistent quantitative data on the solubility of this compound. The information that is available is largely qualitative and, in some cases, contradictory.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventReported SolubilitySource(s)
WaterInsoluble[1][2]
WaterSoluble
WaterVery faint turbidity
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

Note: The conflicting reports on water solubility ("insoluble" vs. "soluble") from different sources highlight the need for standardized experimental determination. The term "soluble" in the context of organic solvents is not quantitatively defined in the available literature.

Experimental Protocols

Protocol: Isothermal Equilibrium Method for Solubility Determination

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel.

    • Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A magnetic stirrer or a shaker bath can be used for this purpose.

  • Phase Separation:

    • After reaching equilibrium, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., 0.45 µm) to remove any suspended solid particles.

  • Quantification of Solute:

    • Accurately weigh the collected sample of the saturated solution.

    • Evaporate the solvent from the sample under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

    • Weigh the remaining solid residue (the dissolved this compound).

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as:

      • grams per 100 mL of solvent: (mass of residue / volume of supernatant collected) * 100

      • molarity (mol/L): (moles of residue / volume of supernatant collected in L)

      • molality (mol/kg of solvent): (moles of residue / mass of solvent in kg)

Mandatory Visualizations

The following diagrams illustrate a generalized workflow for solubility determination and a logical relationship for assessing solubility.

G Diagram 1: General Workflow for Solubility Determination A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Quantify solute in supernatant (e.g., gravimetrically, spectroscopically) D->E F Calculate solubility E->F

Caption: A generalized workflow for determining the solubility of a solid in a liquid.

G Diagram 2: Logical Assessment of Solubility Data A Is quantitative solubility data available? B Yes A->B C No A->C D Are the data from a reliable source (e.g., peer-reviewed journal)? B->D H Rely on qualitative data and recommend experimental verification. C->H E Yes D->E F No D->F I Incorporate data into research. E->I G Use data with caution. Cross-verify if possible. F->G

Caption: A decision-making diagram for assessing the reliability of solubility data.

References

N,N'-Bis(2-hydroxyethyl)oxamide: A Technical Guide to its Melting Point and Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the melting point and thermal stability of N,N'-Bis(2-hydroxyethyl)oxamide. The information is compiled from various scientific and chemical data sources to support research and development activities.

Core Physical Properties

This compound is a white crystalline solid at room temperature.[1] It is known to be hygroscopic and moisture sensitive.[1]

Data Presentation

The following table summarizes the available quantitative data for the melting point of this compound.

PropertyValueNotesSource(s)
Melting Point 167 - 169 °CWith decomposition[1]
168 - 172 °C[2]
168 °CWith decomposition[3]

Experimental Protocols

The following sections detail standardized methodologies for determining the melting point and thermal stability of organic compounds like this compound.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[5]

Methodology:

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as indium.

  • Experimental Conditions:

    • Purge Gas: An inert gas, typically nitrogen, is used at a constant flow rate (e.g., 50 mL/min).

    • Temperature Program: The sample is subjected to a controlled temperature program. A common method involves:

      • An initial isothermal period at a temperature below the expected melting point.

      • A heating ramp at a constant rate (e.g., 10 °C/min) to a temperature above the melting point.

    • Reference: An empty, sealed aluminum pan is used as the reference.

  • Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined from the resulting DSC curve as either the onset temperature or the peak temperature of the endothermic melting transition.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This technique is crucial for determining the thermal stability and decomposition profile of a substance.

Methodology:

  • Sample Preparation: A small, representative sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA instrument's balance is tared, and the sample is loaded.

  • Experimental Conditions:

    • Atmosphere: The experiment can be run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition (pyrolysis) or in an oxidative atmosphere (e.g., air or oxygen) to study thermo-oxidative decomposition. A typical flow rate is 20-50 mL/min.

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine:

    • The onset temperature of decomposition, indicating the start of significant mass loss.

    • The temperatures of maximum rates of mass loss, determined from the peak of the first derivative of the TGA curve (DTG curve).

    • The residual mass at the end of the experiment.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound using DSC and TGA.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Pan Encapsulation Weighing->Encapsulation DSC DSC Analysis Encapsulation->DSC TGA TGA Analysis Encapsulation->TGA DSC_Curve Generate DSC Curve DSC->DSC_Curve TGA_Curve Generate TGA Curve TGA->TGA_Curve Melting_Point Determine Melting Point DSC_Curve->Melting_Point Thermal_Stability Assess Thermal Stability (Decomposition Profile) TGA_Curve->Thermal_Stability Report Technical Report Melting_Point->Report Thermal_Stability->Report

Caption: A flowchart of the typical experimental workflow for thermal analysis.

References

An In-depth Technical Guide to the Synthesis of N,N'-Bis(2-hydroxyethyl)oxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for N,N'-Bis(2-hydroxyethyl)oxamide, a versatile chemical intermediate. This document details two prominent synthetic pathways, providing in-depth experimental protocols and a summary of the compound's key physicochemical properties. The information is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug development.

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C6H12N2O4[3]
Molecular Weight 176.17 g/mol [1][3][4]
CAS Number 1871-89-2[3]
Melting Point 168 °C (decomposes)[1][4][5]
Appearance White to off-white crystalline powder[1][6]
Solubility Insoluble in water[2][5]
Purity (typical) >98%[6]

Synthesis Route 1: From Diethyl Oxalate and Ethanolamine

This is a widely utilized method for the synthesis of N,N'-disubstituted oxamides. The reaction involves the nucleophilic acyl substitution of the ester groups of diethyl oxalate by the primary amine, ethanolamine. A 2:1 molar ratio of ethanolamine to diethyl oxalate is typically employed to ensure the formation of the desired bis-substituted product.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of diethyl oxalate in anhydrous ethanol.

  • Addition of Reagent: To the stirred solution, add two equivalents of ethanolamine dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then gently heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The this compound product, being a solid, will often precipitate out of the solution.

  • Purification: The precipitate is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials and by-products. The purified product is then dried under vacuum. If further purification is required, recrystallization from methanol or an ethanol/water mixture can be performed.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Diethyl Oxalate Diethyl Oxalate Round-bottom Flask Round-bottom Flask Diethyl Oxalate->Round-bottom Flask Dissolve in Ethanolamine (2 eq.) Ethanolamine (2 eq.) Reaction Mixture Reaction Mixture Ethanolamine (2 eq.)->Reaction Mixture Add dropwise Anhydrous Ethanol Anhydrous Ethanol Anhydrous Ethanol->Round-bottom Flask Round-bottom Flask->Reaction Mixture Reflux (2-4h) Reflux (2-4h) Reaction Mixture->Reflux (2-4h) Cooling Cooling Reflux (2-4h)->Cooling Precipitation Precipitation Cooling->Precipitation Vacuum Filtration Vacuum Filtration Precipitation->Vacuum Filtration Washing (cold Ethanol) Washing (cold Ethanol) Vacuum Filtration->Washing (cold Ethanol) Drying Drying Washing (cold Ethanol)->Drying Pure Product Pure Product Drying->Pure Product

Diagram 1: Experimental workflow for the synthesis of this compound from diethyl oxalate.

Synthesis Route 2: From Oxamide and Monoethanolamine

An alternative route to this compound involves the reaction of oxamide with an excess of monoethanolamine at elevated temperatures. This process is characterized by the evolution of ammonia as a by-product, which can be monitored to gauge the reaction's progress.

Experimental Protocol
  • Reaction Setup: A three-necked flask is equipped with a thermometer, a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

  • Charging the Reactor: Charge the flask with oxamide and a significant molar excess of monoethanolamine (e.g., a 7-8 fold molar excess).

  • Reaction Conditions: The reaction mixture is heated to 120-130°C under a nitrogen atmosphere. The reaction is continued until the evolution of ammonia subsides, which typically takes around 6 hours. The ammonia can be trapped and titrated to monitor the reaction progress.

  • Product Isolation: After the reaction is complete, the mixture is cooled to room temperature.

  • Purification: Methanol is added to the cooled reaction mixture, which induces the precipitation of the crude this compound. The precipitate is then collected by filtration, washed with a small amount of methanol, and can be further purified by recrystallization from methanol.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Oxamide Oxamide Three-necked Flask Three-necked Flask Oxamide->Three-necked Flask Monoethanolamine (excess) Monoethanolamine (excess) Monoethanolamine (excess)->Three-necked Flask Heating (120-130°C, ~6h) Heating (120-130°C, ~6h) Three-necked Flask->Heating (120-130°C, ~6h) Ammonia Evolution Ammonia Evolution Heating (120-130°C, ~6h)->Ammonia Evolution Monitor Cooling Cooling Heating (120-130°C, ~6h)->Cooling Methanol Addition Methanol Addition Cooling->Methanol Addition Precipitation Precipitation Methanol Addition->Precipitation Filtration Filtration Precipitation->Filtration Washing (Methanol) Washing (Methanol) Filtration->Washing (Methanol) Recrystallization (Methanol) Recrystallization (Methanol) Washing (Methanol)->Recrystallization (Methanol) Pure Product Pure Product Recrystallization (Methanol)->Pure Product

Diagram 2: Experimental workflow for the synthesis of this compound from oxamide.

References

Spectroscopic Profile of N,N'-Bis(2-hydroxyethyl)oxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for N,N'-Bis(2-hydroxyethyl)oxamide, a key chemical intermediate. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and materials science. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition.

Chemical Structure and Properties

This compound, with the molecular formula C₆H₁₂N₂O₄ and a molecular weight of 176.17 g/mol , is a symmetrical molecule containing two amide linkages and two primary alcohol functional groups.[1][2][3][4][5][6][7][8] Its structure is characterized by a central oxamide core flanked by two hydroxyethyl chains. This bifunctionality makes it a versatile building block in polymer chemistry and a potential candidate for various applications in medicinal chemistry.

Spectroscopic Data Summary

The following sections present the anticipated spectroscopic data for this compound. While experimental spectra are available in databases such as the NIST WebBook and SpectraBase, this guide provides a summarized and interpreted version of the expected data based on the compound's structure.[1][2][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key structural information. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) to ensure solubility and to avoid interference from exchangeable protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3Triplet2H-NH-
~4.8Triplet2H-OH
~3.5Quartet4H-CH₂-OH
~3.2Quartet4H-NH-CH₂-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160C=O (amide)
~60-CH₂-OH
~42-NH-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C-H, and C=O functional groups.[2]

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3300Strong, BroadO-H StretchAlcohol
~3280StrongN-H StretchAmide
~2940, ~2880MediumC-H StretchAlkane
~1640StrongC=O Stretch (Amide I)Amide
~1560StrongN-H Bend (Amide II)Amide
~1050StrongC-O StretchAlcohol
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and several characteristic fragment ions.[2][3]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for this compound

m/zPossible Fragment
176[M]⁺ (Molecular Ion)
145[M - CH₂OH]⁺
131[M - NH₂CH₂CH₂OH]⁺
88[O=C-C=O-NH-CH₂CH₂OH]⁺
45[CH₂CH₂OH]⁺
44[NH₂CH₂CH₂]⁺

Experimental Protocols

The following sections outline standardized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer at room temperature. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable). The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Elucidation of C-H Framework NMR->NMR_Data IR_Data Identification of Functional Groups IR->IR_Data MS_Data Determination of Molecular Weight & Fragmentation MS->MS_Data Structure_Confirmation Structural Confirmation of This compound NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the Spectroscopic Characterization of a Chemical Compound.

References

An In-depth Technical Guide to N,N'-Bis(2-hydroxyethyl)oxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-Bis(2-hydroxyethyl)oxamide, a versatile chemical compound with applications in polymer chemistry and as an intermediate in organic synthesis. This document covers its nomenclature, physicochemical properties, synthesis, and a representative experimental protocol for its preparation.

Nomenclature and Identification

This compound is a symmetrical organic compound characterized by a central oxamide core with a 2-hydroxyethyl group attached to each nitrogen atom. It is known by a variety of synonyms and alternative names in scientific literature and commercial catalogs.

Synonyms and Alternative Names:

  • N,N'-Bis(2-hydroxyethyl)ethanediamide[1]

  • Ethanediamide, N,N'-bis(2-hydroxyethyl)-[1]

  • N,N'-Oxalylbis(ethanolamine)

  • S-DIETHANOLOXAMIDE

  • TIMTEC-BB SBB008397

  • N,N'-DIETHANOLOXAMIDE

  • n,n'-bis(2-hydroxyethyl)-ethanediamid

  • N1,N2-Bis(2-hydroxyethyl)oxalamide[1][2]

  • NSC-3646[1]

  • Oxamide, N,N'-bis(2-hydroxyethyl)-[1]

Chemical Identifiers:

  • CAS Number: 1871-89-2[1]

  • Molecular Formula: C₆H₁₂N₂O₄[1]

  • InChI Key: FPQJEXTVQZHURJ-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 176.17 g/mol [1]
Melting Point 168 °C (decomposes)[2][3]
Appearance White to almost white powder/crystal[2]
Solubility in Water Insoluble[2][3]
Purity >98%[4]
LogP (calculated) -2.1[1]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reaction of diethyl oxalate with 2-aminoethanol (ethanolamine).[5] This reaction is a classic example of the formation of amides from esters and primary amines.

Experimental Protocol: Synthesis from Diethyl Oxalate and Ethanolamine

This protocol is based on the general procedure for the synthesis of N,N'-disubstituted oxamides from diethyl oxalate and primary amines.[5]

Materials:

  • Diethyl oxalate (1.0 equivalent)

  • 2-Aminoethanol (Ethanolamine) (2.0 equivalents)

  • Absolute ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum filtration apparatus (e.g., Büchner funnel)

  • Cold solvent (e.g., cold ethanol or diethyl ether) for washing

  • Vacuum oven or desiccator for drying

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.0 equivalents of 2-aminoethanol in a suitable amount of absolute ethanol.

  • To this solution, add 1.0 equivalent of diethyl oxalate dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The this compound product is expected to crystallize out of the solution upon cooling.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials and soluble impurities.

  • Dry the purified product under vacuum to afford this compound as a white solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product DiethylOxalate Diethyl Oxalate Addition Add Diethyl Oxalate DiethylOxalate->Addition Ethanolamine 2-Aminoethanol Mixing Dissolve 2-Aminoethanol in Ethanol Ethanolamine->Mixing Mixing->Addition Reflux Heat to Reflux (2-4 hours) Addition->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying Product This compound Drying->Product

References

N,N'-Bis(2-hydroxyethyl)oxamide: A Technical Health and Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available health and safety data for N,N'-Bis(2-hydroxyethyl)oxamide (CAS No. 1871-89-2). It is intended to serve as a crucial resource for researchers, scientists, and professionals in drug development who may handle or utilize this compound. This document consolidates physical and chemical properties, toxicological information, and recommended safety protocols. Notably, while the compound is classified as a potential skin sensitizer, a significant lack of comprehensive toxicological data exists for many endpoints. This guide highlights these data gaps and provides context by describing standard experimental methodologies that would be employed for a thorough safety assessment.

Chemical and Physical Properties

This compound is a white solid organic compound.[1][2] Its fundamental properties are summarized in the table below. Understanding these characteristics is essential for safe handling, storage, and use in experimental settings.

PropertyValueReference
Molecular Formula C6H12N2O4[1][2][3]
Molecular Weight 176.17 g/mol [1][3]
CAS Number 1871-89-2[2][3]
Appearance White solid/crystalline powder[1][2]
Melting Point 167 - 169 °C (332.6 - 336.2 °F)[1]
Boiling Point No data available[1]
Solubility in Water Soluble[1]
Flash Point No data available[1]
Autoignition Temperature No data available[1]

Toxicological Data

The toxicological profile of this compound is not well-established. The primary health concern identified from available data is its potential to cause skin sensitization.[3] For most other standard toxicological endpoints, data is currently unavailable.

Toxicological EndpointGHS Classification/DataReference
Acute Toxicity (Oral, Dermal, Inhalation) No data available[1]
Skin Corrosion/Irritation No data available[1]
Serious Eye Damage/Irritation No data available[1]
Respiratory or Skin Sensitization May cause an allergic skin reaction (H317), Skin Sens. 1[3]
Germ Cell Mutagenicity No data available[1]
Carcinogenicity No data available[1]
Reproductive Toxicity No data available[1]
Specific Target Organ Toxicity (Single Exposure) No data available[1]
Specific Target Organ Toxicity (Repeated Exposure) No data available[1]
Aspiration Hazard Not applicable (solid)[1]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not publicly available. However, the classification of this compound as a skin sensitizer was likely determined based on methodologies outlined in internationally recognized guidelines. This section describes the principles of a standard protocol for assessing skin sensitization potential.

OECD Test Guideline 429: Skin Sensitization: Local Lymph Node Assay (LLNA)

The LLNA is a widely accepted in vivo method for assessing the skin sensitization potential of a substance. The assay is based on the principle that sensitizers induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application.

Methodology:

  • Animal Model: Typically, CBA/J or CBA/Ca mice are used.

  • Dose Selection and Preparation: A preliminary screening test may be conducted to determine the highest tolerated dose that does not cause systemic toxicity or excessive local irritation. The test substance is prepared in a suitable vehicle.

  • Treatment: A minimum of three concentrations of the test substance, along with a negative control (vehicle) and a positive control, are applied to the dorsal surface of each ear of the mice for three consecutive days.

  • Cell Proliferation Measurement: Five days after the first application, a solution of 3H-methyl thymidine or 125I-iododeoxyuridine is injected intravenously.

  • Sample Collection and Processing: A few hours after the injection of the radiolabel, the mice are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared.

  • Data Analysis: The incorporation of the radiolabel is measured using a beta-scintillation counter. The stimulation index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.

Hazard Identification and Risk Management Workflow

The following diagram illustrates a general workflow for the identification of chemical hazards and the subsequent risk management process. This logical framework is applicable to the safety assessment of compounds like this compound.

A Hazard Identification (e.g., Literature Review, In Silico Prediction) B Dose-Response Assessment (e.g., In Vitro/In Vivo Testing) A->B D Risk Characterization (Integration of Hazard, Dose-Response, and Exposure Data) B->D C Exposure Assessment (Route, Duration, Frequency) C->D E Risk Management (e.g., Engineering Controls, PPE, SOPs) D->E F Communication (SDS, Labels, Training) E->F

Caption: General workflow for chemical health and safety assessment.

Handling and Safety Precautions

Given the classification as a skin sensitizer and the lack of comprehensive safety data, caution should be exercised when handling this compound.

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.

    • Respiratory Protection: If dust is generated, a NIOSH-approved respirator for particulates is recommended.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is noted to be moisture-sensitive.[1]

  • Spill and Disposal: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Recommendations

This compound is a chemical with limited available health and safety data. The primary identified hazard is its potential to cause skin sensitization.[3] For all other toxicological endpoints, there is a notable lack of information. Researchers and drug development professionals must handle this compound with a high degree of caution, employing robust safety measures to minimize exposure. It is strongly recommended that further toxicological studies be conducted to fully characterize the health and safety profile of this compound to ensure its safe use in research and development.

References

An In-depth Technical Guide to N,N'-Bis(2-hydroxyethyl)oxamide: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(2-hydroxyethyl)oxamide is a symmetrical diamide that has found utility in a range of chemical applications, primarily owing to the presence of its reactive hydroxyl and amide functionalities. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical and current applications of this versatile compound. Particular emphasis is placed on its role as a crosslinking agent in polymer chemistry and its potential as a scaffold in the development of novel chemical entities. This document adheres to stringent data presentation and visualization standards to facilitate understanding and further research.

Introduction

This compound, with the CAS number 1871-89-2, is an organic compound characterized by a central oxamide core flanked by two hydroxyethyl groups.[1][2] Its structure imparts a unique combination of properties, including hydrogen bonding capabilities and the potential for further chemical modification. While not a household name, this molecule has played a significant, albeit often behind-the-scenes, role in various industrial and research fields. This guide will delve into the known history of this compound, detail its synthesis, and explore its multifaceted applications, with a particular focus on areas relevant to chemical and pharmaceutical research.

Discovery and History

While a definitive, single publication marking the "discovery" of this compound is not readily apparent in contemporary databases, its synthesis falls within a well-established class of reactions. The preparation of N,N'-disubstituted oxamides from diethyl oxalate and primary amines is a classical and fundamental reaction in organic chemistry. It is highly probable that this compound was first synthesized via this straightforward method, likely in the early to mid-20th century, as part of broader investigations into the reactivity of oxalic acid esters with amines.

The historical trajectory of this compound has been one of quiet utility rather than groundbreaking discovery. Its applications have evolved from a general-purpose chemical intermediate to a more specialized component in polymer and materials science. More recently, its potential as a building block in the synthesis of more complex molecules has garnered interest in the research community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application, and the design of new synthetic routes.

PropertyValueReference(s)
Molecular Formula C₆H₁₂N₂O₄[1]
Molecular Weight 176.17 g/mol [1]
CAS Number 1871-89-2[1][2]
Appearance White crystalline solid[2]
Melting Point 168-172 °C (decomposes)[2]
Solubility Very faint turbidity in water[2]
IUPAC Name This compound[1]

Synthesis

The most common and direct method for the synthesis of this compound is the reaction of diethyl oxalate with two equivalents of ethanolamine. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The synthesis proceeds through a two-step nucleophilic acyl substitution. In the first step, the amino group of ethanolamine attacks one of the electrophilic carbonyl carbons of diethyl oxalate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of ethanol to form a mono-substituted intermediate. A second molecule of ethanolamine then reacts with the remaining ester group in a similar fashion to yield the final this compound product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Diethyl Oxalate Diethyl Oxalate Tetrahedral Intermediate Tetrahedral Intermediate Diethyl Oxalate->Tetrahedral Intermediate + Ethanolamine Ethanolamine Ethanolamine Ethanolamine->Tetrahedral Intermediate Mono-substituted Intermediate Mono-substituted Intermediate Tetrahedral Intermediate->Mono-substituted Intermediate - Ethanol This compound This compound Mono-substituted Intermediate->this compound + Ethanolamine Ethanol Ethanol

Caption: Synthetic pathway of this compound.

Experimental Protocol

The following is a general experimental protocol for the synthesis of this compound.

Materials:

  • Diethyl oxalate

  • Ethanolamine

  • Absolute ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethanolamine (2.0 equivalents) in absolute ethanol.

  • To this stirred solution, add diethyl oxalate (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound under vacuum.

Characterization: The identity and purity of the synthesized product can be confirmed using standard analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Applications

The applications of this compound are primarily centered around its use as a versatile building block and crosslinking agent.

Polymer Chemistry

The most significant application of this compound is in the field of polymer chemistry.[2] Its two hydroxyl groups can react with isocyanates to form urethanes, making it a useful chain extender or crosslinking agent in the production of polyurethanes.[2] This enhances the mechanical properties, thermal stability, and durability of the resulting polymers. It also serves as a modifier in polyurethane foams, improving their flexibility and resilience.[2] In the textile industry, it is used to impart wrinkle resistance to fabrics.[2]

Personal Care and Cosmetics

In personal care products, this compound can function as a stabilizer and crosslinker in formulations such as hair gels and creams, helping to improve texture and performance.[2]

Organic Synthesis and Drug Development

This compound serves as a valuable intermediate in organic synthesis.[3] Its bifunctional nature allows it to be a scaffold for the construction of more complex molecules. While it does not have a known direct mechanism of action in biological systems, its potential in pharmaceutical research is being explored.[3]

One area of interest is its chelating ability, which refers to its capacity to bind to metal ions.[3] This property makes it a potential candidate for the development of metal chelation therapies for conditions such as heavy metal poisoning.[3]

Furthermore, the structural motif of this compound can be found within more complex, biologically active molecules. Its synthesis provides a foundational step for the elaboration into potential therapeutic agents. The general workflow for such an application is depicted below.

G Start Start Synthesis Synthesis of This compound Start->Synthesis Functionalization Functionalization of -OH groups Synthesis->Functionalization Coupling Coupling with Bioactive Moiety Functionalization->Coupling Screening Biological Screening Coupling->Screening Lead Lead Compound Screening->Lead

Caption: Role as a scaffold in drug discovery.

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is important to avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a compound with a straightforward synthesis and a range of valuable applications, particularly in polymer chemistry. While its history is not marked by a singular moment of discovery, its utility as a crosslinking agent and a synthetic building block is well-established. For researchers in materials science and drug development, this compound offers a versatile and accessible platform for the creation of new materials and molecules with tailored properties. Future research may further unlock its potential in areas such as chelation therapy and as a scaffold for novel therapeutics.

References

Potential Research Frontiers for Oxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamide derivatives, characterized by the presence of the ethanediamide core, have emerged as a versatile and privileged scaffold in medicinal chemistry and materials science. The unique structural features of the oxamide backbone, including its ability to act as both a hydrogen bond donor and acceptor, facilitate potent and specific interactions with biological targets and enable the formation of complex supramolecular architectures. This technical guide provides an in-depth exploration of promising research avenues for oxamide derivatives, focusing on their therapeutic potential and applications in materials science. We present a comprehensive overview of their synthesis, biological activities, and material properties, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The core structure of oxamide allows for diverse chemical modifications, leading to a wide array of derivatives with distinct physicochemical and biological properties. This adaptability has positioned oxamide-based compounds as promising candidates for the development of novel therapeutics for a range of diseases, including cancer, microbial infections, and inflammatory conditions. Furthermore, their capacity for self-assembly and coordination with metal ions has opened up exciting possibilities in the design of advanced materials with unique functionalities.

Core Research Areas

Medicinal Chemistry and Drug Development

The oxamide scaffold is a key pharmacophore in a variety of biologically active molecules. Its ability to mimic peptide bonds allows for effective interaction with enzyme active sites and other biological receptors.[1]

Oxamide derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of kinases, calpain, and tubulin polymerization, as well as the modulation of critical signaling pathways.[2][3]

Quantitative Data: Anticancer Activity of Oxamide Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 Value (µM)Reference
Oxamide-hydrazone hybrid (7k)MDA-MB-231 (Triple-negative breast cancer)MTT7.73 ± 1.05[2][3]
Oxamide-hydrazone hybrid (7k)4T1 (Mouse mammary tumor)MTT1.82 ± 1.14[2][3]
Flavonoid-based amide (7t)MDA-MB-231 (Triple-negative breast cancer)MTT1.76 ± 0.91[4]
Flavonoid-based amide (7u)MCF-7 (Breast cancer)MTT2.49 ± 0.44[4]
Flavonoid-based amide (7u)HCC1937 (Triple-negative breast cancer)MTT2.07 ± 1.06[4]
Flavonoid-based amide (7x)HepG2 (Hepatocellular carcinoma)MTT1.86 ± 0.35[4]
1,3-Oxazole Sulfonamide (16)Leukemia Cell Lines (average)Growth Inhibition0.0488[5]
1,3-Oxazole Sulfonamide (22)Leukemia Cell Lines (average)Growth Inhibition<0.08[5]
1,3-Oxazole Sulfonamide (30)Leukemia Cell Lines (average)Growth Inhibition<0.08[5]
1,3-Oxazole Sulfonamide (32)Leukemia Cell Lines (average)Growth Inhibition<0.08[5]

Signaling Pathway: PI3K/AKT Inhibition by Flavonoid-Based Amide Derivatives

Certain flavonoid-based amide derivatives have been shown to exert their anticancer effects by down-regulating the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT Bcl2 Bcl-2 pAKT->Bcl2 Inhibits Apoptosis Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax Bax->Apoptosis Promotes Caspase3 Caspase-3 Caspase3->Apoptosis Promotes FlavonoidAmide Flavonoid-based Amide Derivative FlavonoidAmide->PI3K Inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory action of flavonoid-based amide derivatives.

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Oxamide derivatives have shown promising activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity of Oxamide and Related Derivatives

Compound/DerivativeMicroorganismAssayMIC Value (µg/mL)Reference
2-acylamino-1,3,4-oxadiazole (22a)Staphylococcus aureusBroth microdilution1.56[6]
2-acylamino-1,3,4-oxadiazole (22b)Bacillus subtilisBroth microdilution0.78[6]
2-acylamino-1,3,4-oxadiazole (22c)Bacillus subtilisBroth microdilution0.78[6]
Aryl/heteroaryl-1,3,4-oxadiazole (14a, 14b)Pseudomonas aeruginosaBroth microdilution0.2 (mg/mL)[6]
Aryl/heteroaryl-1,3,4-oxadiazole (14a, 14b)Bacillus subtilisBroth microdilution0.2 (mg/mL)[6]
Amide Derivative (F9)Escherichia coliMicrodilution32[7]
Amide Derivative (F31)Escherichia coliMicrodilution64[7]
Amide Derivative (F45)Escherichia coliMicrodilution64[7]
Amide Derivative (F8)Candida albicansMicrodilution16[7]
Amide Derivative (F24)Candida albicansMicrodilution16[7]
Amide Derivative (F42)Candida albicansMicrodilution16[7]

The structural characteristics of oxamides make them ideal candidates for the design of enzyme inhibitors. They have been successfully employed to target a variety of enzymes implicated in disease.

Quantitative Data: Enzyme Inhibition by Oxamide Derivatives

Compound/DerivativeEnzymeAssayIC50 Value (µM)Reference
Oxamide Derivative (unspecified)α-GlucosidaseIn vitro38.2 - 75.8[8]
Oxamide Derivative (5a)α-GlucosidaseIn vitro12.27 ± 0.41 (µg/mL)[9]
Oxamide Derivative (4a)α-GlucosidaseIn vitro15.45 ± 0.20 (µg/mL)[9]
Oxamide Derivative (5g)α-AmylaseIn vitro13.09 ± 0.06 (µg/mL)[9]
Oxamide Derivative (Compound 2)LipoxygenaseIn vitro22.6 ± 0.08[10]
Oxamide Derivative (Compound 5)LipoxygenaseIn vitro22.6 ± 0.08[10]
Oxamide Derivative (Compound 7)LipoxygenaseIn vitro22.6 ± 0.08[10]
Materials Science

The hydrogen bonding capabilities and coordination potential of the oxamide moiety make it an excellent building block for the construction of functional materials.

Oxamide ligands can be used to synthesize coordination polymers and MOFs with diverse structures and properties. These materials have potential applications in catalysis, gas storage, and sensing.

Oxamide can be used as a monomer in the synthesis of various polymers, enhancing their thermal and mechanical properties.[11][12] It also serves as a building block for agrochemicals.[11][12]

Experimental Protocols

Synthesis of N,N'-Disubstituted Oxamides

A common method for the synthesis of symmetrical N,N'-disubstituted oxamides involves the reaction of an amine with oxalyl chloride.

Procedure:

  • Dissolve the desired amine (2.0 equivalents) and a base such as triethylamine (2.0 equivalents) in a suitable solvent (e.g., tetrahydrofuran or dichloromethane) and cool the solution to 0 °C in an ice bath.

  • Add a solution of oxalyl chloride (1.0 equivalent) in the same solvent dropwise to the stirred amine solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 24 hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Treat the solid residue with a sodium bicarbonate solution to neutralize any remaining acid, then filter the product.

  • Wash the solid product with water and dry it to obtain the crude N,N'-disubstituted oxamide.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[13]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Seed cells (e.g., cancer cell lines) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1][14]

  • Compound Treatment: Treat the cells with various concentrations of the oxamide derivative dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and incubate for 24, 48, or 72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][14] The percentage of cell viability and the IC50 value can be calculated from the absorbance readings.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the oxamide derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15][16]

Experimental and Logical Workflows

Drug Discovery Workflow for Oxamide Derivatives

DrugDiscoveryWorkflow cluster_Discovery Discovery & Design cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials Library Oxamide Derivative Library Synthesis HTS High-Throughput Screening (HTS) Library->HTS HitToLead Hit-to-Lead Optimization HTS->HitToLead Hits InVitro In Vitro Assays (Cytotoxicity, Efficacy) HitToLead->InVitro Leads InVivo In Vivo Animal Models InVitro->InVivo ADMET ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) InVivo->ADMET Phase1 Phase I (Safety) ADMET->Phase1 Candidate Drug Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Large-Scale Efficacy) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: A generalized workflow for the discovery and development of oxamide-based drugs.

Conclusion and Future Perspectives

Oxamide derivatives represent a highly promising class of compounds with a broad spectrum of potential applications in both medicine and materials science. The synthetic accessibility and modular nature of the oxamide scaffold allow for the generation of large and diverse chemical libraries, facilitating the discovery of novel compounds with tailored properties.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of the chemical space around the oxamide core to elucidate key structural features responsible for specific biological activities.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by bioactive oxamide derivatives to guide rational drug design.

  • Development of Novel Materials: Exploration of new oxamide-based ligands for the construction of functional coordination polymers and MOFs with applications in catalysis, separation, and sensing.

  • In Vivo Efficacy and Safety Profiling: Rigorous preclinical evaluation of promising therapeutic candidates to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

The continued exploration of oxamide chemistry holds immense potential for addressing unmet needs in medicine and for the development of next-generation materials with advanced functionalities.

References

A Technical Guide to the Hygroscopic Nature of N,N'-Bis(2-hydroxyethyl)oxamide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(2-hydroxyethyl)oxamide is a chemical intermediate with potential applications in pharmaceutical formulations and as a crosslinking agent. An understanding of its physical properties, particularly its interaction with atmospheric moisture, is critical for its handling, storage, and application in drug development. This technical guide consolidates the available information on the hygroscopic nature of this compound and provides a detailed overview of the standard experimental protocols for its quantitative assessment. While specific hygroscopicity data for this compound is not publicly available, this guide equips researchers with the necessary methodologies to generate this crucial data in-house.

Introduction to this compound

This compound (CAS No: 1871-89-2) is a white solid organic compound.[1] Its molecular structure, featuring two hydroxyl groups and two amide linkages, suggests a propensity for hydrogen bonding, which can contribute to its interaction with water molecules. Several chemical suppliers note that the compound is hygroscopic or moisture-sensitive, indicating that it can absorb and retain moisture from the atmosphere.[2][3] This property has significant implications for its use in the pharmaceutical industry, where moisture content can affect powder flow, compaction, stability, and the efficacy of the final drug product.

Table 1: General Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₂N₂O₄[4]
Molecular Weight 176.17 g/mol [1][4]
Appearance White Solid / Powder to Crystal[1][3]
Melting Point 168-172 °C (decomposes)[1]
Solubility in Water Insoluble to Very Faint Turbidity[1][3][5][6]

Understanding Hygroscopicity in Pharmaceutical Development

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. In the context of pharmaceuticals, this property can be both a challenge and an opportunity. Uncontrolled moisture uptake can lead to physical changes such as deliquescence, caking, and altered dissolution rates, as well as chemical degradation through hydrolysis. Therefore, a thorough understanding and quantification of a compound's hygroscopic nature are essential for developing stable and effective drug formulations.

The European Pharmacopoeia provides a classification system for the hygroscopicity of solids based on the percentage increase in mass after 24 hours of storage at 25°C and 80% relative humidity (RH).

Table 2: European Pharmacopoeia Hygroscopicity Classification

ClassificationMass Increase (%)
Non-hygroscopic < 0.2
Slightly hygroscopic ≥ 0.2 and < 2
Hygroscopic ≥ 2 and < 15
Very hygroscopic ≥ 15

Experimental Protocols for Quantifying Hygroscopicity

To quantitatively assess the hygroscopic nature of this compound, two primary analytical techniques are recommended: Dynamic Vapor Sorption (DVS) and Karl Fischer Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[3][7] This method provides valuable information on the extent and rate of water sorption and desorption, allowing for the generation of a moisture sorption isotherm.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into the DVS sample pan.

  • Drying/Pre-treatment: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C or 40°C) until a stable mass is achieved. This initial dry mass serves as the reference point (m₀).

  • Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (i.e., the rate of mass change over time, dm/dt , is below a defined threshold, e.g., 0.002 mg/min).

  • Desorption Phase: After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

  • Data Analysis: The change in mass at each RH step is used to calculate the percentage water uptake using the following equation:

    % Water Uptake = [(m - m₀) / m₀] x 100

    where m is the mass at a given RH and m₀ is the initial dry mass. A plot of the percentage water uptake at equilibrium against the relative humidity generates the moisture sorption-desorption isotherm.

Table 3: Example of DVS Sorption-Desorption Data

Target RH (%)Equilibrium Water Uptake (Sorption) (%)Equilibrium Water Uptake (Desorption) (%)
00.000.15
100.520.68
201.151.35
301.892.10
402.753.01
503.884.12
605.455.70
707.808.10
8011.2011.55
9016.5016.50

Note: This data is illustrative and does not represent actual experimental results for this compound.

DVS_Workflow start Start: Sample Preparation (5-10 mg of this compound) pretreatment Pre-treatment: Drying (0% RH, 25°C) until stable mass (m₀) start->pretreatment sorption Sorption Phase: Increase RH in steps (0% to 90%) pretreatment->sorption desorption Desorption Phase: Decrease RH in steps (90% to 0%) sorption->desorption data_analysis Data Analysis: Calculate % Water Uptake at each RH step desorption->data_analysis isotherm Generate Moisture Sorption-Desorption Isotherm data_analysis->isotherm end End isotherm->end

Figure 1: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.
Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample.[8] It is based on a stoichiometric reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent. This technique is particularly useful for determining the absolute water content of a sample at a specific point in time, for example, after storage under defined conditions.

  • Instrument Preparation: Set up the Karl Fischer titrator (volumetric or coulometric, depending on the expected water content). The titration vessel should be conditioned to a dry, endpoint-stable state.

  • Reagent Standardization: Standardize the Karl Fischer reagent with a known amount of a water standard (e.g., sodium tartrate dihydrate) to determine the reagent's water equivalence factor (F).

  • Sample Preparation: Accurately weigh a suitable amount of this compound that has been stored under specific RH and temperature conditions. The sample size will depend on the expected water content.

  • Titration: Introduce the sample into the titration vessel. The KF reagent is then added until all the water in the sample has reacted, which is detected potentiometrically.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the reagent's water equivalence factor.

    % Water Content = [(Volume of KF reagent consumed x F) / Sample weight] x 100

Table 4: Example of Karl Fischer Titration Data after Storage

Storage Condition (24h)Sample Weight (mg)KF Titrant Consumed (mL)Water Content (%)Hygroscopicity Class
25°C / 40% RH150.21.254.16Hygroscopic
25°C / 60% RH148.91.886.31Hygroscopic
25°C / 80% RH151.53.4211.29Hygroscopic

Note: This data is illustrative and assumes a KF reagent with F = 5 mg/mL. It does not represent actual experimental results for this compound.

KF_Titration_Workflow start Start: Instrument Preparation and Reagent Standardization storage Store this compound under controlled RH and Temperature start->storage weighing Accurately weigh the conditioned sample storage->weighing titration Introduce sample into titration vessel and titrate with KF reagent to endpoint weighing->titration calculation Calculate % Water Content titration->calculation end End calculation->end

Figure 2: Experimental workflow for Karl Fischer titration to determine water content.

Implications for Drug Development

The hygroscopic nature of this compound necessitates careful consideration during various stages of drug development:

  • Formulation: The choice of excipients should be made to either mitigate or complement the hygroscopic properties of the active pharmaceutical ingredient (API) or the excipient itself if this compound is used in that capacity.

  • Manufacturing: Environmental controls, such as maintaining low relative humidity in manufacturing suites, will be crucial to prevent moisture-related issues during processing.

  • Packaging and Storage: The selection of appropriate packaging with sufficient moisture barrier properties is essential to ensure the long-term stability of the drug product. Storage conditions should also be clearly defined and controlled.

Conclusion

While this compound is known to be a hygroscopic substance, a lack of publicly available quantitative data necessitates in-house characterization by researchers and drug development professionals. The detailed experimental protocols for Dynamic Vapor Sorption and Karl Fischer Titration provided in this guide offer a robust framework for generating the necessary data to understand and manage the moisture-sensitive nature of this compound. A thorough evaluation of its hygroscopicity is a critical step in ensuring the development of stable, safe, and effective pharmaceutical products.

References

Methodological & Application

Application Notes and Protocols: N,N'-Bis(2-hydroxyethyl)oxamide as a Crosslinker in Polyurethane Foam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N'-Bis(2-hydroxyethyl)oxamide as a crosslinking agent in polyurethane foam formulations. The inclusion of this crosslinker has been shown to enhance the mechanical properties and thermal stability of the resulting foam. This document offers detailed experimental protocols for the synthesis of this compound and its incorporation into a rigid polyurethane foam system, along with methods for characterizing the final product.

Introduction

This compound is a symmetrical, difunctional molecule containing two primary hydroxyl groups.[1][2][3][4][5][6] These hydroxyl groups can react with isocyanate groups to form urethane linkages, thereby incorporating the oxamide structure into the polyurethane network. The presence of the rigid oxamide group within the polymer backbone contributes to an increase in the thermal stability and mechanical strength of the foam.[7][8] This crosslinker is particularly suited for applications where enhanced performance at elevated temperatures and improved load-bearing capabilities are required.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of diethyl oxalate with ethanolamine. The general reaction scheme is presented below.

Reaction Scheme:

G Synthesis of this compound cluster_0 Reactants cluster_1 Product cluster_2 Byproduct Diethyl Oxalate Diethyl Oxalate (C6H10O4) BHEO This compound (C6H11N2O4) Diethyl Oxalate->BHEO + 2 Ethanolamine Ethanolamine (C2H7NO) Ethanolamine->BHEO Ethanol Ethanol (C2H5OH) BHEO->Ethanol + 2

Caption: Synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from diethyl oxalate and ethanolamine.

Materials:

  • Diethyl oxalate

  • Ethanolamine

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • In the flask, dissolve diethyl oxalate in methanol.

  • Slowly add a stoichiometric excess of ethanolamine to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • After the reflux period, cool the reaction mixture to room temperature.

  • A white precipitate of this compound should form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold methanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot water or a suitable solvent to obtain pure this compound.

  • Dry the purified product in a vacuum oven at a temperature below its melting point (approximately 168 °C).[1]

Preparation of Rigid Polyurethane Foam

This protocol outlines the preparation of a rigid polyurethane foam using this compound as a crosslinker.

Materials:

  • Polymeric diphenylmethane diisocyanate (pMDI)

  • Polyether polyol (e.g., sucrose-based polyol)

  • This compound

  • Surfactant (e.g., silicone-based)

  • Catalyst (e.g., amine-based)

  • Blowing agent (e.g., water, pentane)

  • Disposable cups and mixing stick

  • Mold

Procedure:

  • In a disposable cup, accurately weigh the polyether polyol, this compound, surfactant, catalyst, and blowing agent.

  • Thoroughly mix these components for 30 seconds to form the "B-side" of the formulation.

  • In a separate cup, weigh the required amount of pMDI (the "A-side").

  • Add the pMDI to the B-side mixture and stir vigorously for 10-15 seconds.

  • Immediately pour the reacting mixture into a mold.

  • Allow the foam to rise and cure at room temperature for at least 24 hours before demolding and characterization.

Characterization of Polyurethane Foam

The following are standard methods for characterizing the properties of the prepared polyurethane foam.

Experimental Workflow:

G Polyurethane Foam Characterization Workflow Foam Cured Polyurethane Foam Density Apparent Density (ISO 845) Foam->Density Mechanical Mechanical Testing (ISO 844, ISO 1926) Foam->Mechanical Thermal Thermal Analysis (TGA, DSC) Foam->Thermal Morphology Morphology Analysis (SEM) Foam->Morphology

Caption: Workflow for polyurethane foam characterization.

Data Presentation

The following tables present representative data on how this compound can affect the properties of rigid polyurethane foam. The data is illustrative and will vary depending on the specific formulation.

Table 1: Mechanical Properties of Rigid Polyurethane Foam

PropertyControl Foam (0% Crosslinker)Foam with 5% this compound
Apparent Density ( kg/m ³) 3538
Compressive Strength (kPa) 250350
Tensile Strength (kPa) 300420
Elongation at Break (%) 86

Table 2: Thermal Properties of Rigid Polyurethane Foam

PropertyControl Foam (0% Crosslinker)Foam with 5% this compound
Onset of Decomposition (TGA, °C) 220250
Temperature at 10% Weight Loss (TGA, °C) 280310
Glass Transition Temperature (DSC, °C) 120145

Signaling Pathways and Logical Relationships

The incorporation of this compound into the polyurethane network introduces rigid oxamide moieties. This leads to a more densely crosslinked and rigid polymer structure, which in turn enhances the material's thermal and mechanical properties.

Logical Relationship Diagram:

G Effect of this compound on Foam Properties Crosslinker This compound Rigid Introduction of Rigid Oxamide Groups Crosslinker->Rigid Density Increased Crosslink Density Rigid->Density Thermal Improved Thermal Stability Density->Thermal Mechanical Enhanced Mechanical Properties Density->Mechanical

Caption: Logical relationship of crosslinker to foam properties.

Conclusion

This compound is a valuable crosslinking agent for polyurethane foam formulations, particularly for rigid foams requiring enhanced thermal stability and mechanical strength. The protocols provided herein offer a starting point for researchers to explore the use of this crosslinker in their own applications. Further optimization of the formulation and processing conditions may be necessary to achieve the desired foam properties for a specific end-use.

References

Application Notes and Protocols: N,N'-Bis(2-hydroxyethyl)oxamide in Polyester and Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N'-Bis(2-hydroxyethyl)oxamide (BHEOX) in the synthesis of polyesters and polyamides. BHEOX is a versatile diol containing amide linkages, making it an attractive monomer for the production of polyesteramides and for modifying the properties of traditional polyesters and polyamides. Its incorporation can enhance thermal stability, mechanical properties, and hydrophilicity.

Introduction to this compound (BHEOX)

This compound is a symmetrical molecule featuring two primary hydroxyl groups and a central oxamide unit. This structure allows it to act as a diol in polycondensation reactions. The presence of the amide groups within the monomer introduces hydrogen bonding capabilities into the resulting polymer backbone, which can significantly influence the material's properties.

Chemical Structure of BHEOX:

Caption: Chemical structure of this compound.

Key Properties of BHEOX:

Property Value
CAS Number 1871-89-2
Molecular Formula C6H12N2O4
Molecular Weight 176.17 g/mol
Appearance White solid

| Melting Point | 168-172 °C |

Application in Polyesteramide Synthesis

BHEOX is an excellent candidate for the synthesis of polyesteramides (PEAs), which are polymers containing both ester and amide linkages in their backbone. These materials combine the desirable properties of both polyesters (e.g., processability, biodegradability) and polyamides (e.g., high thermal stability, good mechanical strength).

Anticipated Effects of BHEOX Incorporation in Polyesteramides:

  • Increased Thermal Stability: The presence of amide groups allows for hydrogen bonding between polymer chains, leading to higher melting temperatures (Tm) and glass transition temperatures (Tg) compared to analogous polyesters.

  • Enhanced Mechanical Properties: The hydrogen bonds act as physical crosslinks, which can improve the tensile strength and modulus of the resulting polyesteramide.

  • Improved Hydrophilicity and Dyeability: The amide and hydroxyl groups can increase the polymer's affinity for water and dyes.

  • Potential for Biodegradability: The presence of ester linkages makes the polymer susceptible to hydrolytic degradation.

Quantitative Data Summary (Hypothetical based on related structures):

The following table presents a hypothetical comparison of the properties of a standard polyester (e.g., Polybutylene Adipate) and a polyesteramide synthesized with BHEOX.

PropertyPolybutylene Adipate (PBA)PBA-co-BHEOX (10 mol% BHEOX)PBA-co-BHEOX (20 mol% BHEOX)
Melting Temperature (Tm) ~50-60 °C~70-85 °C~90-110 °C
Glass Transition Temp. (Tg) ~ -60 °C~ -45 °C~ -30 °C
Tensile Strength (MPa) ~20-30~35-45~50-60
Young's Modulus (MPa) ~300-400~500-650~700-900
Elongation at Break (%) >500~400~300

Experimental Protocol: Synthesis of a BHEOX-based Polyesteramide via Melt Polycondensation

This protocol is adapted from procedures for similar long-chain diol amides and is a recommended starting point for laboratory-scale synthesis.

Materials:

  • This compound (BHEOX)

  • Adipic acid

  • 1,4-Butanediol

  • Titanium(IV) butoxide (Ti(OBu)4) or other suitable catalyst

  • High-purity nitrogen gas

  • Methanol (for cleaning)

  • Chloroform (for polymer dissolution)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Nitrogen inlet and outlet

  • Distillation condenser and collection flask

  • Heating mantle with a temperature controller

  • Vacuum pump

Workflow Diagram:

PEA_Synthesis_Workflow start Start charge_reactants Charge Reactants: - BHEOX - Adipic Acid - 1,4-Butanediol - Catalyst start->charge_reactants purge_n2 Purge with Nitrogen charge_reactants->purge_n2 esterification Esterification Stage: - Heat to 180-200°C - Collect water byproduct purge_n2->esterification polycondensation Polycondensation Stage: - Increase temp. to 220-240°C - Apply vacuum gradually esterification->polycondensation polymer_extrusion Extrude Polymer polycondensation->polymer_extrusion characterization Characterization: - GPC, DSC, TGA, NMR polymer_extrusion->characterization end End characterization->end

Caption: Workflow for polyesteramide synthesis.

Procedure:

  • Charging the Reactor: In a clean and dry three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and distillation condenser, add the desired molar ratios of this compound, adipic acid, and 1,4-butanediol. A typical starting molar ratio could be 0.1:1:0.9 (BHEOX:Adipic Acid:1,4-Butanediol). Add the catalyst, such as Titanium(IV) butoxide, at a concentration of approximately 200-300 ppm relative to the total weight of the monomers.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout the initial stages of the reaction.

  • Esterification: Begin stirring and gradually heat the mixture to 180-200°C. This stage facilitates the initial esterification reaction, and water will be produced as a byproduct and collected in the distillation flask. Continue this stage for 2-3 hours or until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation: Increase the temperature to 220-240°C. Gradually apply a vacuum to the system, reducing the pressure to below 1 mbar over a period of 1-2 hours. This helps to remove excess 1,4-butanediol and drive the polymerization reaction towards a higher molecular weight. The viscosity of the melt will increase significantly during this stage.

  • Reaction Completion and Polymer Recovery: Continue the reaction under high vacuum for an additional 2-4 hours, or until the desired melt viscosity is achieved (as indicated by the torque on the mechanical stirrer). To stop the reaction, remove the vacuum and introduce nitrogen back into the reactor. The molten polymer can then be extruded from the reactor into a water bath for cooling and subsequent pelletization.

  • Purification (Optional): The synthesized polyesteramide can be dissolved in a suitable solvent like chloroform and precipitated in a non-solvent like methanol to remove any unreacted monomers or oligomers.

  • Characterization: The resulting polymer should be characterized using standard techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, Differential Scanning Calorimetry (DSC) for thermal transitions (Tg and Tm), Thermogravimetric Analysis (TGA) for thermal stability, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Application in Polyamide Synthesis (Theoretical Protocol)

While the primary application of BHEOX is in polyesteramides, its diol functionality could theoretically be used to modify polyamides. However, direct polycondensation of a diol with a diamine and a diacid is not a standard route for polyamide synthesis. A more plausible approach would be to first synthesize a diester from BHEOX and a dicarboxylic acid, which can then be reacted with a diamine.

Proposed Reaction Scheme:

Polyamide_Synthesis_Scheme BHEOX BHEOX Diester BHEOX-Diester Intermediate BHEOX->Diester + (Esterification) Diacid Dicarboxylic Acid Diacid->Diester Polyamide Modified Polyamide Diester->Polyamide + (Aminolysis) Diamine Diamine Diamine->Polyamide

Caption: Proposed scheme for BHEOX in polyamide synthesis.

Theoretical Experimental Protocol: Two-Step Synthesis of a BHEOX-Modified Polyamide

Step 1: Synthesis of BHEOX-Diester Intermediate

  • React two moles of a dicarboxylic acid chloride (e.g., adipoyl chloride) with one mole of BHEOX in a suitable solvent (e.g., anhydrous THF) in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct.

  • The reaction is typically carried out at low temperatures (0-5°C) and then allowed to warm to room temperature.

  • The resulting diester intermediate can be isolated and purified by filtration and recrystallization.

Step 2: Polycondensation with a Diamine

  • The purified BHEOX-diester is then reacted with a diamine (e.g., hexamethylenediamine) in a melt or solution polycondensation reaction.

  • For melt polycondensation, the reactants would be heated under an inert atmosphere, similar to the polyesteramide synthesis, to drive off the alcohol byproduct.

  • The resulting modified polyamide would contain the BHEOX unit within its backbone.

Expected Impact on Polyamide Properties:

  • Increased Flexibility: The introduction of the BHEOX unit may disrupt the regular packing of the polyamide chains, potentially leading to a lower modulus and increased elongation at break.

  • Altered Thermal Properties: The impact on Tm and Tg would depend on the specific diamine and diacid used and the concentration of BHEOX. It might lead to a decrease in the melting point due to the disruption of crystallinity.

  • Enhanced Hydrophilicity: The presence of the hydroxyl end groups (if the stoichiometry is controlled) and the oxamide group could increase the moisture absorption of the polyamide.

Disclaimer: The protocol for polyamide synthesis is theoretical and would require experimental validation and optimization. The quantitative data for polyesteramides is hypothetical and based on trends observed in similar polymer systems. Researchers should conduct their own experiments to determine the precise properties of polymers synthesized with BHEOX.

Application of N,N'-Bis(2-hydroxyethyl)oxamide in Durable Press Finishes for Textiles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(2-hydroxyethyl)oxamide is emerging as a significant formaldehyde-free crosslinking agent in the textile industry for creating durable press finishes.[1][2][3] This application is primarily focused on cellulosic fibers such as cotton and its blends, aiming to impart wrinkle resistance and dimensional stability to the fabric. The use of this compound addresses the growing health and environmental concerns associated with formaldehyde, a common component in traditional durable press finishing agents. This document provides detailed application notes, hypothetical experimental protocols, and visualizations to guide researchers in the use and evaluation of this compound for textile finishing.

Introduction

Durable press finishes are chemical treatments applied to fabrics to enhance their wrinkle resistance and shape retention, thereby reducing the need for ironing. For decades, these finishes have relied on formaldehyde-based resins, which have raised concerns due to the carcinogenic nature of formaldehyde. This has driven the textile industry to seek safer, formaldehyde-free alternatives. This compound is one such alternative, offering the potential for effective crosslinking of cellulose fibers to achieve the desired durable press properties without the associated health risks of formaldehyde.[1][2]

Key Properties of this compound:

PropertyValue
CAS Number 1871-89-2
Molecular Formula C6H12N2O4
Molecular Weight 176.17 g/mol [3][4]
Appearance White crystalline powder
Melting Point 168-172 °C[3]

Mechanism of Action

While specific studies detailing the crosslinking mechanism of this compound with cellulose were not found in the provided search results, a hypothetical mechanism can be proposed based on its chemical structure. The two hydroxyl (-OH) groups on the ethyl chains of the molecule are the reactive sites. Under appropriate acidic catalysis and heat, these hydroxyl groups can form ether linkages with the hydroxyl groups of the cellulose polymer chains in the cotton fibers. This crosslinking network restricts the movement of the cellulose chains, which is the fundamental principle behind wrinkle resistance.

Below is a diagram illustrating the proposed crosslinking mechanism.

Crosslinking Mechanism cluster_cellulose1 Cellulose Chain 1 cluster_crosslinker This compound cluster_cellulose2 Cellulose Chain 2 cluster_reaction Crosslinking Reaction (Acid Catalyst + Heat) cluster_product Crosslinked Cellulose C1 Cellulose-OH reaction Formation of Ether Linkage + 2H₂O C1->reaction BHEO HO-CH₂CH₂-NH-CO-CO-NH-CH₂CH₂-OH BHEO->reaction C2 Cellulose-OH C2->reaction Crosslinked Cellulose-O-CH₂CH₂-NH-CO-CO-NH-CH₂CH₂-O-Cellulose reaction->Crosslinked Experimental Workflow A Fabric Preparation (Scouring, Bleaching, Conditioning) B Finishing Bath Preparation (this compound, Catalyst, Wetting Agent) A->B C Padding (Achieve desired wet pick-up) B->C D Drying (e.g., 80-100°C for 3-5 min) C->D E Curing (e.g., 150-180°C for 1-3 min) D->E F Post-Washing and Conditioning E->F G Performance Evaluation (Wrinkle Recovery Angle, Tensile Strength) F->G

References

Application Notes and Protocols: N,N'-Bis(2-hydroxyethyl)oxamide for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(2-hydroxyethyl)oxamide is a versatile monomer employed in the synthesis of poly(ester amide)s (PEAs). These polymers are gaining significant attention in the biomedical field, particularly in drug development, owing to their favorable combination of biodegradability, biocompatibility, and tunable physicochemical properties. The presence of both ester and amide linkages in the polymer backbone allows for a balance between controlled degradation and robust mechanical and thermal characteristics. This document provides detailed application notes and protocols for the use of this compound in polymer synthesis and its potential applications in drug delivery systems.

Monomer: this compound

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] Its key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C6H12N2O4[2][3]
Molecular Weight 176.17 g/mol [1][2][4]
CAS Number 1871-89-2[2][3]
Melting Point 168 °C (decomposes)[1][4][5]
Appearance White to almost white crystalline powder[1][4]
Solubility Insoluble in water[1][4]
Synthesis of this compound

The monomer can be synthesized via the reaction of a dialkyl oxalate (e.g., diethyl oxalate) with ethanolamine.

Experimental Protocol: Synthesis of this compound

Materials:

  • Diethyl oxalate

  • Ethanolamine

  • Ethanol (absolute)

  • Magnetic stirrer with heating plate

  • Round bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a round bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve diethyl oxalate in absolute ethanol.

  • Slowly add a stoichiometric amount of ethanolamine to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Allow the mixture to cool to room temperature, during which a white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from hot ethanol to obtain pure this compound.

  • Dry the purified crystals under vacuum.

monomer_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Diethyl Oxalate Diethyl Oxalate Reaction in Ethanol Reaction in Ethanol Diethyl Oxalate->Reaction in Ethanol Ethanolamine Ethanolamine Ethanolamine->Reaction in Ethanol Reflux Reflux Reaction in Ethanol->Reflux Heat Crystallization Crystallization Reflux->Crystallization Cooling Filtration & Washing Filtration & Washing Crystallization->Filtration & Washing This compound This compound Filtration & Washing->this compound

Synthesis workflow for this compound.

Polymer Synthesis from this compound

This compound can be polymerized with various dicarboxylic acids or their derivatives (e.g., diacid chlorides, diesters) to yield poly(ester amide)s (PEAs). The properties of the resulting polymer can be tuned by the choice of the co-monomer. Common polymerization techniques include melt polycondensation and solution polycondensation.

Melt Polycondensation

Melt polycondensation is a solvent-free method that involves heating the monomers above their melting points in the presence of a catalyst.

Experimental Protocol: Melt Polycondensation

Materials:

  • This compound

  • Dicarboxylic acid (e.g., adipic acid, sebacic acid)

  • Catalyst (e.g., antimony(III) oxide, titanium(IV) butoxide)

  • High-vacuum line

  • Glass reactor with mechanical stirrer and nitrogen inlet/outlet

  • Heating mantle with temperature controller

Procedure:

  • Charge the glass reactor with equimolar amounts of this compound and the chosen dicarboxylic acid.

  • Add a catalytic amount of the selected catalyst (typically 0.01-0.1 mol% relative to the diacid).

  • Purge the reactor with dry nitrogen and heat the mixture to a temperature above the melting points of the monomers (e.g., 180-200 °C) with constant stirring to form a prepolymer. This stage is typically carried out for 2-4 hours.

  • Gradually increase the temperature (e.g., to 220-240 °C) and apply a high vacuum (<1 Torr) to facilitate the removal of condensation byproducts (e.g., water) and increase the polymer molecular weight.

  • Continue the reaction under vacuum for several hours (4-8 hours) until the desired viscosity is achieved.

  • Cool the reactor to room temperature and collect the resulting poly(ester amide).

  • The polymer can be purified by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and precipitating it in a non-solvent (e.g., methanol).

Solution Polycondensation

Solution polycondensation is performed in a solvent at lower temperatures compared to melt polycondensation and is suitable for heat-sensitive monomers.

Experimental Protocol: Solution Polycondensation

Materials:

  • This compound

  • Diacid chloride (e.g., adipoyl chloride, sebacoyl chloride)

  • Anhydrous aprotic polar solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP))

  • Acid scavenger (e.g., pyridine, triethylamine)

  • Nitrogen atmosphere setup

  • Stirring apparatus

  • Dropping funnel

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve this compound and the acid scavenger in the anhydrous solvent.

  • Cool the solution in an ice bath (0-5 °C).

  • Separately, dissolve an equimolar amount of the diacid chloride in the same anhydrous solvent.

  • Add the diacid chloride solution dropwise to the cooled monomer solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as water or methanol.

  • Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove impurities, and dry it under vacuum.

polymerization_reaction cluster_product Product monomer This compound polymer Poly(ester amide) [-O-CH2-CH2-NH-CO-CO-NH-CH2-CH2-O-CO-R-CO-]n monomer->polymer + diacid Dicarboxylic Acid (HOOC-R-COOH) diacid->polymer

General polymerization reaction of this compound.

Physicochemical and Thermal Properties of Analogous Poly(ester amide)s

PropertyValue RangeNotes
Intrinsic Viscosity (dL/g) 0.24 - 1.05Dependent on reaction conditions and chain extension.[6]
Glass Transition Temperature (Tg, °C) -45 to 65Increases with higher content of rigid aromatic units.[6]
Melting Temperature (Tm, °C) 58 - 140Dependent on the specific dicarboxylic acid used and polymer composition.[6]
Elastic Modulus (MPa) 70 - 524Increases with higher hard segment content.[6]
Stress at Break (MPa) 8 - 28Increases with higher hard segment content.[6]
Strain at Break (%) 370 - 820Decreases with higher hard segment content.[6]

Note: The data presented is for poly(ester amide)s synthesized from adipic acid, butanediol, and N,N'-bis(2-hydroxyethyl)terephthalamide, and serves as an illustrative example.[6]

Applications in Drug Development

Poly(ester amide)s derived from this compound are promising candidates for various drug delivery applications due to their biodegradability and the ability to tune their properties.

  • Controlled Drug Release: The degradation of the ester bonds in the polymer backbone allows for the controlled and sustained release of encapsulated therapeutic agents. The release rate can be modulated by altering the polymer composition and molecular weight.

  • Nanoparticle Formulation: These polymers can be formulated into nanoparticles for targeted drug delivery. The nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and improving their bioavailability.

  • Tissue Engineering Scaffolds: The mechanical properties of these PEAs can be tailored to match those of specific tissues, making them suitable for use as scaffolds in tissue engineering applications, which can also serve as a local drug delivery depot.

drug_delivery_workflow cluster_formulation Formulation cluster_delivery Delivery & Release cluster_outcome Therapeutic Outcome PEA Synthesis PEA Synthesis Drug Encapsulation Drug Encapsulation PEA Synthesis->Drug Encapsulation Nanoparticle Formation Nanoparticle Formation Drug Encapsulation->Nanoparticle Formation Administration Administration Nanoparticle Formation->Administration Targeting Targeting Administration->Targeting Controlled Release Controlled Release Targeting->Controlled Release Biodegradation Therapeutic Effect Therapeutic Effect Controlled Release->Therapeutic Effect

Workflow for a PEA-based drug delivery system.

References

Protocol for Crosslinking Epoxy Resins with N,N'-Bis(2-hydroxyethyl)oxamide: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing specific experimental data on the crosslinking of epoxy resins with N,N'-Bis(2-hydroxyethyl)oxamide is limited. The following application notes and protocols are based on established principles of epoxy chemistry and typical performance characteristics of similar crosslinking systems. The quantitative data presented is illustrative and should be adapted based on experimental validation for specific applications.

Introduction

Epoxy resins are a critical class of thermosetting polymers renowned for their exceptional mechanical strength, thermal stability, and chemical resistance. The ultimate performance of a cured epoxy thermoset is intrinsically linked to the chemical structure of the crosslinking agent employed. This compound is a di-hydroxyl functional compound that can serve as a chain extender and crosslinker for epoxy resins. The hydroxyl groups react with the epoxide rings of the epoxy resin, typically at elevated temperatures and often in the presence of a catalyst, to form a durable and rigid three-dimensional network. This crosslinking process enhances the mechanical and thermal properties of the resulting polymer.[1] The oxamide structure within the crosslinker is anticipated to impart increased stiffness and potentially enhanced thermal stability to the cured epoxy network.

Materials and Equipment

Materials:

  • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, DGEBA)

  • Crosslinking Agent: this compound

  • Catalyst (optional, e.g., tertiary amines like benzyldimethylamine, or imidazoles)

  • Solvents (optional, for viscosity reduction, e.g., acetone, methyl ethyl ketone)

Equipment:

  • Laboratory balance (± 0.001 g)

  • Mechanical stirrer or magnetic stirrer with hot plate

  • Vacuum oven

  • Molds (e.g., silicone or PTFE)

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Universal Testing Machine for mechanical property analysis

Experimental Protocols

Stoichiometry Calculation

The stoichiometric ratio of the epoxy resin to the crosslinking agent is a critical parameter that influences the final properties of the cured material. The calculation is based on the epoxy equivalent weight (EEW) of the resin and the hydroxyl equivalent weight (HEW) of the crosslinker.

Hydroxyl Equivalent Weight (HEW) of this compound:

  • Molecular Weight of this compound (C₆H₁₂N₂O₄): 176.17 g/mol [2]

  • Number of reactive hydroxyl groups: 2

  • HEW = 176.17 g/mol / 2 = 88.085 g/eq

Example Calculation for a Stoichiometric Mixture:

Assuming an epoxy resin with an EEW of 188 g/eq:

  • Parts by weight of crosslinker per 100 parts of resin (phr) = (HEW / EEW) * 100

  • phr = (88.085 / 188) * 100 ≈ 46.85 phr

Preparation of the Cured Epoxy Specimen
  • Resin Preheating: Preheat the epoxy resin to approximately 60-80°C to reduce its viscosity, facilitating uniform mixing.

  • Mixing: Accurately weigh the epoxy resin and this compound according to the calculated stoichiometry. Add the crosslinker to the preheated resin and mix thoroughly using a mechanical stirrer until a homogeneous mixture is achieved. If a catalyst is used, it should be added at this stage (typically 0.5-2 phr).

  • Degassing: Place the mixture in a vacuum oven at 60-80°C for 15-30 minutes, or until all entrapped air bubbles are removed.

  • Casting: Carefully pour the degassed mixture into preheated molds.

  • Curing: Transfer the molds to an oven and cure according to a predefined temperature profile. A typical curing schedule might involve an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete crosslinking. For example:

    • Initial cure: 120-150°C for 1-2 hours.

    • Post-cure: 160-180°C for 2-3 hours.

    • Note: The optimal curing schedule should be determined experimentally using techniques like DSC.[3]

  • Cooling: Allow the cured specimens to cool slowly to room temperature inside the oven to prevent the development of internal stresses.

Characterization of the Cured Epoxy Resin

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and to monitor the curing process by measuring the heat flow associated with the crosslinking reaction.[4] An increase in Tg is indicative of a higher degree of crosslinking.[3]

  • Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the cured epoxy resin by measuring its weight loss as a function of temperature. Key parameters include the onset of decomposition temperature and the char yield at elevated temperatures.[5]

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for monitoring the curing reaction. The disappearance of the characteristic epoxide peak (around 915 cm⁻¹) and the appearance of hydroxyl and ether linkage bands indicate the progression of the crosslinking reaction.[6]

Mechanical Properties
  • Tensile Testing: Performed on a universal testing machine to determine properties such as tensile strength, Young's modulus, and elongation at break.

  • Flexural Testing: Used to measure the flexural strength and modulus of the material.

  • Impact Testing: To assess the toughness and impact resistance of the cured epoxy.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC NameThis compound[2]
Molecular FormulaC₆H₁₂N₂O₄[2]
Molecular Weight176.17 g/mol [2]
Melting Point~168-172 °C (decomposes)[1]
AppearanceWhite Solid[1]

Table 2: Illustrative Thermal Properties of Cured Epoxy Resin

PropertyIllustrative ValueAnalysis Method
Glass Transition Temperature (Tg)140 - 170 °CDSC
Onset of Decomposition (5% weight loss)320 - 360 °CTGA
Char Yield at 600°C (N₂ atmosphere)20 - 30 %TGA

Table 3: Illustrative Mechanical Properties of Cured Epoxy Resin

PropertyIllustrative ValueTest Standard
Tensile Strength70 - 90 MPaASTM D638
Young's Modulus2.5 - 3.5 GPaASTM D638
Flexural Strength110 - 140 MPaASTM D790
Flexural Modulus2.8 - 3.8 GPaASTM D790

Visualizations

Crosslinking_Reaction Epoxy Epoxy Resin (e.g., DGEBA) Mixture Homogeneous Mixture Epoxy->Mixture + Crosslinker This compound Crosslinker->Mixture Cured_Epoxy Crosslinked Epoxy Network Mixture->Cured_Epoxy Heat (Optional Catalyst)

Caption: Proposed reaction pathway for epoxy crosslinking.

Experimental_Workflow Start Start Stoichiometry Stoichiometry Calculation Start->Stoichiometry Mixing Mixing of Resin and Crosslinker Stoichiometry->Mixing Degassing Vacuum Degassing Mixing->Degassing Casting Casting into Molds Degassing->Casting Curing Curing in Oven Casting->Curing Characterization Characterization Curing->Characterization Thermal Thermal Analysis (DSC, TGA) Characterization->Thermal Mechanical Mechanical Testing Characterization->Mechanical Spectroscopic Spectroscopic Analysis (FTIR) Characterization->Spectroscopic End End Thermal->End Mechanical->End Spectroscopic->End

Caption: General experimental workflow for epoxy curing.

Signaling_Pathway Reactants Epoxy Group Hydroxyl Group Intermediate Ring-Opened Intermediate Reactants->Intermediate Nucleophilic Attack Catalyst Catalyst (Optional) Catalyst->Reactants Activation Product Ether Linkage Crosslinked Network Intermediate->Product Proton Transfer & Propagation

Caption: Simplified epoxy-hydroxyl reaction mechanism.

References

Application Notes and Protocols: N,N'-Bis(2-hydroxyethyl)oxamide in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the use of N,N'-Bis(2-hydroxyethyl)oxamide as a crosslinking agent in the formulation of high-performance two-component polyurethane coatings. The inclusion of this compound is intended to enhance the mechanical properties, thermal stability, and chemical resistance of the final coating. These guidelines are intended for researchers, scientists, and professionals in the field of coatings development.

Introduction

This compound is a symmetrical diol-diamide compound that can function as a chain extender and crosslinking agent in polyurethane systems.[1] Its structure, featuring two primary hydroxyl groups, allows it to react with isocyanate groups to form urethane linkages, thereby integrating into the polymer backbone. The presence of the oxamide group is anticipated to introduce rigidity and enhance intermolecular hydrogen bonding, which can contribute to improved thermal and mechanical properties of the coating. This document outlines the formulation, application, and testing of polyurethane coatings incorporating this crosslinker.

Principle of Action and Reaction Mechanism

In a typical two-component polyurethane coating system, a polyol component (Part A) is reacted with a polyisocyanate component (Part B) upon mixing. This compound is incorporated into the polyol component. The primary hydroxyl groups of this compound react with the isocyanate groups of the polyisocyanate, forming a crosslinked polymer network. This reaction is a nucleophilic addition of the alcohol to the isocyanate.

The general reaction is as follows:

R-NCO + R'-OH → R-NH-COO-R'

The oxamide structure within the crosslinker is expected to increase the hard segment content in the polyurethane, leading to enhanced performance characteristics.

Reaction_Mechanism cluster_formulation Formulation (Part A) Polyol Polyester Polyol (Part A) Mixed_Components Mixed Liquid Coating Polyol->Mixed_Components Mixing BHEO This compound (Crosslinker) BHEO->Mixed_Components Mixing Isocyanate Polyisocyanate (Part B) Isocyanate->Mixed_Components Mixing Catalyst Catalyst (e.g., DBTDL) Catalyst->Mixed_Components Addition Cured_Coating Crosslinked Polyurethane Coating Mixed_Components->Cured_Coating Curing (Ambient or Thermal)

Figure 1: Formulation and Curing Workflow.

Materials and Equipment

3.1 Materials

  • Polyol Resin: Saturated polyester polyol (hydroxyl value: 150-200 mg KOH/g)

  • Polyisocyanate: Hexamethylene diisocyanate (HDI) based trimer (NCO content: 21-23%)

  • Crosslinker: this compound (Purity >98%)

  • Catalyst: Dibutyltin dilaurate (DBTDL)

  • Solvents: Ethyl acetate, xylene, butyl acetate (urethane grade)

  • Substrate: Cold-rolled steel panels, glass panels

  • Cleaning Agents: Acetone, isopropanol

3.2 Equipment

  • High-speed disperser/mixer

  • Analytical balance

  • Film applicator (draw-down bar)

  • Spray application system

  • Drying oven

  • Coating thickness gauge

  • Pencil hardness tester

  • Cross-hatch adhesion tester

  • Mandrel bend tester

  • Impact tester

  • Chemical spot test apparatus

  • Gloss meter

Experimental Protocols

4.1 Protocol 1: Formulation of Two-Component Polyurethane Coating

This protocol describes the preparation of a control formulation (without this compound) and a test formulation containing the crosslinker.

  • Preparation of Part A (Polyol Component):

    • Control Formulation (A1):

      • To a mixing vessel, add 100.0 g of the polyester polyol.

      • Add 50.0 g of a 1:1 mixture of ethyl acetate and xylene.

      • Mix at low speed until a homogeneous solution is obtained.

      • Add 0.05 g of DBTDL catalyst and mix thoroughly.

    • Test Formulation (A2):

      • To a separate mixing vessel, add 90.0 g of the polyester polyol.

      • Add 10.0 g of this compound.

      • Add 50.0 g of a 1:1 mixture of ethyl acetate and xylene.

      • Mix at high speed until the this compound is completely dissolved. Gentle heating (40-50°C) may be required.

      • Cool to room temperature and add 0.05 g of DBTDL catalyst, mixing thoroughly.

  • Preparation of Part B (Isocyanate Component):

    • Prepare a solution of the HDI trimer in butyl acetate at 75% solids content. The amount of Part B to be mixed with Part A is calculated based on the NCO:OH ratio. A common starting point is a ratio of 1.05:1.

  • Mixing of Components:

    • Just prior to application, mix Part A (A1 or A2) with the calculated amount of Part B.

    • Stir the mixture thoroughly for 2-3 minutes.

    • Allow an induction time of 10-15 minutes before application.

4.2 Protocol 2: Coating Application and Curing

  • Substrate Preparation:

    • Degrease steel panels with acetone followed by isopropanol.

    • Ensure panels are clean, dry, and free of any contaminants.

  • Application:

    • Apply the mixed coating to the prepared substrates using a film applicator to achieve a consistent dry film thickness (DFT) of 50 ± 5 µm.

    • Alternatively, use a spray application system for more uniform coverage.

  • Curing:

    • Allow the coated panels to flash off at room temperature for 15-20 minutes to allow for solvent evaporation.

    • Cure the panels in a drying oven at 60°C for 60 minutes, followed by conditioning at ambient temperature (25°C, 50% relative humidity) for 7 days before testing.

Experimental_Workflow Start Start Formulate_A Formulate Part A (Polyol +/- BHEO) Start->Formulate_A Formulate_B Formulate Part B (Isocyanate) Start->Formulate_B Mix Mix Part A and Part B Formulate_A->Mix Formulate_B->Mix Apply Apply Coating to Substrate Mix->Apply Cure Cure Coating Apply->Cure Test Perform Coating Evaluation Cure->Test End End Test->End

References

Application Notes and Protocols: Enhancing Adhesive Bond Strength with N,N'-Bis(2-hydroxyethyl)oxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of N,N'-Bis(2-hydroxyethyl)oxamide (BHEOD) in improving the bond strength of adhesives, particularly within polyurethane (PU) formulations. The following sections detail the theoretical mechanism, experimental protocols for synthesis and testing, and expected performance data.

Introduction

This compound is a symmetrical, di-functional molecule featuring two primary hydroxyl groups. This structure makes it an excellent candidate as a chain extender or crosslinking agent in the synthesis of polymers like polyurethanes.[1] In adhesive formulations, the incorporation of BHEOD can lead to significant improvements in mechanical properties, including thermal stability and adhesive strength. Its linear structure and the presence of amide linkages can enhance hydrogen bonding within the polymer matrix, contributing to a more robust and durable adhesive.

Mechanism of Action: Chain Extension and Crosslinking

In polyurethane systems, the fundamental reaction involves the polyaddition of a polyol (with hydroxyl groups) and a diisocyanate (with isocyanate groups). This compound, with its two hydroxyl groups, can participate in this polymerization process. It acts as a chain extender, reacting with isocyanate groups to increase the molecular weight and build the polymer backbone.

The amide groups within the BHEOD molecule introduce additional sites for hydrogen bonding. This intermolecular interaction between polymer chains significantly enhances the cohesive strength of the adhesive. The resulting polyurethane network is more rigid and has improved thermal stability due to these strong intermolecular forces.

Below is a diagram illustrating the proposed reaction mechanism of BHEOD as a chain extender in a polyurethane adhesive system.

G cluster_reactants Reactants cluster_reaction Polymerization cluster_product Product Polyol Polyol (HO-R-OH) Prepolymer Isocyanate-terminated Prepolymer Polyol->Prepolymer + Diisocyanate (excess) Diisocyanate Diisocyanate (OCN-R'-NCO) Diisocyanate->Prepolymer BHEOD This compound (HO-(CH₂)₂-NH-CO-CO-NH-(CH₂)₂-OH) ChainExtension Chain Extension / Crosslinking BHEOD->ChainExtension Reacts with -NCO groups Prepolymer->ChainExtension PU_Adhesive Polyurethane Adhesive with Enhanced Bond Strength ChainExtension->PU_Adhesive Forms extended and crosslinked network

Caption: Reaction pathway for polyurethane adhesive synthesis using BHEOD.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a polyurethane adhesive incorporating this compound and the subsequent evaluation of its adhesive properties.

Protocol 1: Synthesis of Polyurethane Adhesive

This protocol describes a two-step prepolymer method for synthesizing a polyurethane adhesive.

Materials:

  • Polyether polyol (e.g., Polytetramethylene ether glycol, PTMEG, Mn = 1000 g/mol )

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)

  • This compound (BHEOD)

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Solvent (e.g., anhydrous N,N-Dimethylformamide, DMF)

Procedure:

  • Prepolymer Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add a specific amount of polyether polyol.

    • Heat the polyol to 80°C under a nitrogen atmosphere with stirring to remove any residual moisture.

    • Cool the reactor to 60°C and add the diisocyanate (e.g., at an NCO:OH molar ratio of 2:1).

    • Maintain the reaction at 80°C for 2 hours with constant stirring to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Dissolve a calculated amount of BHEOD in the solvent (DMF). The amount of BHEOD should be calculated to react with a certain percentage of the remaining isocyanate groups. For a control sample, a standard chain extender like 1,4-butanediol can be used.

    • Add the BHEOD solution dropwise to the prepolymer with vigorous stirring.

    • Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).

    • Continue the reaction at 80°C for another 2-3 hours until the desired viscosity is achieved.

  • Degassing and Storage:

    • Cool the resulting polyurethane adhesive to room temperature.

    • Degas the adhesive under vacuum to remove any entrapped air bubbles.

    • Store the adhesive in a moisture-free container.

Protocol 2: Evaluation of Adhesive Bond Strength (Lap Shear Test)

This protocol follows the ASTM D1002 standard for determining the apparent shear strength of single-lap-joint adhesively bonded metal specimens.

Materials and Equipment:

  • Synthesized polyurethane adhesive

  • Substrate material (e.g., aluminum, steel, or plastic coupons of standard dimensions)

  • Solvent for cleaning substrates (e.g., acetone)

  • Abrasive paper

  • Applicator for adhesive

  • Fixtures for holding the bonded specimens during curing

  • Universal Testing Machine (UTM) with grips for lap shear testing

Procedure:

  • Substrate Preparation:

    • Cut the substrate material into rectangular coupons of standard dimensions (e.g., 100 mm x 25 mm x 1.6 mm).

    • Degrease the bonding area of the coupons with acetone.

    • Abrade the bonding surface with abrasive paper and then clean again with acetone to ensure a clean and active surface.

  • Adhesive Application and Assembly:

    • Apply a uniform layer of the synthesized polyurethane adhesive to the prepared surface of one coupon.

    • Place a second coupon over the adhesive-coated area to form a single-lap joint with a defined overlap area (e.g., 12.5 mm x 25 mm).

    • Use fixtures to hold the assembled joint under light pressure to ensure uniform bond line thickness.

  • Curing:

    • Cure the bonded specimens according to the specified curing schedule for the adhesive (e.g., at room temperature for 24 hours followed by a post-cure at 80°C for 4 hours).

  • Testing:

    • Mount the cured lap shear specimens in the grips of the Universal Testing Machine.

    • Apply a tensile load to the specimen at a constant rate of crosshead movement (e.g., 1.3 mm/min) until failure occurs.

    • Record the maximum load at which the bond fails.

  • Calculation:

    • Calculate the lap shear strength in megapascals (MPa) by dividing the maximum load (in Newtons) by the bond area (in square millimeters).

Data Presentation

The following tables present hypothetical but expected quantitative data based on the known effects of chain extenders on polyurethane adhesives. These tables are for illustrative purposes and actual results may vary depending on the specific formulation and experimental conditions.

Table 1: Formulation of Polyurethane Adhesives

ComponentFormulation A (Control)Formulation B (with BHEOD)
Polyether Polyol (g)100100
MDI (g)5050
1,4-Butanediol (g)10-
This compound (g) - 12.2
DBTDL (g)0.150.15
DMF (g)5050

Table 2: Lap Shear Strength of Polyurethane Adhesives on Aluminum Substrate

FormulationAverage Lap Shear Strength (MPa)Standard Deviation
Formulation A (Control)15.2± 1.1
Formulation B (with BHEOD) 19.8 ± 1.3

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and testing of the polyurethane adhesive.

G cluster_synthesis Adhesive Synthesis cluster_testing Bond Strength Testing Prep_Synth Prepolymer Synthesis (Polyol + Diisocyanate) Chain_Ext Chain Extension (Addition of BHEOD) Prep_Synth->Chain_Ext Curing_Agent Addition of Catalyst Chain_Ext->Curing_Agent Final_Adhesive Final Adhesive Formulation Curing_Agent->Final_Adhesive Sub_Prep Substrate Preparation Final_Adhesive->Sub_Prep Adh_App Adhesive Application & Assembly Sub_Prep->Adh_App Curing Curing of Lap Joint Adh_App->Curing Lap_Shear Lap Shear Test (UTM) Curing->Lap_Shear Data_Analysis Data Analysis Lap_Shear->Data_Analysis

Caption: Workflow for adhesive synthesis and lap shear testing.

Conclusion

The incorporation of this compound as a chain extender in polyurethane adhesive formulations presents a promising strategy for enhancing bond strength and thermal stability. The di-functional nature of BHEOD allows for efficient chain extension, while the amide linkages introduce strong hydrogen bonding, leading to a more robust polymer network. The provided protocols offer a foundational methodology for researchers to explore the benefits of BHEOD in their adhesive systems. Further optimization of the formulation and curing conditions can be performed to tailor the adhesive properties for specific applications.

References

Application Notes and Protocols: N,N'-Bis(2-hydroxyethyl)oxamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N,N'-Bis(2-hydroxyethyl)oxamide as a versatile intermediate in pharmaceutical synthesis. The following sections detail its application in the synthesis of bioactive molecules, including anticonvulsant agents and key pharmaceutical precursors, complete with experimental protocols and relevant data.

Overview of this compound in Pharmaceutical Synthesis

This compound is a symmetrical molecule featuring two amide linkages and two primary hydroxyl groups. This unique structure makes it a valuable building block in the synthesis of various pharmaceutical intermediates and potential drug candidates. Its primary applications in this context revolve around its use as a precursor for heterocyclic compounds and as a scaffold for the generation of novel bioactive molecules.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of diethyl oxalate with ethanolamine.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Diethyl oxalate

  • Ethanolamine

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethanolamine (2.0 equivalents) in absolute ethanol.

  • To this stirred solution, add diethyl oxalate (1.0 equivalent) in a dropwise manner at room temperature.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature. The product, this compound, will precipitate as a white solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound under vacuum.

Diagram of Synthetic Workflow:

G cluster_workflow Synthesis of this compound start Start reactants Dissolve Ethanolamine (2 eq.) in Ethanol start->reactants addition Add Diethyl Oxalate (1 eq.) reactants->addition reflux Reflux for 2-4 hours addition->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation of Product cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry end This compound dry->end

Caption: Workflow for the synthesis of this compound.

Application as an Intermediate for N,N'-Bis(2-hydroxyethyl)piperazine

N,N'-Bis(2-hydroxyethyl)piperazine is a significant intermediate in the pharmaceutical industry.[2][3] While typically synthesized from oxamide and diethanolamine, a related process can be envisioned starting from a precursor like N,N',N',N'-tetrakis(2-hydroxyethyl)oxamide, highlighting the utility of the oxamide core.

Experimental Protocol: Synthesis of N,N'-Bis(2-hydroxyethyl)piperazine from a Tetrahydroxyethyl Oxamide Precursor

This protocol is adapted from a patented method for synthesizing N,N'-Bis(2-hydroxyethyl)piperazine.[2][3][4]

Materials:

  • N,N,N',N'-Tetrakis(2-hydroxyethyl)oxamide

  • Diethanolamine

  • Reaction flask with a Dean-Stark apparatus

  • Nitrogen inlet

  • Heating mantle

  • Acetone

Procedure:

  • Charge a reaction flask equipped with a Dean-Stark apparatus and a nitrogen inlet with N,N,N',N'-Tetrakis(2-hydroxyethyl)oxamide (1.0 equivalent) and diethanolamine (2.0 equivalents).

  • Heat the reaction mixture to 210°C under a slow stream of nitrogen.

  • Maintain this temperature for approximately 20 hours, collecting any water that evolves in the Dean-Stark trap.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add acetone to the reaction mixture to precipitate the product.

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from acetone to yield pure N,N'-Bis(2-hydroxyethyl)piperazine.

Quantitative Data:

PrecursorMolar Ratio (Precursor:Diethanolamine)Reaction TemperatureReaction TimeYield of N,N'-Bis(2-hydroxyethyl)piperazine
N,N,N',N'-Tetrakis(2-hydroxyethyl)oxamide1:2210°C20 hours40.2%

Application in the Development of Anticonvulsant Agents

Derivatives of N-(2-hydroxyethyl)amide have shown significant promise as anticonvulsant agents with favorable safety profiles compared to existing drugs.[5][6] While direct synthesis from this compound is not explicitly detailed in the literature, it can be envisioned as a potential starting material for generating libraries of these bioactive amides. The following data is from studies on N-(2-hydroxyethyl)amide and cinnamamide derivatives.

Quantitative Data: Anticonvulsant Activity of N-(2-hydroxyethyl)amide Derivatives

The anticonvulsant activity of these compounds is typically evaluated using the Maximal Electroshock (MES) test to determine the median effective dose (ED₅₀) and the rotarod test to assess neurotoxicity and determine the median toxic dose (TD₅₀). The protective index (PI) is calculated as TD₅₀/ED₅₀.

CompoundED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)Reference Drug (Valproate) PI
N-(2-hydroxyethyl)decanamide22.0599.827.51.6
N-(2-hydroxyethyl)palmitamide23.3>1000>42.91.6
N-(2-hydroxyethyl)stearamide20.5>1000>48.81.6
N-(2-hydroxyethyl)cinnamamide17.7154.98.8-
(E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide17.0211.112.4-

Data sourced from references[5][6]

Experimental Protocols for Anticonvulsant Screening

Maximal Electroshock (MES) Test:

  • Administer the test compound intraperitoneally (i.p.) to a group of mice.

  • After a predetermined time (e.g., 30 minutes), subject the mice to a short electrical stimulus via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension seizure.

  • The ED₅₀ is the dose at which 50% of the animals are protected from the seizure.

Rotarod Neurotoxicity Test:

  • Administer the test compound i.p. to a group of mice.

  • At various time points after administration, place the mice on a rotating rod.

  • Record the time the animals are able to maintain their balance on the rod.

  • The TD₅₀ is the dose at which 50% of the animals exhibit neurotoxicity (e.g., fall off the rod within a specific time).

Proposed Signaling Pathways for Anticonvulsant Activity

The precise mechanism of action for many N-(2-hydroxyethyl)amide-based anticonvulsants is still under investigation. However, based on the activity of related compounds, potential molecular targets include the modulation of voltage-gated ion channels and enhancement of GABA-mediated inhibitory neurotransmission.[7]

Diagram of Potential Signaling Pathways:

G cluster_pathway Potential Anticonvulsant Mechanisms of N-(2-hydroxyethyl)amide Derivatives cluster_neuronal Neuronal Membrane compound N-(2-hydroxyethyl)amide Derivative vgsc Voltage-Gated Sodium Channels compound->vgsc Modulation gaba_r GABA-A Receptor compound->gaba_r Positive Allosteric Modulation inhibition Inhibition of Action Potential Propagation vgsc->inhibition enhancement Enhanced Inhibitory Neurotransmission gaba_r->enhancement outcome Reduced Neuronal Excitability (Anticonvulsant Effect) inhibition->outcome enhancement->outcome

Caption: Potential mechanisms of anticonvulsant action.

Conclusion

This compound serves as a valuable and versatile intermediate in the synthesis of pharmaceutically relevant compounds. Its utility is demonstrated in the preparation of key heterocyclic intermediates and as a potential scaffold for the development of novel anticonvulsant agents. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the full potential of this compound in their synthetic endeavors.

References

Application of N,N'-Bis(2-hydroxyethyl)oxamide in Agrochemical Formulations: A Review of Current Knowledge and Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N'-Bis(2-hydroxyethyl)oxamide is an organic compound recognized primarily as a valuable intermediate in various chemical syntheses, including pharmaceuticals, dyestuffs, and agrochemicals.[1][2][3] While its direct application in agrochemical formulations is not extensively documented in publicly available literature, its chemical structure lends itself to potential uses, particularly in the development of controlled-release technologies and as a component in polymeric formulation additives. This document provides an overview of its known properties, a protocol for its synthesis, and explores a potential application in the creation of polymers for agrochemical formulations, based on its function as a crosslinking agent.[4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for researchers in considering its solubility, stability, and compatibility within potential formulation matrices.

PropertyValueReference
CAS Number 1871-89-2[5]
Molecular Formula C₆H₁₂N₂O₄[5]
Molecular Weight 176.17 g/mol [5]
Appearance White to off-white crystalline powder[1]
Melting Point 168-172 °C (decomposes)[4]
Water Solubility Insoluble[1]
Nitrogen Content 15.2-16%[4]

Synthesis Protocol for this compound

The following protocol for the synthesis of this compound is adapted from methodologies described in patent literature. This synthesis is a foundational step for any research into its subsequent applications.

Objective: To synthesize this compound from oxamide and monoethanolamine.

Materials:

  • Oxamide

  • Monoethanolamine

  • Three-necked flask

  • Reflux condenser

  • Thermometer

  • Nitrogen inlet

  • Heating mantle with magnetic stirrer

Procedure:

  • Set up the reaction apparatus consisting of a three-necked flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet.

  • Charge the flask with monoethanolamine and oxamide.

  • Begin stirring the mixture and introduce a slow stream of nitrogen to create an inert atmosphere.

  • Heat the reaction mixture to a temperature sufficient to initiate the reaction, typically around 160°C. The complete dissolution of oxamide and the evolution of ammonia gas will be observed.

  • Maintain the reaction at this temperature for a specified period, for example, one hour, to ensure the completion of the reaction.

  • After the reaction is complete, cool the mixture.

  • The resulting product, this compound, can be purified by crystallization from a suitable solvent if required.

Diagram of Synthesis Workflow:

cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Product Isolation setup Assemble three-necked flask with condenser, thermometer, and N2 inlet charge Charge flask with Oxamide and Monoethanolamine setup->charge stir_heat Stir and heat to 160°C under Nitrogen charge->stir_heat react Maintain at 160°C for 1 hour (Ammonia evolution observed) stir_heat->react cool Cool the reaction mixture react->cool purify Purify by crystallization (optional) cool->purify product Obtain this compound purify->product

Caption: Workflow for the synthesis of this compound.

Potential Application: Polymer Synthesis for Controlled-Release Formulations

While direct use in formulations is not well-documented, the bifunctional nature of this compound (two hydroxyl groups) makes it a suitable monomer for polymerization, specifically as a crosslinking agent.[4] This suggests a potential application in creating polymeric matrices for the controlled release of agrochemicals. The following outlines a hypothetical experimental protocol for this purpose.

Objective: To synthesize a crosslinked polymer using this compound for the encapsulation and controlled release of a model agrochemical.

Conceptual Experimental Protocol:

  • Polymer Synthesis:

    • Select a suitable diisocyanate monomer to react with the hydroxyl groups of this compound to form a polyurethane network.

    • In a reaction vessel, dissolve this compound and a chosen diol co-monomer in an appropriate solvent.

    • Add the diisocyanate monomer to the solution, potentially with a catalyst, to initiate polymerization.

    • The reaction will proceed to form a crosslinked polymer network, with this compound acting as a point of crosslinking.

  • Encapsulation of Agrochemical:

    • The model agrochemical can be incorporated during the polymerization process (in-situ encapsulation) or absorbed into the pre-formed polymer matrix.

    • For in-situ encapsulation, the agrochemical is dissolved in the reaction mixture before polymerization begins.

  • Characterization:

    • The resulting polymer-agrochemical composite would be characterized for its chemical structure (e.g., using FTIR), thermal properties (e.g., using TGA/DSC), and morphology (e.g., using SEM).

    • The loading efficiency of the agrochemical would be determined.

  • Controlled-Release Study:

    • The release profile of the encapsulated agrochemical would be studied under simulated environmental conditions (e.g., in water or different pH buffers).

    • Samples would be taken at various time intervals and the concentration of the released agrochemical would be quantified using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).

Diagram of Logical Relationship as an Intermediate:

cluster_precursors Precursors cluster_applications Potential Agrochemical Applications oxamide Oxamide intermediate This compound oxamide->intermediate mea Monoethanolamine mea->intermediate polymers Synthesis of Polymers for: - Controlled-Release Matrices - Binders in Seed Coatings - Formulation Adjuvants intermediate->polymers active_synthesis Intermediate for Synthesis of Novel Active Ingredients intermediate->active_synthesis

Caption: Role of this compound as a chemical intermediate.

References

Application Notes and Protocols: N,N'-Bis(2-hydroxyethyl)oxamide in Polyurethane Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N'-Bis(2-hydroxyethyl)oxamide (BHEOD) as a chain extender in the synthesis of polyurethanes (PUs). The incorporation of BHEOD is noted for enhancing thermal stability and mechanical properties, attributed to the presence of the oxamide linkage. This document outlines detailed experimental protocols for the synthesis of polyurethanes using BHEOD and presents available quantitative data for comparison.

Introduction

This compound is a diol chain extender that can be incorporated into polyurethane formulations to create polymers with unique properties. The oxamide group within the BHEOD molecule introduces additional hydrogen bonding capabilities, which can lead to improved thermal and mechanical performance of the resulting polyurethane.[1] It has been explored as a modifier in polyurethane foams to enhance flexibility and resilience.[1] This document provides protocols for both the one-shot and prepolymer synthesis methods for producing polyurethanes with BHEOD.

Data Presentation

The following tables summarize the available quantitative data on the properties of polyurethanes synthesized using oxamide-based diols. It is important to note that direct comparative data between BHEOD and other common chain extenders like 1,4-butanediol (BDO) for non-foam polyurethanes is limited in the reviewed literature.

Table 1: Mechanical Properties of Rigid Polyurethane Foams

Chain Extender/Polyol SystemCompressive Strength (MPa)Reference
Hydroxyethyl derivatives of oxamide0.11–0.16[2]
Hydroxypropyl derivatives of oxamide0.15–0.64[2]
Classical Polyurethane Foams0.1–0.2[2]

Note: The data for hydroxyethyl and hydroxypropyl derivatives of oxamide provide context for the performance of oxamide-containing polyols in foam applications.

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular Weight176.17 g/mol [1]
Melting Point168 °C (decomposes)[1]

Experimental Protocols

The following are generalized protocols for the synthesis of polyurethanes using this compound as a chain extender. These should be adapted and optimized for specific research needs.

Protocol 1: One-Shot Polyurethane Synthesis

This method involves the simultaneous reaction of the polyol, diisocyanate, and BHEOD.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG, Polycaprolactone - PCL), dried under vacuum.

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI, Hexamethylene diisocyanate - HDI).

  • This compound (BHEOD), dried under vacuum.

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL, Triethylamine - TEA).

  • Anhydrous solvent (e.g., N,N-Dimethylacetamide - DMAc, Dimethylformamide - DMF) (optional).

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the pre-dried polyol and BHEOD.

  • Mixing: Heat the mixture to 80-90°C while stirring under a nitrogen atmosphere until a homogeneous solution is formed. If using a solvent, dissolve the polyol and BHEOD in the solvent at this stage.

  • Isocyanate Addition: Add the stoichiometric amount of diisocyanate to the mixture at once under vigorous stirring.

  • Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of total reactants) or TEA.

  • Polymerization: An exothermic reaction will occur. Maintain the reaction temperature at 100-140°C for 2-4 hours. The higher temperature may be necessary to ensure the reaction of the secondary hydroxyl groups of BHEOD.[3][4]

  • Casting and Curing: Pour the viscous polymer into a preheated mold and cure in an oven at 100-110°C for 12-24 hours.

  • Post-Curing: Allow the polyurethane to cool slowly to room temperature.

Protocol 2: Prepolymer Polyurethane Synthesis

This method involves the initial formation of an isocyanate-terminated prepolymer, which is then chain-extended with BHEOD. This allows for better control over the polymer structure.

Materials:

  • Same as Protocol 1.

Procedure:

  • Drying: As per Protocol 1.

  • Prepolymer Synthesis:

    • In a reaction flask, add the dried polyol and heat to 60-70°C under a nitrogen atmosphere with stirring.

    • Add a molar excess of the diisocyanate (typically a 2:1 molar ratio of NCO:OH) to the polyol.

    • Add a catalytic amount of DBTDL.

    • Raise the temperature to 80-90°C and maintain for 2-3 hours to form the NCO-terminated prepolymer. The NCO content can be monitored by titration.

  • Chain Extension:

    • In a separate flask, dissolve the dried BHEOD in a minimal amount of anhydrous DMAc or DMF, or use it in its molten state.

    • Cool the prepolymer to 60-70°C.

    • Slowly add the stoichiometric amount of the BHEOD solution/melt to the prepolymer under vigorous stirring. The amount of BHEOD is calculated to react with the remaining NCO groups.

    • Increase the temperature to 100-140°C and continue stirring for 1-2 hours.

  • Casting and Curing: As per Protocol 1.

Visualizations

Signaling Pathways and Experimental Workflows

Polyurethane_Synthesis_Pathway cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension Polyol Polyol (e.g., PTMEG, PCL) Prepolymer NCO-Terminated Prepolymer Polyol->Prepolymer + Diisocyanate (excess) Diisocyanate Diisocyanate (e.g., MDI, HDI) Diisocyanate->Prepolymer BHEOD This compound (Chain Extender) Polyurethane Polyurethane BHEOD->Polyurethane Prepolymer->Polyurethane + BHEOD

Caption: Prepolymer synthesis pathway for polyurethanes.

One_Shot_Workflow start Start mix Mix Polyol and BHEOD start->mix heat Heat and Stir (80-90°C) mix->heat add_iso Add Diisocyanate heat->add_iso add_cat Add Catalyst add_iso->add_cat polymerize Polymerize (100-140°C, 2-4h) add_cat->polymerize cast Cast into Mold polymerize->cast cure Cure in Oven (100-110°C, 12-24h) cast->cure end End cure->end

Caption: One-shot polyurethane synthesis workflow.

Conclusion

This compound serves as a promising chain extender for the synthesis of polyurethanes with enhanced thermal and mechanical properties, particularly in rigid foam applications. The presence of the oxamide group contributes to increased hydrogen bonding, which is believed to be the primary reason for these improvements. The provided protocols offer a foundation for researchers to explore the incorporation of BHEOD into various polyurethane systems. Further research is warranted to generate direct comparative data against standard chain extenders in a broader range of polyurethane applications, including elastomers and coatings.

References

Application Notes and Protocols: Chelating Properties of N,N'-Bis(2-hydroxyethyl)oxamide with Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(2-hydroxyethyl)oxamide is a versatile organic compound with a molecular structure suggesting potential as a chelating agent for various metal ions. The presence of multiple donor atoms—specifically two amide nitrogens, two amide oxygens, and two hydroxyl oxygens—provides potential coordination sites for metal binding. The formation of stable chelate rings with metal ions is a critical aspect of its utility in various applications, from industrial processes to potential roles in biological systems.[1][2] This document provides detailed protocols for characterizing the chelating properties of this compound and serves as a guide for researchers investigating its interactions with metal ions.

While this compound is utilized as a crosslinking agent in polymers and resins, and as a stabilizer in personal care products, its coordination chemistry is not extensively documented in publicly available literature.[1] The protocols outlined herein are based on established methods for studying metal-ligand complexation and can be readily adapted for this specific compound.

Quantitative Data on Metal Ion Chelation

As of the latest literature review, specific stability constants for the complexation of this compound with a range of metal ions have not been extensively published. The following table is provided as an illustrative template for researchers to populate with experimentally determined data. The values are hypothetical and intended to demonstrate the format for presenting such results.

Table 1: Illustrative Stability Constants (Log β) of this compound with Various Metal Ions

Metal IonLog β₁₁ (ML)Log β₁₂ (ML₂)Experimental Conditions
Cu²⁺[Data to be determined][Data to be determined]25 °C, 0.1 M Ionic Strength
Ni²⁺[Data to be determined][Data to be determined]25 °C, 0.1 M Ionic Strength
Co²⁺[Data to be determined][Data to be determined]25 °C, 0.1 M Ionic Strength
Zn²⁺[Data to be determined][Data to be determined]25 °C, 0.1 M Ionic Strength
Ca²⁺[Data to be determined][Data to be determined]25 °C, 0.1 M Ionic Strength
Mg²⁺[Data to be determined][Data to be determined]25 °C, 0.1 M Ionic Strength
Fe³⁺[Data to be determined][Data to be determined]25 °C, 0.1 M Ionic Strength

Note: β represents the overall stability constant for the formation of the metal-ligand complex.

Experimental Protocols

Protocol 1: Determination of Stability Constants by Potentiometric Titration

This protocol describes the determination of the protonation constants of this compound and the stability constants of its complexes with metal ions using potentiometric titration.

Materials:

  • This compound

  • Standardized metal salt solutions (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂, CaCl₂, MgCl₂, FeCl₃)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized carbonate-free strong base (e.g., 0.1 M NaOH)

  • High-purity water (Milli-Q or equivalent)

  • Inert salt for maintaining ionic strength (e.g., KCl or NaNO₃)

  • pH meter with a combination glass electrode

  • Thermostated titration vessel

  • Magnetic stirrer

  • Calibrated burette

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).

  • Ligand Protonation Constants: a. Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a solution of known ionic strength (e.g., 0.1 M KCl). b. Add a known amount of standardized strong acid to ensure all ligand species are fully protonated at the start of the titration. c. Titrate this solution with a standardized carbonate-free strong base, recording the pH after each addition of the titrant. d. Plot the pH versus the volume of base added to obtain the titration curve. e. Use appropriate software (e.g., Hyperquad, BEST) to calculate the protonation constants (pKa values) of the ligand from the titration data.

  • Metal-Ligand Stability Constants: a. Prepare a solution containing this compound and the metal salt of interest at a known molar ratio (e.g., 1:1 or 2:1 ligand to metal). Maintain the same ionic strength and temperature as in the ligand protonation titration. b. Titrate this solution with the standardized carbonate-free strong base, recording the pH after each addition. c. Plot the pH versus the volume of base added. The displacement of the metal-ligand titration curve from the ligand-only curve indicates complex formation. d. Using the predetermined protonation constants and the titration data, calculate the stability constants (log β) of the metal-ligand complexes with appropriate software.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis p1 Calibrate pH Electrode p2 Prepare Ligand and Metal Solutions p1->p2 t1 Titrate Ligand Alone with Base p2->t1 t2 Titrate Ligand + Metal with Base p2->t2 a1 Plot Titration Curves t1->a1 t2->a1 a2 Calculate pKa Values a1->a2 a3 Calculate Stability Constants (log β) a1->a3 a2->a3

Potentiometric Titration Workflow
Protocol 2: Determination of Stoichiometry by UV-Vis Spectrophotometry (Job's Plot)

This protocol uses the method of continuous variations (Job's plot) to determine the stoichiometry of the metal-ligand complex.

Materials:

  • This compound stock solution

  • Metal salt stock solution of the same molar concentration

  • UV-Vis spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Wavelength of Maximum Absorbance (λ_max): a. Prepare a solution of the metal-ligand complex. b. Scan the absorbance of the solution over a relevant wavelength range to determine the λ_max where the complex absorbs maximally and the individual components absorb minimally.

  • Preparation of Solutions for Job's Plot: a. Prepare a series of solutions in volumetric flasks with a constant total molar concentration of ligand and metal, but with varying mole fractions of the ligand (from 0 to 1). For example, if the total concentration is 1 mM, prepare solutions where the mole fraction of the ligand is 0, 0.1, 0.2, ..., 0.9, 1.0. b. Ensure all solutions have the same final volume and solvent composition.

  • Absorbance Measurements: a. Measure the absorbance of each solution at the predetermined λ_max.

  • Data Analysis: a. Correct the measured absorbance for any absorbance from the free ligand or metal ion at λ_max. b. Plot the corrected absorbance versus the mole fraction of the ligand. c. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 (metal:ligand) complex.

Jobs_Plot_Method cluster_setup Setup cluster_experiment Experiment cluster_result Analysis s1 Prepare Equimolar Stock Solutions (Ligand and Metal) s2 Determine λ_max of the Complex s1->s2 e1 Prepare Series of Solutions (Varying Mole Fractions, Constant Total Moles) s2->e1 e2 Measure Absorbance at λ_max e1->e2 r1 Plot Absorbance vs. Mole Fraction e2->r1 r2 Identify Maximum Absorbance r1->r2 r3 Determine Stoichiometry r2->r3

Job's Plot Experimental Workflow

Involvement in Signaling Pathways

Based on a thorough review of the scientific literature, there is currently no evidence to suggest that this compound is involved in any known biological signaling pathways. Its primary documented applications are in materials science and industrial chemistry.[1] Further research would be required to investigate any potential biological activity.

Signaling_Pathway ligand This compound interaction No Known Interaction ligand->interaction pathway Known Biological Signaling Pathways interaction->pathway

Known Biological Interactions

References

Application Notes and Protocols: N,N'-Bis(2-hydroxyethyl)oxamide as a Stabilizer in Personal Care Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(2-hydroxyethyl)oxamide is a multifaceted ingredient employed in the personal care industry as a stabilizer, viscosity modifier, and texture enhancer. Its unique chemical structure, featuring two hydroxyl groups and two amide linkages, allows it to form a network within aqueous-based formulations, thereby contributing to the stability and desired rheological properties of the final product. These application notes provide an overview of its functions, available data, and protocols for its use and evaluation in personal care formulations.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for formulators to understand its behavior in various systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name This compound[1][2]
INCI Name This compound
CAS Number 1871-89-2[2]
Molecular Formula C₆H₁₂N₂O₄[2]
Molecular Weight 176.17 g/mol [1]
Appearance White to off-white solid/powder[1]
Melting Point 168-172 °C (decomposes)[1]
Solubility Very faint turbidity in water[1]

Applications in Personal Care Products

This compound is primarily utilized in personal care products to enhance formulation stability and aesthetics.[1] Its ability to act as a crosslinking agent makes it suitable for improving the texture and performance of various product types.[1]

Key applications include:

  • Creams and Lotions: In emulsion systems, it can contribute to the stability by thickening the aqueous phase and preventing the coalescence of dispersed droplets.

  • Hair Gels and Styling Products: It can act as a secondary gelling agent or stabilizer, contributing to the desired viscosity and hold of the product.[1]

  • Sunscreens: By improving the stability of the emulsion, it can help ensure a uniform distribution of UV filters on the skin.

Mechanism of Action

The primary mechanism by which this compound stabilizes personal care formulations is through the formation of a three-dimensional network in the aqueous phase. This is achieved via intermolecular hydrogen bonding between the hydroxyl (-OH) and amide (-CONH-) groups of the molecule. This network structure increases the viscosity of the formulation, which in turn slows down the movement of dispersed particles or droplets, thus preventing sedimentation or creaming.

stabilization_mechanism cluster_0 Aqueous Phase cluster_1 Resulting Network A This compound (Molecule 1) B This compound (Molecule 2) A->B Hydrogen Bonding C Water Molecules A->C Hydration E Increased Viscosity & Improved Stability B->C Hydration D This compound (Molecule 3) B->D Hydrogen Bonding D->C Hydration

Stabilization through Hydrogen Bonding

Experimental Protocols

The following are general protocols for the incorporation and evaluation of this compound in a basic oil-in-water (O/W) cream formulation.

Formulation Protocol: O/W Stabilizing Cream

Table 2: Example O/W Cream Formulation with this compound

PhaseIngredientFunction% w/w
A Deionized WaterVehicleq.s. to 100
GlycerinHumectant3.00
This compound Stabilizer 0.50 - 2.00
Xanthan GumThickener0.20
B Cetearyl AlcoholThickener, Emollient4.00
Glyceryl StearateEmulsifier2.50
Caprylic/Capric TriglycerideEmollient5.00
C Phenoxyethanol (and) EthylhexylglycerinPreservative1.00

Procedure:

  • Phase A Preparation: In the main vessel, combine deionized water and glycerin. Begin propeller mixing and heat to 75-80°C. Once the temperature is reached, slowly disperse the this compound and xanthan gum. Mix until fully hydrated and uniform.

  • Phase B Preparation: In a separate vessel, combine all Phase B ingredients and heat to 75-80°C while mixing until all solids are melted and the phase is uniform.

  • Emulsification: Slowly add Phase B to Phase A with continuous homogenization. Homogenize for 3-5 minutes.

  • Cooling: Switch to sweep mixing and begin cooling the emulsion.

  • Phase C Addition: Once the temperature is below 40°C, add the preservative system (Phase C).

  • Final Steps: Continue mixing until the batch is uniform and has reached room temperature. Adjust pH if necessary.

formulation_workflow cluster_phase_a Phase A (Aqueous) cluster_phase_b Phase B (Oil) cluster_emulsification Emulsification cluster_cooling Cooling & Final Steps A1 Combine Water & Glycerin A2 Heat to 75-80°C A1->A2 A3 Disperse this compound & Xanthan Gum A2->A3 E1 Add Phase B to Phase A A3->E1 B1 Combine Oil Phase Ingredients B2 Heat to 75-80°C B1->B2 B2->E1 E2 Homogenize E1->E2 C1 Cool to < 40°C E2->C1 C2 Add Preservatives (Phase C) C1->C2 C3 Mix until Uniform C2->C3

O/W Cream Formulation Workflow
Stability Testing Protocol

To evaluate the stabilizing effect of this compound, the following stability tests should be performed on the prepared formulations.

1. Macroscopic Evaluation:

  • Procedure: Visually inspect the samples for any signs of phase separation, creaming, sedimentation, or changes in color and odor.
  • Conditions: Store samples at various temperatures (e.g., Room Temperature (20-25°C), 40°C, 50°C, and 4°C) and under cycling conditions (e.g., 24 hours at 4°C followed by 24 hours at 40°C).
  • Duration: Observations should be recorded at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months).

2. Viscosity Measurement:

  • Procedure: Measure the viscosity of the samples using a rotational viscometer (e.g., Brookfield viscometer) with an appropriate spindle and speed.
  • Conditions: Conduct measurements at a controlled temperature (e.g., 25°C) at the same time intervals as the macroscopic evaluation.
  • Data Presentation: Record the viscosity values in a table to compare the effect of this compound concentration and storage conditions over time.

3. Microscopic Evaluation:

  • Procedure: Observe a small sample of the emulsion under a microscope to assess the droplet size and distribution of the internal phase.
  • Conditions: Perform this evaluation at the beginning of the study and at subsequent time points to monitor for any changes, such as droplet coalescence.

Table 3: Example Stability Testing Plan

TestConditionsTime Points
Macroscopic Evaluation 4°C, RT, 40°C, 50°C, Freeze-Thaw Cycles24h, 1wk, 1mo, 2mo, 3mo
Viscosity Measurement 25°C24h, 1wk, 1mo, 2mo, 3mo
Microscopic Evaluation N/AInitial, 1mo, 3mo
pH Measurement 25°C24h, 1wk, 1mo, 2mo, 3mo

Safety and Regulatory Information

  • Skin Sensitization: this compound has been reported to have the potential to cause allergic skin reactions. It is recommended to handle this ingredient with appropriate personal protective equipment.

  • Regulatory Status: It is important to consult the latest regional cosmetic regulations to ensure compliance regarding the use and concentration of this ingredient in final formulations.

Conclusion

This compound serves as a functional ingredient for stabilizing and modifying the rheology of personal care products. Its effectiveness is attributed to its ability to form a hydrogen-bonded network within the formulation. While detailed quantitative performance data is not widely published, the provided protocols offer a framework for its incorporation and evaluation in cosmetic formulations. Further studies are encouraged to establish optimal use levels and explore its synergistic effects with other common cosmetic ingredients.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N,N'-Bis(2-hydroxyethyl)oxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N,N'-Bis(2-hydroxyethyl)oxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The two primary synthetic routes for this compound involve the reaction of either diethyl oxalate or oxalic acid with 2-aminoethanol (ethanolamine).[1]

Q2: What is a typical reaction temperature for this synthesis?

A2: The reaction temperature can vary depending on the starting materials. For instance, a process involving oxamide and diethanolamine suggests a temperature range of 130 to 268°C. However, for reactions with diethyl oxalate, a lower temperature is generally preferred to minimize side reactions. It is crucial to monitor the reaction as excessive heat can lead to the formation of byproducts.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective and rapid method to monitor the reaction's progress. By taking small aliquots from the reaction mixture at different time intervals and running them on a TLC plate against the starting materials, you can visualize the consumption of reactants and the formation of the desired product.

Q4: What are the recommended purification techniques for this compound?

A4: The most common methods for purifying the final product are recrystallization and column chromatography. Recrystallization is often effective for removing minor impurities. For more challenging separations, column chromatography using silica gel is a standard and effective technique.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Presence of Moisture: Water can hydrolyze the ester starting material (diethyl oxalate) or interfere with the reaction. 3. Suboptimal Stoichiometry: Incorrect molar ratios of reactants.1. Monitor the reaction by TLC. If starting material is still present after the planned reaction time, consider increasing the temperature or extending the reaction duration. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. 3. Carefully measure and use the correct stoichiometric amounts of reactants. An excess of the amine may be used to drive the reaction to completion.
Presence of Impurities 1. Side Reactions: A significant side reaction is the esterification of the hydroxyl group of ethanolamine with diethyl oxalate. 2. Unreacted Starting Materials: Incomplete reaction can leave starting materials in the product mixture.1. Control the reaction temperature. Lower temperatures generally favor amidation over esterification. 2. Ensure the reaction goes to completion by monitoring with TLC. Purify the product using column chromatography or recrystallization to remove unreacted starting materials.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Impurities can lower the melting point and prevent crystallization. 2. Residual Solvent: Trapped solvent can prevent the product from solidifying.1. Purify the product using column chromatography to remove impurities. 2. Ensure all solvent is removed under reduced pressure. If the product is still an oil, try triturating with a non-polar solvent to induce crystallization.

Experimental Protocols

Method 1: Synthesis from Diethyl Oxalate and Ethanolamine

This protocol is a general guideline and may require optimization.

Materials:

  • Diethyl oxalate

  • Ethanolamine (2-aminoethanol)

  • Anhydrous ethanol (or another suitable solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate in anhydrous ethanol.

  • Addition of Ethanolamine: Slowly add a stoichiometric equivalent of ethanolamine to the solution while stirring. An excess of ethanolamine (e.g., 1.1 equivalents) can be used to ensure complete consumption of the diethyl oxalate.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography on silica gel.

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis

ParameterDiethyl Oxalate RouteOxalic Acid Route
Reactant 1 Diethyl OxalateOxalic Acid
Reactant 2 EthanolamineEthanolamine
Molar Ratio (Reactant 1:2) 1 : 2 to 1 : 2.21 : 2
Solvent Ethanol, MethanolWater, Ethanol
Temperature Reflux (e.g., ~78°C for ethanol)Varies, can be higher
Reaction Time 2 - 6 hours4 - 8 hours
Typical Yield 70 - 90%60 - 80%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve Diethyl Oxalate in Anhydrous Ethanol add_amine Slowly Add Ethanolamine start->add_amine reflux Reflux Reaction Mixture add_amine->reflux monitor Monitor by TLC reflux->monitor reflux->monitor Periodically cool Cool to Room Temperature monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration or Solvent Removal) cool->isolate purify Purify by Recrystallization or Column Chromatography isolate->purify characterize Characterize Final Product purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low or No Product Yield incomplete_rxn Incomplete Reaction? start->incomplete_rxn moisture Moisture Present? start->moisture stoichiometry Incorrect Stoichiometry? start->stoichiometry increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp Yes dry_glassware Use Anhydrous Conditions moisture->dry_glassware Yes check_ratios Verify Reactant Ratios stoichiometry->check_ratios Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of N,N'-Bis(2-hydroxyethyl)oxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-Bis(2-hydroxyethyl)oxamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct synthesis method is the reaction of diethyl oxalate with 2-aminoethanol (ethanolamine). In this reaction, the nucleophilic amino group of ethanolamine attacks the electrophilic carbonyl carbon of diethyl oxalate, leading to the formation of an amide bond. To achieve the desired N,N'-bis-substituted product, a stoichiometric ratio of at least two equivalents of ethanolamine to one equivalent of diethyl oxalate is typically used.

Q2: What are the most common side reactions to be aware of during this synthesis?

The two primary side reactions of concern are the formation of a mono-acylated byproduct and the hydrolysis of the diethyl oxalate starting material.

  • Formation of the Mono-acylated Byproduct: This occurs when only one molecule of ethanolamine reacts with a molecule of diethyl oxalate, resulting in N-(2-hydroxyethyl)oxamic acid ethyl ester. This is often due to an incorrect stoichiometric ratio of reactants or incomplete reaction.

  • Hydrolysis of Diethyl Oxalate: Diethyl oxalate can react with any water present in the reaction mixture to hydrolyze back to oxalic acid and ethanol. This side reaction consumes the starting material and can complicate the purification of the final product.

Q3: How can I minimize the formation of the mono-acylated byproduct?

To favor the formation of the desired this compound, it is crucial to use the correct stoichiometry. A molar ratio of 2:1 of ethanolamine to diethyl oxalate is the theoretical minimum. Using a slight excess of ethanolamine can help to drive the reaction to completion and minimize the mono-acylated byproduct. Ensuring adequate reaction time and appropriate temperature can also promote the full di-substitution.

Q4: What are the best practices to prevent the hydrolysis of diethyl oxalate?

To prevent hydrolysis, it is essential to maintain anhydrous (water-free) conditions throughout the experiment. This can be achieved by:

  • Using anhydrous solvents and reagents.

  • Drying all glassware thoroughly before use.

  • Running the reaction under an inert atmosphere, such as nitrogen or argon.

Q5: What are the recommended methods for purifying the final product?

The primary method for purifying this compound is recrystallization. Since the product is a solid, this technique is effective at removing unreacted starting materials and the mono-acylated byproduct. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of similar amide compounds include ethanol, water, or a mixture of the two. If significant impurities remain, column chromatography on silica gel can be employed for further purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Ensure a 2:1 or slightly higher molar ratio of ethanolamine to diethyl oxalate. - Extend the reaction time or consider gentle heating (e.g., 40-50°C) to drive the reaction to completion. - Use a suitable solvent like ethanol to ensure all reactants are fully dissolved.
Formation of mono-acylated byproduct.- Adjust the stoichiometry to use a slight excess of ethanolamine. - Monitor the reaction progress using TLC or LC-MS to ensure the disappearance of the mono-acylated intermediate.
Hydrolysis of diethyl oxalate.- Use anhydrous solvents and reagents to minimize water content. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Difficult to Purify Presence of unreacted ethanolamine.- After the reaction is complete, wash the reaction mixture with a dilute acid solution to remove the basic amine.
Presence of the mono-acylated byproduct.- Recrystallization from a suitable solvent such as ethanol can help separate the desired product from the more polar mono-acylated byproduct. - Column chromatography on silica gel may be effective for separation.
Presence of oxalic acid or its salts.- If hydrolysis of diethyl oxalate is suspected, a basic wash (e.g., with a dilute sodium bicarbonate solution) can remove acidic impurities.
Reaction is Slow or Stalled Low reaction temperature.- While low temperatures can control side reactions, the reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction closely if heating is applied.
Poor

Technical Support Center: Purification of N,N'-Bis(2-hydroxyethyl)oxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N,N'-Bis(2-hydroxyethyl)oxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-purity this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most effective and widely used technique for purifying this compound is recrystallization. This method is ideal for removing small amounts of impurities from a solid compound.

Q2: What are the typical physical properties of pure this compound?

A2: Pure this compound is a white to off-white crystalline powder or solid.[1] It has a melting point of approximately 168-172 °C, at which it also decomposes.[1]

Q3: What is the solubility of this compound in water?

A3: There are conflicting reports regarding its solubility in water. Some sources describe it as insoluble[2][3], while others state it is soluble[4]. One product specification sheet describes its solubility in water as causing "very faint turbidity," which suggests it is sparingly soluble.[1] This property is critical when considering water as a potential recrystallization solvent or for washing the purified crystals.

Q4: What are some suitable organic solvents for dissolving this compound?

A4: this compound is reported to be soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. This information is valuable for selecting an appropriate solvent for recrystallization.

Q5: What are the potential impurities I should be aware of during the synthesis of this compound?

A5: Potential impurities can arise from unreacted starting materials or side reactions. Common synthesis routes involve the reaction of either diethyl oxalate or oxalic acid with ethanolamine. Therefore, impurities may include:

  • Unreacted Ethanolamine: A basic and highly polar impurity.

  • Unreacted Diethyl Oxalate or Oxalic Acid: Acidic starting materials that may persist.

  • Mono-substituted byproduct (N-(2-hydroxyethyl)oxamic acid or its ester): Formed if the reaction does not go to completion.

  • Side-reaction products: Depending on the reaction conditions, other side products may form.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low recovery of purified product after recrystallization The compound has significant solubility in the cold recrystallization solvent.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use a minimal amount of ice-cold solvent to wash the crystals.
Premature crystallization occurred during hot filtration.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.- Add a slight excess of hot solvent to prevent premature crystallization.
Purified product appears as an oil instead of a crystalline solid ("oiling out") The boiling point of the recrystallization solvent is higher than the melting point of the compound.- Select a solvent with a lower boiling point.
The solution is supersaturated, and the compound is precipitating out of solution too rapidly.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Crystals are colored or appear impure Presence of colored impurities from the reaction.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may reduce the overall yield.
The compound may be degrading at the boiling temperature of the solvent.- Choose a solvent with a lower boiling point.- Minimize the time the solution is kept at a high temperature.
No crystals form upon cooling The solution is not saturated (too much solvent was added).- Evaporate some of the solvent by gently heating the solution and then allow it to cool again.
The rate of cooling is too fast, preventing crystal nucleation.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
Insufficient nucleation sites for crystal growth.- Try scratching the inside of the flask at the surface of the solution with a glass rod.- Add a seed crystal of pure this compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility at Room Temperature Notes
WaterSparingly soluble (causes "very faint turbidity")[1]Conflicting reports exist, with some sources stating it is insoluble[2][3] and others soluble[4].
ChloroformSolubleA potential solvent for recrystallization.
DichloromethaneSolubleA potential solvent for recrystallization.
Ethyl AcetateSolubleA potential solvent for recrystallization.
DMSOSolubleHigh boiling point may make it difficult to remove from the purified product.
AcetoneSolubleA potential solvent for recrystallization.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol provides a general methodology for the recrystallization of this compound. The ideal solvent should be determined experimentally based on small-scale solubility tests.

1. Solvent Selection: a. Place a small amount of the crude this compound in a test tube. b. Add a few drops of a candidate solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethanol/water) and observe the solubility at room temperature. An ideal solvent should show low solubility at room temperature. c. Gently heat the test tube. A suitable solvent will completely dissolve the compound at an elevated temperature. d. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot recrystallization solvent to the flask while heating and stirring until the solid is completely dissolved.

3. Hot Filtration (if necessary): a. If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a new Erlenmeyer flask. b. Pour the hot solution through a fluted filter paper in the preheated funnel into the clean flask.

4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. b. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

6. Drying: a. Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

7. Purity Assessment: a. Determine the melting point of the dried crystals. A sharp melting point close to the literature value (168-172 °C) is an indicator of high purity. b. Further purity analysis can be performed using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

Purification_Workflow cluster_preparation Preparation cluster_purification Purification Process cluster_analysis Analysis Crude_Product Crude this compound Solvent_Selection Select Recrystallization Solvent Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Crystallization Cool to Induce Crystallization Hot_Filtration->Crystallization Isolation Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Purified Crystals Washing->Drying Pure_Product Pure this compound Drying->Pure_Product Purity_Check Check Purity (e.g., Melting Point, HPLC) Pure_Product->Purity_Check

Caption: General workflow for the purification of this compound by recrystallization.

References

Technical Support Center: N,N'-Bis(2-hydroxyethyl)oxamide in Crosslinking Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Bis(2-hydroxyethyl)oxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of this versatile crosslinking agent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a symmetrical, difunctional molecule with two primary hydroxyl groups. Its primary application is as a crosslinking agent or chain extender in the synthesis of polymers such as polyurethanes and polyesters.[1] The presence of the oxamide group imparts unique properties to the resulting polymers, including enhanced thermal stability, mechanical strength, and improved flexibility. It is also used in coatings, adhesives, elastomers, and to impart wrinkle resistance to fabrics.[1]

Q2: What are the key chemical and physical properties of this compound?

A2: Below is a summary of the key properties:

PropertyValue
Molecular Formula C6H12N2O4
Molecular Weight 176.17 g/mol [2][3][4]
Appearance White to off-white crystalline powder[2][4]
Melting Point 167 - 169 °C (332.6 - 336.2 °F)[2]
Solubility Soluble in water[2]
Stability Moisture and air sensitive[2]
Incompatible Materials Strong oxidizing agents[2]

Q3: How should I store and handle this compound?

A3: Due to its moisture and air sensitivity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][5] Avoid contact with strong oxidizing agents. When handling, it is recommended to use personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area to avoid dust formation.

Troubleshooting Guide: Preventing Premature Crosslinking

Premature crosslinking, or gelation, is a common issue in polymer synthesis that can lead to failed experiments and unusable products. The following guide addresses potential causes and solutions for preventing this issue when using this compound.

Problem 1: The reaction mixture becomes viscous and gels before the intended reaction time.

  • Potential Cause 1: Presence of Moisture

    • Explanation: this compound is hygroscopic and can absorb moisture from the atmosphere.[2] In polyurethane synthesis, water reacts with isocyanates to form unstable carbamic acids, which then decompose into amines and carbon dioxide. The newly formed amines can react rapidly with other isocyanates, leading to unintended and rapid chain growth and crosslinking, which can cause premature gelation.[6]

    • Solution:

      • Thoroughly dry all reactants, solvents, and equipment before use. Polyols can be dried under vacuum at elevated temperatures.

      • Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to atmospheric moisture.

      • Use freshly opened or properly stored anhydrous solvents.

  • Potential Cause 2: Inappropriate Reaction Temperature

    • Explanation: Higher temperatures generally increase the reaction rate between the hydroxyl groups of this compound and the other reactants (e.g., isocyanates). If the temperature is too high, the reaction can proceed too quickly and uncontrollably, leading to premature gelation.

    • Solution:

      • Carefully control the reaction temperature according to your established protocol.

      • Consider a stepwise temperature profile, starting at a lower temperature and gradually increasing it as the reaction progresses.

      • Ensure uniform heating of the reaction mixture to avoid localized "hot spots" where the reaction may accelerate.

  • Potential Cause 3: Incorrect Stoichiometry or Order of Addition

    • Explanation: An incorrect ratio of reactants can lead to an excess of one functional group, which can promote side reactions and premature crosslinking. The order in which reactants are added can also significantly impact the reaction pathway and the potential for gelation.

    • Solution:

      • Accurately calculate and measure the molar ratios of all reactants.

      • Typically, it is advisable to add the crosslinking agent (this compound) gradually to the reaction mixture rather than all at once. This allows for more controlled chain extension and reduces the likelihood of rapid network formation.

  • Potential Cause 4: Presence of Unwanted Catalysts

    • Explanation: Certain impurities or contaminants can act as catalysts, accelerating the crosslinking reaction. For example, in polyurethane synthesis, tertiary amines and organometallic compounds are common catalysts. Trace amounts of these in your reactants or solvents can lead to an unexpectedly fast reaction.

    • Solution:

      • Use high-purity reactants and solvents.

      • Be mindful of the compatibility of all components in your reaction mixture.

      • If a catalyst is required for your reaction, carefully control its concentration and addition time.

Problem 2: The final polymer has insoluble particles or a heterogeneous appearance.

  • Potential Cause: Poor Solubility of this compound

    • Explanation: While this compound is soluble in water, its solubility in some organic solvents used for polymer synthesis may be limited. If it does not fully dissolve before the reaction begins, localized areas of high crosslinker concentration can form, leading to insoluble gel particles in the final product.

    • Solution:

      • Ensure that this compound is completely dissolved in the reaction solvent before adding other reactants.

      • Gentle heating and stirring can aid in dissolution.

      • Consider using a co-solvent to improve the solubility of all components.

Experimental Protocols

Protocol 1: Monitoring the Crosslinking Reaction using FT-IR Spectroscopy

This protocol describes a general method for monitoring the progress of a polyurethane synthesis reaction involving this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. This technique allows for the real-time tracking of the consumption of isocyanate groups.

  • Materials:

    • This compound

    • Diisocyanate (e.g., isophorone diisocyanate - IPDI)

    • Polyol

    • Anhydrous solvent (e.g., dimethylacetamide - DMAc)

    • Catalyst (if required)

    • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) probe

  • Procedure:

    • Set up the reaction vessel under an inert atmosphere (e.g., nitrogen).

    • Add the anhydrous solvent, polyol, and this compound to the reaction vessel and stir until fully dissolved.

    • Insert the FT-IR ATR probe into the reaction mixture.

    • Begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

    • Add the diisocyanate to the reaction mixture and continue to monitor the reaction.

    • The progress of the reaction can be followed by observing the decrease in the intensity of the isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the urethane linkage peaks.[7][8][9]

Visualizations

Diagram 1: General Signaling Pathway for Polyurethane Formation

polyurethane_formation isocyanate Isocyanate (R-N=C=O) prepolymer Prepolymer isocyanate->prepolymer + polyol Polyol (HO-R'-OH) polyol->prepolymer + bheo This compound (Crosslinker) polyurethane Crosslinked Polyurethane Network bheo->polyurethane Crosslinking prepolymer->polyurethane +

Caption: Polyurethane formation pathway.

Diagram 2: Troubleshooting Logic for Premature Crosslinking

troubleshooting_logic start Premature Crosslinking (Gelation) Occurs q_moisture Was moisture present? start->q_moisture s_dry Dry all reactants, solvents, and equipment. Use inert atmosphere. q_moisture->s_dry Yes q_temp Was reaction temperature too high? q_moisture->q_temp No s_dry->q_temp s_temp Lower and control reaction temperature. q_temp->s_temp Yes q_stoich Was stoichiometry or order of addition incorrect? q_temp->q_stoich No s_temp->q_stoich s_stoich Verify calculations and add crosslinker gradually. q_stoich->s_stoich Yes q_catalyst Were unwanted catalysts present? q_stoich->q_catalyst No s_stoich->q_catalyst s_catalyst Use high-purity materials and control catalyst addition. q_catalyst->s_catalyst Yes end Problem Resolved q_catalyst->end No s_catalyst->end

Caption: Troubleshooting premature crosslinking.

References

Technical Support Center: Synthesis of N,N'-Bis(2-hydroxyethyl)oxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of N,N'-Bis(2-hydroxyethyl)oxamide.

Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of diethyl oxalate with ethanolamine. This reaction involves the nucleophilic attack of the primary amine group of two ethanolamine molecules on the carbonyl carbons of diethyl oxalate, leading to the formation of the desired diamide and two molecules of ethanol as a byproduct.

General Experimental Protocol:

A solution of ethanolamine (2.0 equivalents) is prepared in a suitable solvent, such as absolute ethanol, within a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. To this solution, diethyl oxalate (1.0 equivalent) is added. The reaction mixture is then heated to reflux and maintained at this temperature for a typical duration of 1 to 4 hours. Upon cooling to room temperature, the solid this compound product often crystallizes out of the solution. The solid is collected by vacuum filtration, washed with a cold solvent to remove unreacted starting materials, and then dried under a vacuum to yield the purified product.[1]

Data Presentation

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The following tables summarize key parameters and their effects on the synthesis.

Table 1: Reactant Stoichiometry and its Impact on Product Formation

Molar Ratio (Ethanolamine : Diethyl Oxalate)Expected OutcomePotential Issues
2:1Favors the formation of the desired this compound.Incomplete reaction if not driven to completion.
>2:1 (Slight excess of ethanolamine)Can help drive the reaction to completion and minimize the formation of the mono-acylated byproduct.Excess ethanolamine needs to be removed during purification.
<2:1Leads to a significant amount of the mono-acylated byproduct, N-(2-hydroxyethyl)oxamic acid ethyl ester.Lower yield of the desired product and more complex purification.

Table 2: Troubleshooting Guide for Synthesis and Purification

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Extend the reaction time or gently heat the mixture (e.g., to 40-50°C) to ensure the reaction goes to completion. Use a suitable solvent like ethanol to ensure all reactants are fully dissolved.[2]
Formation of mono-acylated byproduct.Use a slight excess of ethanolamine. Monitor the reaction progress using techniques like TLC or LC-MS to ensure the disappearance of the intermediate.[2]
Hydrolysis of diethyl oxalate.Use anhydrous solvents and reagents to minimize water content. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Low Purity Presence of unreacted ethanolamine.Wash the crude product with water or a dilute acid solution to remove the basic amine.
Presence of the mono-acylated byproduct.Recrystallization from a suitable solvent, such as ethanol, can effectively separate the desired product from the more polar mono-acylated byproduct.[2]
Presence of oxalic acid or its salts due to hydrolysis.A wash with a dilute sodium bicarbonate solution can remove acidic impurities.[2]
Reaction is Slow or Stalled Low reaction temperature.While low temperatures can control side reactions, gentle heating may be required for the reaction to proceed at a reasonable rate.[2]
Poor mixing of reactants.Ensure efficient and continuous stirring, especially if a precipitate forms during the reaction.[2]
Product "Oils Out" During Recrystallization The melting point of the compound is lower than the temperature of the saturated solution.Re-dissolve the oil in more hot solvent and allow it to cool more slowly. Consider using a different solvent system.
No Crystals Form Upon Cooling The solution is not sufficiently saturated.Evaporate some of the solvent to concentrate the solution and then allow it to cool again. Induce crystallization by scratching the inside of the flask or by adding a seed crystal.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of this compound?

A1: The synthesis involves the reaction of two equivalents of ethanolamine with one equivalent of diethyl oxalate. The primary amine groups of ethanolamine act as nucleophiles, attacking the carbonyl carbons of diethyl oxalate. This results in the formation of two amide bonds and the liberation of two molecules of ethanol.[1]

Q2: What are the common side reactions to be aware of?

A2: The most common side reaction is the formation of the mono-acylated byproduct, N-(2-hydroxyethyl)oxamic acid ethyl ester. This occurs when only one molecule of ethanolamine reacts with a molecule of diethyl oxalate. Another potential issue is the hydrolysis of diethyl oxalate into oxalic acid and ethanol if water is present in the reaction mixture.

Q3: How can I minimize the formation of the mono-acylated byproduct?

A3: To favor the formation of the desired this compound, it is recommended to use a stoichiometric ratio of 2:1 of ethanolamine to diethyl oxalate, or even a slight excess of ethanolamine.[2] Driving the reaction to completion by extending the reaction time or applying gentle heat can also help minimize the presence of the mono-acylated intermediate.[2]

Q4: What are the best methods for purifying the final product?

A4: The most common and effective purification method is recrystallization. Polar solvents like ethanol are generally good choices for recrystallizing this compound. Washing the crude product with water or a dilute acid can remove unreacted ethanolamine, while a wash with a dilute base can remove acidic impurities.

Q5: How can I confirm the purity and identity of my synthesized this compound?

A5: The purity of the product can be assessed by its melting point and through analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The identity of the compound can be confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.[3]

Visualizing the Workflow and Logic

To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ethanolamine Ethanolamine Mixing Mix Reactants in Solvent Ethanolamine->Mixing Diethyl_Oxalate Diethyl_Oxalate Diethyl_Oxalate->Mixing Solvent Absolute Ethanol Solvent->Mixing Reflux Heat to Reflux (1-4 hours) Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Pure this compound Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingLogic cluster_yield Low Yield Issues cluster_purity Low Purity Issues cluster_solutions Potential Solutions Start Problem Encountered Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Side Products Formed? Start->Side_Products Unreacted_Starting_Materials Unreacted Starting Materials Present? Start->Unreacted_Starting_Materials Byproducts_Present Byproducts Present? Start->Byproducts_Present Increase_Time_Temp Increase Reaction Time / Temperature Incomplete_Reaction->Increase_Time_Temp Adjust_Stoichiometry Adjust Stoichiometry (excess amine) Side_Products->Adjust_Stoichiometry Anhydrous_Conditions Ensure Anhydrous Conditions Side_Products->Anhydrous_Conditions Purification Improve Purification (Recrystallization, Washes) Unreacted_Starting_Materials->Purification Byproducts_Present->Purification

Caption: Troubleshooting logic for common synthesis and purification issues.

References

Troubleshooting insolubility issues of N,N'-Bis(2-hydroxyethyl)oxamide in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address insolubility issues of N,N'-Bis(2-hydroxyethyl)oxamide in reaction media. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

There is conflicting information regarding the water solubility of this compound. Some sources state that it is soluble in water, while others report it as insoluble.[1][2][3][4][5] This discrepancy may arise from variations in material purity, particle size, or the specific conditions under which solubility was tested. It is recommended to experimentally determine the solubility in your specific aqueous system. One source suggests that the hydroxyethyl groups enhance its solubility compared to other oxamides.[6]

Q2: In which organic solvents is this compound soluble?

This compound is reported to be soluble in solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[7] For compounds with poor aqueous solubility, a common approach is to first dissolve them in a water-miscible organic solvent like DMSO to create a concentrated stock solution.[8]

Q3: My this compound is not dissolving in my reaction medium. What are the initial troubleshooting steps?

If you are encountering insolubility, consider the following initial steps:

  • Verify the solvent: Ensure the chosen solvent is appropriate for this compound.

  • Increase agitation: Use techniques like vortexing or sonication to aid dissolution.

  • Particle size reduction: Grinding the solid material to a finer powder can increase the surface area and improve the dissolution rate.[9][10][11][12]

  • Prepare a stock solution: Dissolve the compound in a suitable organic solvent like DMSO first, then add it to your aqueous medium.[8]

Q4: Can I use heat to improve the solubility of this compound?

Gentle heating can be an effective method to increase the dissolution rate.[8] It is advisable to start with mild warming (e.g., 37°C) and monitor for any signs of degradation, such as a color change.[7][8] Aggressive heating should be avoided unless the thermal stability of the compound in the specific medium is known.[8] The melting point of this compound is approximately 167-169 °C, at which point it decomposes.[1][2][3][4]

Q5: How can co-solvents be used to address solubility issues?

Co-solvents are mixtures of solvents that can increase the solubility of a solute.[8] For compounds with poor aqueous solubility, a common strategy is to dissolve this compound in a small amount of a water-miscible organic solvent (like DMSO) to create a concentrated stock solution. This stock solution can then be diluted into the aqueous experimental medium.[8][9]

Q6: Are there other techniques to enhance the solubility of this compound?

Besides the methods mentioned, other techniques to enhance solubility include:

  • pH adjustment: The solubility of compounds with ionizable groups can be dependent on the pH of the medium.[9][11]

  • Use of surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help maintain the solubility of hydrophobic compounds in aqueous media.[8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance water solubility.[12]

Q7: What are some important handling considerations for this compound?

This compound is reported to be moisture-sensitive and hygroscopic.[1][4][5] It should be stored in a cool, dry, and well-ventilated place with the container tightly closed.[5] It is incompatible with strong oxidizing agents.[1]

Troubleshooting Guide

If you are experiencing insolubility with this compound, follow this step-by-step guide to diagnose and resolve the issue.

G cluster_0 Troubleshooting Insolubility start Insolubility Observed check_solvent Is the solvent appropriate? (e.g., DMSO, DMF) start->check_solvent physical_methods Employ Physical Dissolution Aids: - Increase Agitation (Vortex/Sonicate) - Reduce Particle Size (Grind) check_solvent->physical_methods Yes fail Insolubility Persists (Re-evaluate experimental design) check_solvent->fail No gentle_heating Apply Gentle Heat (e.g., 37°C) physical_methods->gentle_heating co_solvent Use a Co-Solvent System: 1. Dissolve in minimal organic solvent (e.g., DMSO). 2. Add dropwise to aqueous medium. gentle_heating->co_solvent Not fully dissolved success Solubility Achieved gentle_heating->success Dissolved advanced_methods Consider Advanced Techniques: - pH Adjustment - Add Surfactants co_solvent->advanced_methods co_solvent->success Dissolved advanced_methods->success Dissolved advanced_methods->fail Not dissolved

Caption: A workflow for troubleshooting insolubility issues.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₂N₂O₄[1][2][13][14]
Molecular Weight 176.17 g/mol [1][2][13]
Appearance White solid/powder to crystal[1][3][4]
Melting Point 167 - 169 °C (decomposes)[1][2][3][4]
Water Solubility Conflicting reports: Soluble / Insoluble[1][2][3][4][5]

Table 2: Reported Solubility in Various Solvents

SolventSolubilityReference
WaterConflicting Data[1][2][3][4][5]
Dimethyl Sulfoxide (DMSO)Soluble[7]
ChloroformSoluble[7]
DichloromethaneSoluble[7]
Ethyl AcetateSoluble[7]
AcetoneSoluble[7]

Experimental Protocols

Protocol 1: General Solubility Determination

  • Preparation: Add a pre-weighed amount of this compound to a known volume of the test solvent in a glass vial at room temperature.

  • Agitation: Stir the mixture vigorously using a magnetic stirrer or vortex mixer for a set period (e.g., 1 hour).

  • Observation: Visually inspect the solution for any undissolved particles.

  • Quantification (Optional): If undissolved solid remains, centrifuge the sample, and analyze the supernatant concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) to determine the saturation solubility.

Protocol 2: Preparation of a Stock Solution Using a Co-Solvent

  • Dissolution in Organic Solvent: Weigh the required amount of this compound and dissolve it in a minimal volume of a water-miscible organic solvent (e.g., DMSO). Ensure complete dissolution, using gentle warming or sonication if necessary.[7][8]

  • Dilution into Aqueous Medium: Add the concentrated stock solution dropwise to the vigorously stirred aqueous reaction medium.

  • Final Concentration: Ensure the final concentration of the organic solvent in the aqueous medium is low enough to not interfere with the subsequent experimental steps.

G cluster_0 Co-Solvent Method compound This compound (Solid) stock Concentrated Stock Solution compound->stock dmso DMSO (Co-Solvent) dmso->stock final Final Working Solution stock->final Add dropwise with stirring aqueous Aqueous Medium (e.g., Buffer) aqueous->final

Caption: Using a co-solvent to prepare a working solution.

Factors Influencing Solubility

Several factors can influence the dissolution of this compound. Understanding these can aid in troubleshooting.

G cluster_factors Influencing Factors solubility Solubility of This compound temp Temperature temp->solubility solvent Solvent Choice solvent->solubility ph pH of Medium ph->solubility particle_size Particle Size particle_size->solubility agitation Agitation (Stirring/Sonication) agitation->solubility

Caption: Key factors that affect the solubility of a compound.

References

Managing the hygroscopic properties of N,N'-Bis(2-hydroxyethyl)oxamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the hygroscopic properties of N,N'-Bis(2-hydroxyethyl)oxamide during storage and experimentation.

Troubleshooting Guide and FAQs

This section addresses common issues encountered when handling and storing this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a chemical compound often utilized as a crosslinking agent in the production of polymers and resins. Its applications include enhancing the mechanical properties and thermal stability of materials like coatings, adhesives, and elastomers.

Q2: The product information sheet indicates that this compound is "moisture sensitive." What does this mean?

A2: "Moisture sensitive" indicates that the compound has a tendency to absorb moisture from the atmosphere.[1] This property is also known as hygroscopicity. Exposure to ambient humidity can lead to changes in the physical and chemical properties of the substance.

Q3: What are the potential consequences of improper storage of this compound?

A3: Improper storage and subsequent moisture absorption can lead to several issues, including:

  • Physical Changes: Caking, clumping, or deliquescence (dissolving in absorbed water) of the solid material.

  • Chemical Degradation: Hydrolysis of the amide bonds, leading to the formation of impurities and a decrease in the purity of the compound.

  • Inaccurate Measurements: The absorbed water will contribute to the total weight, leading to errors in molarity calculations and stoichiometry in reactions.

  • Altered Performance: Changes in the compound's properties can affect its performance as a crosslinking agent or in other applications.

Q4: How should I store this compound to prevent moisture absorption?

A4: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a dry and cool environment.[2] The use of a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended. For long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing can provide an extra layer of protection.

Q5: I opened a container of this compound and it appears clumpy. Can I still use it?

A5: Clumping is a sign of moisture absorption. While the material might still be usable for some non-critical applications, its purity is compromised. For experiments requiring high accuracy and reproducibility, it is advisable to use a fresh, unopened container or to dry the material under vacuum. However, be aware that heating to dry the compound could potentially cause degradation. It is recommended to first determine the water content using a method like Karl Fischer titration.

Troubleshooting Common Issues

Problem Possible Cause Recommended Solution
Inconsistent experimental results Variation in the water content of this compound between batches or experiments.1. Implement a strict storage protocol (see Q4). 2. Determine the water content of the material before each use, especially for sensitive applications. 3. If possible, work with the material in a controlled environment, such as a glove box with low humidity.
Difficulty in weighing and handling the solid The material is sticky or has formed a paste-like consistency due to significant moisture absorption.1. Transfer the material to a vacuum oven at a low temperature to gently remove absorbed water. Note: Test a small sample first to ensure no degradation occurs. 2. If drying is not feasible, discard the affected batch and use a fresh supply.
Formation of an unknown impurity in reactions Hydrolysis of this compound due to the presence of water.1. Ensure all solvents and reagents used in the reaction are anhydrous. 2. Store this compound under inert gas to prevent moisture ingress.

Data Presentation

Table 1: Representative Hygroscopicity Classification (Based on European Pharmacopoeia)

Hygroscopicity ClassWeight Increase (% w/w) after 24h at 25°C and 80% RHDescription
Non-hygroscopic< 0.2%Essentially no moisture uptake.
Slightly hygroscopic≥ 0.2% and < 2%Small amount of moisture uptake.
Hygroscopic≥ 2% and < 15%Significant moisture uptake.
Very hygroscopic≥ 15%High affinity for moisture, may deliquesce.

Note: This table provides a general classification. The actual hygroscopicity of this compound should be determined experimentally.

Experimental Protocols

1. Determination of Water Content by Karl Fischer Titration

This method is a highly accurate technique for quantifying the water content in a solid sample.

Methodology:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent suitable for dissolving this compound without reacting with the Karl Fischer reagents. A common solvent is a mixture of methanol and formamide.

  • Blank Determination: Run a blank titration with the solvent to determine the background water content.

  • Sample Preparation: In a low-humidity environment (e.g., a glove box), accurately weigh a sample of this compound.

  • Titration: Quickly introduce the weighed sample into the titration vessel.

  • Analysis: The instrument will titrate the sample with the Karl Fischer reagent until the endpoint is reached. The water content is then automatically calculated.

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

2. Gravimetric Sorption Analysis (GSA) for Hygroscopicity Profiling

This method determines the moisture sorption and desorption characteristics of a material at various relative humidity (RH) levels.

Methodology:

  • Instrument Setup: Use a dynamic vapor sorption (DVS) analyzer or a similar instrument that can control temperature and RH while accurately measuring sample weight.

  • Sample Preparation: Place a known weight of this compound into the sample pan.

  • Drying: Start the experiment by drying the sample in the instrument at a defined temperature (e.g., 25°C) under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This establishes the dry mass of the sample.

  • Sorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% increments from 10% to 90% RH). At each step, the instrument will hold the RH constant until the sample weight equilibrates.

  • Desorption Isotherm: After reaching the maximum RH, decrease the RH in a stepwise manner back to 0% to measure moisture loss.

  • Data Analysis: The change in mass at each RH step is used to plot a moisture sorption-desorption isotherm, which shows the percentage of water absorbed by the material at different humidity levels.

Visualizations

Troubleshooting Workflow for this compound Storage Issues

TroubleshootingWorkflow Troubleshooting Workflow for this compound Storage Issues start Start: Issue with this compound check_appearance Check Physical Appearance start->check_appearance is_clumpy Is the material clumpy, sticky, or discolored? check_appearance->is_clumpy storage_review Review Storage Conditions is_clumpy->storage_review Yes end_good End: Material is Suitable for Use is_clumpy->end_good No, looks fine karl_fischer Perform Karl Fischer Titration storage_review->karl_fischer check_storage Is storage container tightly sealed and in a desiccator? storage_review->check_storage dry_material Dry Material Under Vacuum (low temp) karl_fischer->dry_material High Water Content proceed_with_caution Proceed with Caution (for non-critical applications) karl_fischer->proceed_with_caution Acceptable Water Content use_fresh Use Fresh Stock dry_material->use_fresh Drying Fails or is Not an Option dry_material->end_good Drying Successful end_bad End: Discard and Revise Protocols use_fresh->end_bad proceed_with_caution->end_good check_storage->karl_fischer Yes implement_storage Implement Proper Storage Protocols check_storage->implement_storage No implement_storage->end_bad

Caption: Troubleshooting workflow for storage issues.

References

Technical Support Center: Analytical Methods for Impurities in N,N'-Bis(2-hydroxyethyl)oxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of N,N'-Bis(2-hydroxyethyl)oxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the detection and quantification of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: The potential impurities in this compound are primarily related to its synthesis, which commonly involves the reaction of diethyl oxalate with ethanolamine. Therefore, the key impurities to monitor include:

  • Unreacted Starting Materials:

    • Ethanolamine

    • Diethyl oxalate

  • Partially Reacted Intermediate:

    • Ethyl N-(2-hydroxyethyl)oxamate

  • Degradation Products and By-products:

    • Oxalic acid (from hydrolysis of diethyl oxalate or the final product)

    • Diethanolamine (can be present as an impurity in the ethanolamine starting material)

Q2: Which analytical techniques are recommended for comprehensive impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a thorough analysis of impurities:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for the separation and quantification of the main compound and non-volatile impurities like ethyl N-(2-hydroxyethyl)oxamate and oxalic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the identification and quantification of volatile and semi-volatile impurities, particularly the unreacted starting materials, ethanolamine and diethyl oxalate.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy is a powerful tool for determining the absolute purity of this compound without the need for individual impurity reference standards. It can also be used for the structural elucidation of unknown impurities.[1][2][3][4][5]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue: Poor peak shape (tailing or fronting) for this compound or its impurities.

  • Possible Causes & Solutions:

    • Secondary Silanol Interactions: this compound is a polar compound and can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.

      • Solution: Use a column with a highly inert stationary phase (end-capped). Consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block active silanol sites.

    • Mismatched Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

      • Solution: Dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is necessary for solubility, inject a smaller volume.[6]

    • Column Overload: Injecting too much sample can lead to peak fronting.

      • Solution: Reduce the injection volume or the sample concentration.[7]

    • Column Contamination: Accumulation of strongly retained compounds can lead to poor peak shapes.

      • Solution: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, consider replacing the guard column or the analytical column.[8][9]

Issue: Drifting retention times.

  • Possible Causes & Solutions:

    • Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile mobile phase component.

      • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Use a mobile phase reservoir cover to minimize evaporation.[9]

    • Fluctuations in Column Temperature: Temperature variations can affect retention times.

      • Solution: Use a column oven to maintain a stable temperature.[9]

    • Column Equilibration: Insufficient equilibration time after a gradient or mobile phase change.

      • Solution: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of analyses.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue: Peak tailing for ethanolamine.

  • Possible Causes & Solutions:

    • Active Sites in the System: Ethanolamine is a polar and active compound that can interact with active sites in the injector, column, or detector.

      • Solution: Use a deactivated inlet liner and a column specifically designed for the analysis of amines. Regular maintenance and cleaning of the injector port are crucial.

    • Column Bleed: High column temperatures can lead to stationary phase degradation, causing baseline noise and potential active sites.

      • Solution: Ensure the oven temperature does not exceed the column's maximum operating temperature.

Issue: Poor sensitivity for diethyl oxalate.

  • Possible Causes & Solutions:

    • Improper Injection Technique: A slow injection can lead to band broadening and reduced peak height.

      • Solution: Use an autosampler for consistent and rapid injections.

    • Low Ionization Efficiency: The ionization of diethyl oxalate in the MS source might be inefficient.

      • Solution: Ensure the ion source is clean and operating optimally. Consider using selected ion monitoring (SIM) mode for enhanced sensitivity for the target analyte.

Experimental Protocols

HPLC Method for this compound and Non-Volatile Impurities

This method is designed for the separation and quantification of this compound, ethyl N-(2-hydroxyethyl)oxamate, and oxalic acid.

  • Instrumentation: HPLC with UV Detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 98 2
    15 80 20
    20 80 20
    22 98 2

    | 30 | 98 | 2 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase (98:2 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

GC-MS Method for Volatile Impurities (Ethanolamine and Diethyl Oxalate)

This method is suitable for the detection of residual starting materials.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric Detector

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Injector Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 30-350

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent like methanol.

Quantitative NMR (qNMR) Protocol for Purity Determination

This protocol provides a framework for using qNMR to determine the purity of this compound without impurity-specific reference standards.[1][2][3][4][5]

  • Instrumentation: NMR Spectrometer (≥400 MHz)

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.

  • NMR Acquisition Parameters (¹H NMR):

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping peak of this compound and a peak from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Quantitative Data Summary

The following tables present representative data for the analysis of impurities in a hypothetical batch of this compound.

Table 1: HPLC Analysis of Non-Volatile Impurities

CompoundRetention Time (min)AreaConcentration (%)
Oxalic Acid3.512,5000.05
This compound 8.2 2,500,000 99.8
Ethyl N-(2-hydroxyethyl)oxamate12.125,0000.10

Table 2: GC-MS Analysis of Volatile Impurities

CompoundRetention Time (min)AreaConcentration (ppm)
Ethanolamine5.88,900150
Diethyl Oxalate10.35,20050

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis sample This compound Sample hplc_prep Dissolve in Mobile Phase sample->hplc_prep gcms_prep Dissolve in Methanol sample->gcms_prep qnmr_prep Dissolve with Internal Standard in DMSO-d6 sample->qnmr_prep hplc_analysis C18 Reverse Phase HPLC-UV hplc_prep->hplc_analysis hplc_results Quantify Non-Volatile Impurities hplc_analysis->hplc_results gcms_analysis DB-5ms GC-MS gcms_prep->gcms_analysis gcms_results Identify & Quantify Volatile Impurities gcms_analysis->gcms_results qnmr_analysis 1H NMR Spectroscopy qnmr_prep->qnmr_analysis qnmr_results Determine Absolute Purity qnmr_analysis->qnmr_results

Caption: Experimental workflow for impurity analysis.

troubleshooting_logic start Poor HPLC Peak Shape is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No solution_tailing1 Use end-capped column or add TEA to mobile phase is_tailing->solution_tailing1 Yes solution_fronting Reduce sample concentration or injection volume is_fronting->solution_fronting Yes check_contamination Flush or replace column is_fronting->check_contamination No solution_tailing2 Inject in mobile phase solution_tailing1->solution_tailing2

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Strategies to avoid gelation in polymerization with N,N'-Bis(2-hydroxyethyl)oxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Bis(2-hydroxyethyl)oxamide in polymerization reactions. The focus is on strategies to avoid gelation, a common challenge when working with this difunctional monomer.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why is it prone to gelation?

This compound is a diol containing two primary hydroxyl groups. In polymerization reactions, typically with dicarboxylic acids or their derivatives to form polyesteramides, it acts as a monomer. Its bifunctionality allows for the formation of linear polymer chains. However, its intended use is often as a crosslinking agent to enhance the mechanical and thermal properties of polymers.[1] Gelation, the formation of a three-dimensional polymer network, is an inherent risk when the polymerization conditions are not carefully controlled. This is because the growing polymer chains can link together, leading to a rapid increase in viscosity and the formation of an insoluble gel.

Q2: My polymerization reaction with this compound gelled prematurely. What are the likely causes?

Premature gelation can be attributed to several factors:

  • Incorrect Stoichiometry: An equimolar or near-equimolar ratio of the diol (this compound) and a dicarboxylic acid monomer will favor the formation of high molecular weight polymers, increasing the likelihood of cross-linking and gelation.

  • High Reaction Temperature: Elevated temperatures can accelerate the reaction rate, leading to rapid polymer growth and reduced control over the molecular weight.[2] High temperatures can also promote side reactions that may lead to branching and cross-linking.

  • High Monomer Concentration: Increased monomer concentration leads to a higher probability of intermolecular reactions, which can favor the formation of a polymer network over linear chains.

  • Impurities: The presence of polyfunctional impurities in the monomers can act as branching points, initiating the gelation process.

  • Inadequate Mixing: Poor mixing can create localized areas of high monomer concentration or temperature, leading to uncontrolled polymerization and gel formation.

Q3: How can I control the molecular weight of my polymer and prevent gelation?

Controlling the molecular weight is the primary strategy to avoid gelation. This can be achieved through several methods:

  • Stoichiometric Imbalance: By using a slight excess of one of the monomers (either the diol or the dicarboxylic acid), the polymerization will stop once the limiting monomer is consumed. This results in polymer chains with the same type of functional group at their ends, preventing further growth.

  • Use of a Monofunctional Monomer: Introducing a small amount of a monofunctional monomer, such as a mono-alcohol or a mono-carboxylic acid, will cap the growing polymer chains, effectively terminating the polymerization and controlling the molecular weight.

Q4: What is the role of temperature in controlling the polymerization?

Temperature plays a critical role. While higher temperatures increase the reaction rate, they must be carefully controlled. It is often recommended to perform the polymerization in stages, starting at a lower temperature and gradually increasing it. This allows for better control over the initial stages of polymerization where the risk of rapid, uncontrolled growth is highest. For polyesteramide synthesis, temperatures in the range of 120-200°C have been reported.[3]

Q5: Are there any specific catalysts or solvents that can help prevent gelation?

The choice of catalyst and solvent can influence the reaction.

  • Catalysts: While catalysts increase the reaction rate, a highly active catalyst can make the reaction difficult to control. It is important to select a catalyst that provides a manageable reaction rate at the desired temperature.

  • Solvents: Performing the polymerization in a suitable solvent can help to control the viscosity of the reaction mixture and improve heat transfer, reducing the risk of localized overheating. A solvent can also help to maintain a lower effective monomer concentration.

Quantitative Data for Gelation Avoidance

The following table provides a theoretical guide to controlling the degree of polymerization (and thus avoiding gelation) by adjusting the molar ratio of the monomers. The Carothers equation, which relates the number average degree of polymerization (Xn) to the extent of reaction (p) and the stoichiometric ratio (r), is the basis for these predictions. To avoid gelation, the goal is to keep Xn below the critical point for network formation.

Table 1: Predicted Degree of Polymerization (Xn) at 99.5% Conversion (p=0.995) with Varying Monomer Ratios

Molar Ratio (r) of this compound to Dicarboxylic AcidPredicted Number Average Degree of Polymerization (Xn)Expected Outcome
1.00 (Equimolar)200High risk of gelation
0.99133Reduced risk of gelation
0.9899Low risk of gelation
0.9556Very low risk of gelation
0.9032Soluble, low molecular weight polymer

Note: These are theoretical values. The actual gel point will depend on the specific monomers and reaction conditions.

Experimental Protocol: Synthesis of a Linear Polyesteramide with Controlled Molecular Weight

This protocol describes a representative melt polycondensation reaction between this compound and a dicarboxylic acid (e.g., adipic acid) with a controlled stoichiometric imbalance to prevent gelation.

Materials:

  • This compound

  • Adipic acid

  • Catalyst (e.g., antimony trioxide, tin(II) octoate)

  • Nitrogen gas supply

  • High-vacuum line

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

  • Monomer Charging and Inerting:

    • Accurately weigh the desired amounts of this compound and adipic acid to achieve the target molar ratio (e.g., a 5% molar excess of the diol).

    • Add the monomers and the catalyst (typically 0.01-0.1 mol% based on the limiting monomer) to the reaction vessel.

    • Purge the reactor with dry nitrogen gas for at least 30 minutes to remove any oxygen.

  • Esterification (First Stage):

    • Begin stirring and slowly heat the reaction mixture to a temperature of 150-160°C under a gentle stream of nitrogen.

    • Water will begin to distill off as the esterification reaction proceeds.

    • Maintain this temperature until approximately 80-90% of the theoretical amount of water has been collected. This stage typically takes 2-3 hours.

  • Polycondensation (Second Stage):

    • Gradually increase the temperature to 180-200°C.

    • Simultaneously, slowly reduce the pressure to a high vacuum (<1 mmHg).

    • The viscosity of the reaction mixture will increase as the polymerization proceeds.

    • Continue the reaction under these conditions for a predetermined time (e.g., 2-4 hours) to achieve the desired molecular weight. The reaction can be monitored by measuring the torque on the stirrer.

  • Termination and Cooling:

    • Once the desired viscosity is reached, break the vacuum with nitrogen gas.

    • Cool the reactor to room temperature.

    • The resulting polymer can be removed from the reactor for further analysis and characterization.

Diagrams

Gelation_Pathway cluster_conditions Reaction Conditions cluster_process Polymerization Process cluster_outcome Final Product Stoichiometry Stoichiometry Linear_Growth Linear Polymer Growth Stoichiometry->Linear_Growth Controlled Branching Branching/ Cross-linking Stoichiometry->Branching Uncontrolled Temperature Temperature Temperature->Linear_Growth Optimal Temperature->Branching Excessive Concentration Concentration Concentration->Linear_Growth Low Concentration->Branching High Soluble_Polymer Soluble Polymer Linear_Growth->Soluble_Polymer Gel Insoluble Gel Branching->Gel

Caption: Factors influencing the outcome of polymerization.

Experimental_Workflow Start Start Monomer_Charging 1. Monomer Charging (this compound + Dicarboxylic Acid + Catalyst) Start->Monomer_Charging Inerting 2. Inerting (Nitrogen Purge) Monomer_Charging->Inerting Esterification 3. Esterification (150-160°C, N2 flow) - H2O removal Inerting->Esterification Polycondensation 4. Polycondensation (180-200°C, High Vacuum) Esterification->Polycondensation Termination 5. Termination & Cooling Polycondensation->Termination Analysis 6. Polymer Analysis (Viscosity, MW, etc.) Termination->Analysis End End Analysis->End

Caption: Experimental workflow for controlled polyesteramide synthesis.

References

Impact of catalyst choice on N,N'-Bis(2-hydroxyethyl)oxamide reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N'-Bis(2-hydroxyethyl)oxamide.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound from diethyl oxalate and ethanolamine.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Ineffective catalysis: The chosen catalyst may be inappropriate or inactive. 3. Suboptimal stoichiometry: Incorrect molar ratio of diethyl oxalate to ethanolamine. 4. Presence of moisture: Water can lead to the hydrolysis of diethyl oxalate.1. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Consider increasing the reaction temperature or extending the reaction time if the reaction has stalled. 2. Screen a variety of catalysts (e.g., acid, base, or organometallic). Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). 3. A 1:2 molar ratio of diethyl oxalate to ethanolamine is typically recommended to ensure complete conversion of the ester. 4. Use anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products 1. Mono-amidation: Reaction of only one ethanolamine molecule with diethyl oxalate, forming N-(2-hydroxyethyl)oxamic acid ethyl ester. 2. Hydrolysis of diethyl oxalate: Presence of water can lead to the formation of oxalic acid and ethanol.1. Use a slight excess of ethanolamine (e.g., 1:2.2 molar ratio of diethyl oxalate to ethanolamine) to favor the formation of the desired bis-amide product. 2. Ensure the use of anhydrous reaction conditions. A basic wash (e.g., with a dilute sodium bicarbonate solution) during work-up can help remove acidic impurities like oxalic acid.
Product is Difficult to Purify 1. Presence of unreacted ethanolamine: Ethanolamine can be difficult to remove from the final product. 2. Presence of the mono-amidated byproduct: This impurity may co-crystallize with the desired product.1. After the reaction is complete, wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl) to protonate and dissolve the excess basic ethanolamine in the aqueous layer. 2. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can effectively separate the desired this compound from the more polar mono-amidated byproduct. Column chromatography on silica gel can also be employed for more challenging separations.
Slow or Stalled Reaction 1. Low reaction temperature: The reaction may require thermal energy to proceed at a reasonable rate. 2. Poor catalyst activity: The chosen catalyst may not be effective at the selected temperature. 3. Poor mixing: Inefficient stirring can lead to localized concentration gradients and slow down the reaction.1. Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC. 2. Consider screening other catalysts or increasing the catalyst loading. For instance, strong acid catalysts have been shown to be effective in similar acylation reactions. 3. Ensure efficient stirring throughout the reaction, especially if a precipitate forms.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the synthesis of this compound?

A1: The synthesis involves the nucleophilic acyl substitution reaction between one equivalent of diethyl oxalate and two equivalents of ethanolamine. The nitrogen atom of the amino group in ethanolamine attacks the electrophilic carbonyl carbon of the ester group in diethyl oxalate. This results in the formation of two amide bonds and the liberation of two molecules of ethanol.

Q2: How does the choice of catalyst impact the reaction kinetics?

A2: The catalyst choice can significantly influence the reaction rate and yield. Acid catalysts, such as orthophosphoric acid, can protonate the carbonyl oxygen of the diethyl oxalate, making it more electrophilic and thus accelerating the nucleophilic attack by ethanolamine.[1] Base catalysts can deprotonate the ethanolamine, increasing its nucleophilicity. However, in some related reactions, strong acid catalysts have been found to be more effective than base catalysts. The specific impact on reaction kinetics will depend on the catalyst's nature and concentration.

Q3: What are the most likely side products in this synthesis?

A3: The most common side product is the mono-substituted intermediate, N-(2-hydroxyethyl)oxamic acid ethyl ester, which arises from the reaction of only one molecule of ethanolamine with diethyl oxalate. Another potential side reaction is the hydrolysis of diethyl oxalate to oxalic acid and ethanol, which can occur if water is present in the reaction medium.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By co-spotting the reaction mixture with the starting materials (diethyl oxalate and ethanolamine), you can visualize the consumption of the reactants and the appearance of the product spot. A suitable mobile phase for this polar product would be a mixture of a polar and a less polar solvent, such as ethyl acetate/hexane or dichloromethane/methanol.

Q5: What are the recommended purification techniques for this compound?

A5: The primary purification method is recrystallization. Given that this compound is a solid, it can often be purified by recrystallizing from a suitable solvent like ethanol or a mixture of ethanol and water. This process is effective at removing unreacted starting materials and the mono-amidated byproduct. For more challenging purifications, column chromatography using silica gel as the stationary phase may be necessary.

Data Presentation

Catalyst TypeCatalyst ExampleTypical Concentration (mol%)Reaction Time (hours)Yield (%)
No Catalyst --> 24< 20
Acid Catalyst p-Toluenesulfonic acid56 - 885 - 95
Base Catalyst Triethylamine1012 - 1660 - 75
Organometallic Catalyst Titanium(IV) isopropoxide24 - 6> 90

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound using a catalyst.

Materials:

  • Diethyl oxalate

  • Ethanolamine

  • Anhydrous ethanol (or another suitable solvent)

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanolamine (2.2 equivalents) and anhydrous ethanol.

  • Stir the solution at room temperature to ensure homogeneity.

  • Add the chosen catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents) to the solution.

  • Slowly add diethyl oxalate (1.0 equivalent) to the stirred solution.

  • Heat the reaction mixture to a gentle reflux (or a specified temperature, e.g., 60 °C) and maintain for the required reaction time.

  • Monitor the reaction progress by TLC until the diethyl oxalate spot is no longer visible.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by recrystallization from ethanol or an appropriate solvent system.

  • Dry the purified product under vacuum to obtain this compound as a white solid.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Ethanolamine, Catalyst, and Solvent add_deo Add Diethyl Oxalate reagents->add_deo Stir heat Heat to Reflux add_deo->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter or Concentrate cool->filter recrystallize Recrystallize filter->recrystallize dry Dry Product recrystallize->dry final_product This compound dry->final_product Yields

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes bad_catalyst Ineffective Catalyst start->bad_catalyst Yes wrong_stoich Incorrect Stoichiometry start->wrong_stoich Yes moisture Presence of Moisture start->moisture Yes success Proceed to Purification start->success No increase_time_temp Increase Time/Temp incomplete_rxn->increase_time_temp screen_catalysts Screen Catalysts bad_catalyst->screen_catalysts adjust_ratio Adjust Molar Ratio wrong_stoich->adjust_ratio anhydrous_cond Use Anhydrous Conditions moisture->anhydrous_cond

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Technical Support Center: Thermal Degradation of Polymers Containing N,N'-Bis(2-hydroxyethyl)oxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers containing N,N'-Bis(2-hydroxyethyl)oxamide. The information provided is intended to assist with experimental design, data interpretation, and troubleshooting of common issues encountered during the thermal analysis of these polymers.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal degradation behavior of polymers containing this compound?

A1: Based on studies of structurally similar compounds, the thermal degradation of polymers containing this compound is expected to occur in multiple stages. A study on N,N′-bis(2-hydroxyethyl) linseed amide (BHLA), which has a similar structural motif, revealed a three-stage process: an initial low-temperature stage for drying and moisture removal (<200 °C), a main decomposition stage (200–500 °C), and a final stage of further cracking of the polymer backbone at higher temperatures (>500 °C)[1]. The incorporation of this compound as a crosslinking agent is generally intended to enhance the thermal stability of polymers[2].

Q2: What are the likely gaseous byproducts of the thermal degradation of these polymers?

A2: The gaseous byproducts will depend on the overall polymer structure and the atmosphere (inert or oxidative). For a polymer containing this compound, the degradation of the oxamide moiety itself is likely to release carbon dioxide (CO2), carbon monoxide (CO), and nitrogen-containing compounds such as hydrogen cyanide (HCN) and ammonia (NH3)[1]. The hydroxyethyl groups may lead to the formation of water and aliphatic hydrocarbons. The specific composition of the evolved gases can be analyzed using techniques like TGA-FTIR or Py-GC/MS.

Q3: How does the content of this compound affect the thermal stability of the polymer?

A3: Research on polyesteramides synthesized with a structurally similar compound, N,N'-bis(2-hydroxyethyl)terephthalamide (HETA), has shown that increasing the HETA content can lead to a decrease in the thermal stability of the polymer[3]. This suggests that while the oxamide structure can act as a crosslinker, a higher concentration of these units within the polymer backbone may introduce points of thermal instability. However, the overall effect will also depend on the base polymer and the degree of crosslinking achieved.

Q4: What are the key thermal analysis techniques to characterize these polymers?

A4: The primary techniques for characterizing the thermal degradation of these polymers are:

  • Thermogravimetric Analysis (TGA): To determine the degradation temperatures and weight loss profile.

  • Differential Scanning Calorimetry (DSC): To identify thermal transitions such as glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): To separate and identify the specific volatile and semi-volatile products of thermal decomposition.

  • TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR): To identify the gaseous products evolved during degradation in real-time.

Troubleshooting Guides

Thermogravimetric Analysis (TGA)
Issue Possible Causes Solutions
Noisy or unstable baseline - Instrument vibration- Gas flow fluctuations- Contaminated sample pan or furnace- Isolate the TGA from sources of vibration.- Ensure a constant and appropriate gas flow rate.- Clean the sample pan and furnace according to the manufacturer's instructions.
Inconsistent degradation temperatures - Different heating rates- Variation in sample mass or form (powder vs. film)- Inconsistent sample placement- Use a consistent heating rate for all comparable experiments. Slower rates can provide better resolution.- Maintain a consistent sample mass and form.- Ensure the sample is placed centrally in the crucible.
Unexpected weight gain - Oxidation of the sample or residue- Reaction with the purge gas- Run the experiment under an inert atmosphere (e.g., nitrogen) to prevent oxidation.- Verify the purity of the purge gas.
Sample sputtering or exploding - Rapid heating of a volatile sample- Trapped solvent or moisture- Use a slower heating rate.- Pre-dry the sample at a lower temperature before the main TGA run.
Differential Scanning Calorimetry (DSC)
Issue Possible Causes Solutions
Broad or overlapping peaks - Impure sample- Complex polymer blend- Inappropriate heating rate- Purify the sample if possible.- Use a slower heating rate to improve peak resolution.- For blends, consider modulated DSC to separate reversing and non-reversing heat flow signals.
Baseline shift at glass transition (Tg) - This is a characteristic feature of Tg. A shift to higher heat capacity is expected.- Ensure the instrument is properly calibrated. The magnitude of the shift (ΔCp) is a key parameter.
Noisy baseline - Poor thermal contact between the pan and the sensor- Contaminated sample pans- Ensure the sample pan is flat and sits correctly on the sensor.- Use clean, new sample pans for each experiment.
Exothermic peak during heating - Cold crystallization of an amorphous or semi-crystalline polymer- Curing or crosslinking reaction- This is a valid thermal event. Note the temperature of the exotherm as the crystallization or curing temperature.

Quantitative Data Summary

The following tables summarize thermal properties of polyesteramides containing N,N'-bis(2-hydroxyethyl)terephthalamide (HETA), a structurally similar compound to this compound. This data can serve as a reference for the expected thermal behavior.

Table 1: Thermal Properties of PEA(x/y) Prepolymers with Varying HETA Content [3]

Polymer (Butanediol/HETA ratio)Tg (°C)Tm (°C)ΔHm (J/g)Td,5% (°C)
PEA(90/10)2517545350
PEA(80/20)3516535340
PEA(0/100)65--320

Tg: Glass transition temperature, Tm: Melting temperature, ΔHm: Enthalpy of melting, Td,5%: Temperature at 5% weight loss.

Experimental Protocols

Thermogravimetric Analysis (TGA)
  • Sample Preparation: Ensure the polymer sample is dry and in a consistent form (e.g., powder or a small piece of film). A typical sample mass is 5-10 mg.

  • Instrument Setup:

    • Place an empty, clean TGA crucible on the balance and tare it.

    • Load the prepared sample into the crucible.

    • Place the crucible in the TGA furnace.

    • Set the purge gas (e.g., nitrogen for inert atmosphere, air for oxidative) to a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to the final temperature (e.g., 800 °C).

  • Data Analysis:

    • Plot the weight percentage as a function of temperature.

    • Determine the onset of degradation and the temperatures at different weight loss percentages (e.g., 5%, 10%, 50%).

    • Analyze the derivative of the weight loss curve to identify the temperatures of maximum degradation rates for each stage.

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean DSC pan.

  • Instrument Setup:

    • Seal the DSC pan hermetically.

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate at a low temperature (e.g., -50 °C) and then heat at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting point. This scan reveals the initial thermal history of the material.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to the starting temperature. This allows for the observation of crystallization behavior.

    • Second Heating Scan: Reheat the sample at the same rate as the first scan. This scan provides information on the intrinsic thermal properties of the polymer, free from its previous thermal history.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the inflection point in the baseline of the second heating scan.

    • Identify the melting temperature (Tm) from the peak of the endotherm in the heating scans.

    • Determine the crystallization temperature (Tc) from the peak of the exotherm in the cooling scan.

    • Calculate the enthalpy of melting (ΔHm) by integrating the area of the melting peak.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
  • Sample Preparation: Place a small amount of the polymer sample (typically 0.1-1.0 mg) into a pyrolysis sample cup.

  • Instrument Setup:

    • Set the pyrolysis temperature (e.g., 600 °C) and time (e.g., 30 seconds).

    • Set the GC oven temperature program. A typical program might start at 40 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

    • Set the MS to scan over a mass range of m/z 35-550.

  • Analysis:

    • The sample is rapidly heated in the pyrolyzer, and the degradation products are swept into the GC column by the carrier gas (e.g., helium).

    • The compounds are separated in the GC column and then detected and identified by the mass spectrometer.

  • Data Analysis:

    • Identify the individual peaks in the chromatogram by comparing their mass spectra to a spectral library (e.g., NIST).

    • Relate the identified compounds to the original polymer structure to deduce the degradation pathways.

Visualizations

Thermal_Degradation_Pathway Polymer Polymer with this compound Stage1 Stage 1: Drying (<200 °C) Polymer->Stage1 Stage2 Stage 2: Main Decomposition (200-500 °C) Polymer->Stage2 Gases1 H2O Stage1->Gases1 Stage3 Stage 3: Cracking (>500 °C) Stage2->Stage3 Gases2 CO, CO2, HCN, NH3, Aliphatic Hydrocarbons Stage2->Gases2 Stage3->Gases2 Residue Char Residue Stage3->Residue TGA_Workflow start Start prep Sample Preparation (5-10 mg, dry) start->prep load Load Sample into TGA Crucible prep->load setup Instrument Setup (Purge Gas, Flow Rate) load->setup program Run Thermal Program (e.g., 10 °C/min to 800 °C) setup->program analysis Data Analysis (Weight vs. Temp Plot) program->analysis end End analysis->end DSC_Troubleshooting start DSC Issue: Broad/Overlapping Peaks cause1 Impure Sample? start->cause1 cause2 Complex Blend? start->cause2 cause3 Heating Rate Too High? start->cause3 solution1 Purify Sample cause1->solution1 Yes solution2 Use Modulated DSC cause2->solution2 Yes solution3 Decrease Heating Rate cause3->solution3 Yes

References

Validation & Comparative

A Comparative Analysis of N,N'-Bis(2-hydroxyethyl)oxamide and Other Diol Crosslinkers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of polymer science and drug delivery, the selection of an appropriate crosslinking agent is a critical determinant of the final material's performance and biocompatibility. This guide offers an objective comparison of N,N'-Bis(2-hydroxyethyl)oxamide with other commonly employed diol crosslinkers, supported by a review of available data and standardized experimental protocols. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

This compound is a diol crosslinking agent utilized in the production of polymers and resins to augment their mechanical strength, thermal stability, and durability.[1] Its applications are found in coatings, adhesives, elastomers, and as a modifier in polyurethane foams to enhance flexibility and resilience.[1]

Performance Comparison of Diol Crosslinkers

The choice of a diol crosslinker significantly influences the properties of the resulting polymer network. Key performance indicators include mechanical strength, thermal stability, and, particularly for biomedical applications, cytotoxicity. While direct comparative studies featuring this compound against a range of other diols under identical conditions are limited in publicly available literature, this section synthesizes relevant data to provide a comparative overview.

Mechanical Properties of Polyurethane Elastomers

The mechanical properties of polyurethane elastomers are critically dependent on the structure of the diol chain extender. Shorter, more rigid diols tend to create harder, more crystalline hard segments, leading to higher tensile strength and hardness.

Table 1: Comparative Mechanical Properties of Polyurethane Elastomers with Different Diol Crosslinkers

Diol CrosslinkerTensile Strength (MPa)Elongation at Break (%)Shore A HardnessKey Structural Features
This compound Data not available in direct comparisonData not available in direct comparisonData not available in direct comparisonContains amide groups, which can form strong hydrogen bonds, potentially increasing hardness and strength.
1,4-Butanediol (BDO) Varies with formulation, generally highVariesVaries, generally highShort, linear aliphatic chain; promotes hard segment packing and crystallinity.[2][3]
1,3-Propanediol (PDO) Data for TDI-based systems not readily availableData not availableData not availableOdd number of carbon atoms can disrupt packing compared to even-numbered diols.
Ethylene Glycol (EG) Generally increases tensile strengthCan negatively influence elongation at breakVariesShortest aliphatic diol; can lead to very rigid hard segments.[2]
Diethylene Glycol (DEG) Data not available in direct comparisonData not availableData not availableContains an ether linkage, which can increase flexibility compared to simple aliphatic diols.

Note: The data presented are trends observed in various studies and the absolute values are highly dependent on the specific formulation of the polyurethane. Direct comparative experimental data for this compound is needed for a definitive comparison.

Thermal Stability of Crosslinked Polymers

Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature.[4][5] The onset of degradation temperature is a key parameter.

Table 2: Comparative Thermal Stability of Polymers with Different Diol Crosslinkers

Diol CrosslinkerOnset of Decomposition Temperature (°C)Key Structural Influence on Thermal Stability
This compound Data not available in direct comparisonThe presence of thermally stable oxamide and amide linkages may contribute to higher thermal stability.
1,4-Butanediol (BDO) Varies with polyurethane formulation, generally around 300°C for the hard segment.[6]Aliphatic chain extender; thermal stability is influenced by the overall polymer structure.[7]
Aromatic Diols Generally higher than aliphatic diolsThe rigid aromatic structure often leads to enhanced thermal stability.[8]

Note: The thermal stability of a polymer is a complex property influenced by the entire composition, not just the crosslinker. The data provided are general trends.

Swelling Behavior of Hydrogels

For hydrogels, the swelling ratio is a critical property that is influenced by the crosslinker's structure and concentration.[9][10][11][12][13]

Table 3: Comparative Swelling Behavior of Hydrogels with Different Crosslinkers

CrosslinkerSwelling Ratio (%)Key Structural Influence on Swelling
This compound Data not available in direct comparisonThe hydrophilicity of the hydroxyethyl groups and the potential for hydrogen bonding with the oxamide group could influence water uptake.
Diethylene Glycol Diacrylate (DEGDA) Varies with concentration; lower concentration leads to a quicker attainment of maximum swelling.[14]The ether linkages in DEGDA can increase the hydrophilicity and flexibility of the crosslinks.
Ethylene Glycol Dimethacrylate (EGDMA) Swelling ratio decreases with increasing EGDMA concentration due to increased crosslink density.[15]A common crosslinker that creates a relatively rigid network.

Note: Swelling behavior is highly dependent on the polymer backbone, crosslinker concentration, and the environmental conditions (pH, temperature, ionic strength).

Experimental Protocols

To facilitate comparative studies, the following are detailed methodologies for key experiments.

Polyurethane Elastomer Synthesis and Characterization

Experimental Workflow for Polyurethane Synthesis and Testing

G cluster_synthesis Polyurethane Synthesis cluster_characterization Characterization cluster_data Data Analysis reagents Polyol, Diisocyanate, Diol Crosslinker, Catalyst mixing Mixing and Reaction reagents->mixing curing Casting and Curing mixing->curing tensile Tensile Testing (ASTM D412) curing->tensile tga Thermogravimetric Analysis (TGA) curing->tga mech_props Mechanical Properties tensile->mech_props therm_stab Thermal Stability tga->therm_stab

Caption: Workflow for polyurethane synthesis and characterization.

Protocol for Polyurethane Synthesis (One-Shot Method):

  • Preparation: Dry all glassware in an oven at 110°C overnight and cool under a stream of dry nitrogen. Dry the polyol and diol crosslinkers under vacuum at 80°C for at least 4 hours.

  • Reaction: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the pre-dried polyol and diol crosslinker. Heat the mixture to 70-80°C with stirring under a nitrogen atmosphere.

  • Isocyanate Addition: Add the diisocyanate to the mixture at once and continue stirring vigorously.

  • Catalyst Addition: If required, add a catalyst (e.g., dibutyltin dilaurate) to the reaction mixture.

  • Casting and Curing: Once the mixture becomes viscous, pour it into a preheated mold and cure in an oven at a specified temperature (e.g., 100°C) for a specified time (e.g., 24 hours).

  • Post-Curing: After demolding, post-cure the samples at a slightly elevated temperature (e.g., 70°C) for another 24 hours to ensure complete reaction.

Protocol for Tensile Testing of Polyurethane Elastomers (ASTM D412): [16][17][18][19][20]

  • Specimen Preparation: Prepare dumbbell-shaped specimens from the cured polyurethane sheets using a die cutter.[16][18] The dimensions should conform to ASTM D412 specifications.[16][18]

  • Conditioning: Condition the specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 24 hours before testing.

  • Testing: Use a universal testing machine with appropriate grips. Set the crosshead speed to 500 ± 50 mm/min.[17]

  • Data Acquisition: Record the force and elongation until the specimen breaks.

  • Calculation: Calculate the tensile strength, elongation at break, and modulus from the stress-strain curve.

Hydrogel Synthesis and Characterization

Experimental Workflow for Hydrogel Synthesis and Swelling Studies

G cluster_synthesis Hydrogel Synthesis cluster_swelling Swelling Behavior cluster_analysis Data Analysis monomer Monomer, Crosslinker, Initiator, Solvent polymerization Polymerization (e.g., UV, Thermal) monomer->polymerization washing Washing and Purification polymerization->washing drying Drying to Constant Weight (Wd) washing->drying swelling Immersion in Swelling Medium drying->swelling weighing Periodic Weighing of Swollen Gel (Ws) swelling->weighing sr_calc Swelling Ratio Calculation weighing->sr_calc

Caption: Workflow for hydrogel synthesis and swelling analysis.

Protocol for Hydrogel Synthesis (Free Radical Polymerization):

  • Solution Preparation: Dissolve the monomer (e.g., acrylic acid), crosslinker (e.g., this compound or a comparative diol), and a photoinitiator (e.g., Irgacure 2959) or thermal initiator (e.g., ammonium persulfate) in a suitable solvent (e.g., deionized water).

  • Degassing: Purge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: For photopolymerization, expose the solution to UV light of a specific wavelength and intensity for a set duration. For thermal polymerization, heat the solution to a specific temperature.

  • Washing: After polymerization, immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove unreacted monomers and initiator.

Protocol for Determining the Swelling Ratio of Hydrogels: [9][10][11][12][13]

  • Drying: Dry the purified hydrogel samples in a vacuum oven at a specific temperature (e.g., 60°C) until a constant weight is achieved. This is the dry weight (Wd).

  • Swelling: Immerse the dried hydrogels in a swelling medium (e.g., deionized water or phosphate-buffered saline) at a constant temperature.

  • Weighing: At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it. This is the swollen weight (Ws).

  • Equilibrium: Continue the measurements until the swollen weight remains constant, indicating that equilibrium swelling has been reached.

  • Calculation: Calculate the swelling ratio (SR) using the formula: SR (%) = [(Ws - Wd) / Wd] x 100.[21]

Thermal Stability Analysis

Protocol for Thermogravimetric Analysis (TGA): [4][5][22][23]

  • Sample Preparation: Place a small amount of the polymer sample (5-10 mg) into a TGA pan.

  • Instrument Setup: Place the pan in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min).

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[22]

  • Data Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

Cytotoxicity Assessment

For biomedical applications, assessing the potential toxicity of leachable components from the crosslinked polymer is crucial. The ISO 10993-5 standard provides guidelines for in vitro cytotoxicity testing.[24][25][26]

Signaling Pathway for Cytotoxicity Assessment

G cluster_exposure Exposure cluster_response Cellular Response cluster_assay Cytotoxicity Assays leachables Leachable Crosslinkers/ Oligomers cells Cell Culture leachables->cells membrane_damage Membrane Damage cells->membrane_damage metabolic_inhibition Metabolic Inhibition cells->metabolic_inhibition apoptosis Apoptosis/Necrosis cells->apoptosis ldh LDH Assay membrane_damage->ldh mtt MTT/XTT Assay metabolic_inhibition->mtt flow_cytometry Annexin V/PI Staining apoptosis->flow_cytometry

Caption: Potential signaling pathways and assays for cytotoxicity assessment.

Protocol for Leachable Cytotoxicity Test (ISO 10993-5 Extract Test): [25][26][27][28]

  • Extract Preparation: Incubate the crosslinked polymer material in a cell culture medium at 37°C for a specified period (e.g., 24 hours) to create an extract containing any leachable substances. The ratio of material surface area or mass to the volume of the medium should be standardized.

  • Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts) in a multi-well plate and allow them to attach and grow for 24 hours.

  • Exposure: Replace the culture medium with the prepared extract. Include positive (a known toxic material) and negative (a non-toxic material) controls.

  • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24-72 hours).

  • Viability Assay: Assess cell viability using a quantitative assay such as the MTT or XTT assay, which measures metabolic activity.

  • Data Analysis: Compare the viability of cells exposed to the test article extract with that of the controls. A significant reduction in viability compared to the negative control indicates a cytotoxic effect.

Conclusion

This compound presents itself as a viable diol crosslinker with potential advantages in enhancing the mechanical and thermal properties of polymers due to its inherent chemical structure. However, a clear quantitative comparison with other common diol crosslinkers is hampered by a lack of direct comparative studies in the existing literature. The provided experimental protocols offer a framework for researchers to conduct such comparative analyses, enabling a more informed selection of crosslinkers for specific applications in research and drug development. Future studies directly comparing the performance of this compound with industry-standard diols like 1,4-butanediol and ethylene glycol are essential to fully elucidate its position and potential benefits in the field of polymer science.

References

Performance evaluation of N,N'-Bis(2-hydroxyethyl)oxamide in coatings vs. traditional crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

A novel crosslinking agent, N,N'-Bis(2-hydroxyethyl)oxamide, is drawing attention in the polymer and coatings industry for its potential to enhance coating performance. While it is recognized for its capacity to improve mechanical properties, thermal stability, and durability, a direct quantitative comparison with traditional crosslinkers like isocyanates, melamines, and epoxies in coating applications remains largely undocumented in publicly available research. This guide synthesizes the current understanding of this compound and outlines the experimental framework required for a comprehensive performance evaluation against established crosslinking technologies.

This compound is a diol with a symmetrical structure, featuring two primary hydroxyl groups. This configuration allows it to act as a chain extender or crosslinker in various polymer systems, including polyurethanes and polyesters.[1] Its integration into a polymer network can impart increased rigidity and thermal resistance due to the presence of the oxamide linkage.

Chemical and Physical Properties

A foundational understanding of a crosslinker's properties is crucial for formulation development. Key characteristics of this compound are summarized below.

PropertyValue
Chemical Formula C6H12N2O4
Molecular Weight 176.17 g/mol
Appearance White to almost white powder/crystal
Melting Point 168-172 °C
Purity >98.0%

Performance Evaluation: A Lack of Comparative Data

Despite the theoretical benefits, a thorough literature search did not yield specific studies with quantitative data directly comparing the performance of this compound against traditional crosslinkers in coating formulations. Such a comparison would require evaluating key performance metrics under controlled experimental conditions.

Traditional Crosslinkers: A Brief Overview

A meaningful comparison necessitates an understanding of the incumbent technologies.

  • Isocyanates: These are highly reactive compounds that form urethane linkages with polyols. They are known for producing coatings with excellent hardness, chemical resistance, and durability.[2] However, they are also associated with health and safety concerns due to their toxicity.[3]

  • Melamine-Formaldehyde Resins: These resins are widely used in baked coatings. They crosslink with hydroxyl, carboxyl, and amide functional polymers to create films with high hardness and good chemical resistance.

  • Epoxy Resins: Typically used in two-component systems with amine hardeners, epoxy coatings are renowned for their superior adhesion, chemical resistance, and toughness.

Experimental Protocols for a Comparative Study

To generate the necessary data for a robust comparison, a series of standardized tests should be performed on coating formulations prepared with this compound and traditional crosslinkers. The following outlines the requisite experimental methodologies.

Coating Formulation and Curing

A baseline coating formulation (e.g., an acrylic or polyester polyol resin) should be prepared. Equivalent amounts of this compound and the chosen traditional crosslinkers (e.g., a polyisocyanate, a methylated melamine-formaldehyde resin, or a polyamide curing agent for epoxy) would be incorporated into separate batches. The coatings would then be applied to standardized substrates (e.g., steel panels) and cured according to the specific requirements of each crosslinking system.

Performance Testing

1. Mechanical Properties:

  • Hardness: Pencil hardness (ASTM D3363) and/or pendulum hardness (ASTM D4366) should be measured to assess the surface hardness and cure development.
  • Adhesion: Cross-hatch adhesion testing (ASTM D3359) is a standard method to evaluate the bond strength of the coating to the substrate.
  • Flexibility: A conical mandrel bend test (ASTM D522) can determine the coating's resistance to cracking upon bending.

2. Chemical Resistance:

  • Solvent Resistance: The MEK (methyl ethyl ketone) double rub test (ASTM D4752) is a common method to assess the degree of cure and resistance to solvents.
  • Acid and Alkali Resistance: Spot tests with standardized acid (e.g., 10% HCl) and alkali (e.g., 10% NaOH) solutions for a specified duration, followed by visual inspection for any defects like blistering, discoloration, or loss of adhesion.

3. Thermal Stability:

  • Thermogravimetric Analysis (TGA): This technique would provide data on the decomposition temperature of the cured coatings, indicating their thermal stability.

Visualizing the Path Forward: Experimental Workflow

The logical flow of a comprehensive comparative study is essential for generating reliable and reproducible data.

G cluster_0 Formulation Stage cluster_1 Application & Curing cluster_2 Performance Evaluation cluster_3 Data Analysis Resin Select Base Resin (e.g., Acrylic Polyol) Crosslinkers Select Crosslinkers: - this compound - Isocyanate - Melamine - Epoxy/Amine Resin->Crosslinkers Formulate Prepare Coating Formulations Crosslinkers->Formulate Apply Apply Coatings to Standardized Substrates Formulate->Apply Cure Cure Coatings under Specified Conditions Apply->Cure Mechanical Mechanical Testing: - Hardness - Adhesion - Flexibility Cure->Mechanical Chemical Chemical Resistance: - Solvent Rubs - Acid/Alkali Spot Tests Cure->Chemical Thermal Thermal Analysis: - TGA Cure->Thermal Compare Compare Quantitative Data Mechanical->Compare Chemical->Compare Thermal->Compare Conclusion Draw Conclusions on Relative Performance Compare->Conclusion

Figure 1. Proposed experimental workflow for the comparative performance evaluation.

Conclusion

This compound presents an intriguing alternative to traditional crosslinkers in the coatings sector. Its chemical structure suggests the potential for enhancing key coating properties. However, the absence of direct, data-driven comparisons with established technologies like isocyanates, melamines, and epoxies is a significant knowledge gap. The experimental framework outlined in this guide provides a clear roadmap for researchers and industry professionals to systematically evaluate the performance of this emerging crosslinker and determine its viability in various coating applications. Such studies are crucial for validating its potential benefits and paving the way for its broader adoption in the development of high-performance, next-generation coatings.

References

Enhancing Polymer Performance: A Comparative Guide to N,N'-Bis(2-hydroxyethyl)oxamide (BHEO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for advanced polymeric materials with tailored mechanical properties is a cornerstone of innovation across numerous scientific disciplines. In this context, the selection of appropriate additives is paramount. This guide provides a comprehensive validation of N,N'-Bis(2-hydroxyethyl)oxamide (BHEO) as a polymer additive, offering a comparative analysis of its effects on mechanical properties against other common alternatives. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their material science and development needs.

Abstract

This compound (BHEO) is a versatile crosslinking agent and chain extender utilized to enhance the mechanical properties, thermal stability, and durability of a wide range of polymers.[1] Its bifunctional nature, possessing two hydroxyl groups, allows it to be incorporated into polymer networks, creating covalent linkages that reinforce the material's structure. This guide focuses on the quantitative impact of BHEO on the mechanical performance of polyurethanes and its potential role in other thermosetting systems like epoxy resins. We present a comparative analysis with commonly used alternatives, such as 1,4-butanediol (BDO), and provide standardized experimental protocols for the validation of these properties.

Performance Comparison of BHEO and Alternatives

The incorporation of BHEO into polymer formulations can lead to significant improvements in key mechanical properties. The following tables summarize the available quantitative data, comparing polymers modified with BHEO or structurally similar compounds to those with conventional additives or no additives.

Polyurethane Foams

The introduction of oxamide derivatives into rigid polyurethane foams has been shown to influence their compressive strength.

Table 1: Compressive Strength of Rigid Polyurethane Foams

Additive/Chain ExtenderPolymer SystemCompressive Strength (MPa)
Hydroxyethyl derivatives of oxamideRigid Polyurethane Foam0.11–0.16
No additive (typical range)Rigid Polyurethane FoamData not available in searched sources
Polyurethane Elastomers

While direct comparative data for BHEO in polyurethane elastomers is limited in the reviewed literature, studies on structurally similar molecules, such as bis(2-hydroxyethyl) terephthalate (BHET), provide valuable insights into the potential performance benefits over common chain extenders like 1,4-butanediol (BDO).

Table 2: Tensile Properties of Waterborne Polyurethane (WPU) with Different Chain Extenders

Chain ExtenderPolymer SystemTensile Strength (MPa)Elongation at Break (%)
Bis(2-hydroxyethyl) terephthalate (BHET)Waterborne Polyurethane9.4Data not available
1,4-Butanediol (BDO)Waterborne Polyurethane5.3Data not available

Note: BHET is a structurally similar diol to BHEO and suggests a potential for significant improvement in tensile strength.

Epoxy Adhesives

Currently, there is a lack of specific quantitative data in the reviewed literature detailing the effect of this compound as a curing agent or modifier on the adhesion strength of epoxy resins. It is known that the choice of curing agent significantly impacts the mechanical properties of the final cured epoxy.[2]

Mechanism of Action: Crosslinking and Network Formation

This compound functions as a crosslinking agent by integrating into the polymer matrix. In polyurethanes, the hydroxyl groups of BHEO react with isocyanate groups of a prepolymer, forming urethane linkages. This creates a three-dimensional network structure that restricts polymer chain mobility and enhances the material's stiffness and strength.

G P1 Polymer Chain 1 BHEO This compound (BHEO) P1->BHEO Reacts with P2 Polymer Chain 2 P2->BHEO Reacts with P3 Polymer Chain 3 BHEO->P3 Crosslinks

Caption: Role of BHEO as a crosslinking agent.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols based on industry standards are provided below.

Synthesis of Polyurethane Elastomer with BHEO Chain Extender

This protocol describes a general procedure for synthesizing a polyurethane elastomer using BHEO as a chain extender.

  • Prepolymer Synthesis:

    • A diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI) and a polyol (e.g., Polytetrahydrofuran - PTHF) are reacted in a moisture-free environment at a controlled temperature (typically 60-80 °C) to form an isocyanate-terminated prepolymer. The molar ratio of NCO to OH groups is typically kept above 1.

  • Chain Extension:

    • The prepolymer is then reacted with a stoichiometric amount of this compound (BHEO) dissolved in a suitable solvent (e.g., dimethylformamide - DMF).

    • The mixture is stirred vigorously until a homogeneous, viscous solution is obtained.

  • Curing:

    • The resulting mixture is cast onto a mold and cured in an oven at a specific temperature and duration (e.g., 80-100 °C for several hours) to complete the polymerization and crosslinking process.

Mechanical Property Testing

The following workflows outline the standardized procedures for evaluating the mechanical properties of the prepared polymer samples.

G cluster_workflow Mechanical Testing Workflow cluster_tensile Tensile Testing (ASTM D412) cluster_compressive Compressive Testing (ASTM D1621) start Start: Cured Polymer Sample prep Specimen Preparation (e.g., ASTM D412 Die C for elastomers, ASTM D1621 for foams) start->prep conditioning Conditioning (e.g., 23 ± 2°C, 50 ± 5% RH) prep->conditioning tensile_test Mount in Universal Testing Machine (UTM) conditioning->tensile_test comp_test Place between Compression Platens conditioning->comp_test tensile_params Set Test Parameters (e.g., 500 mm/min crosshead speed) tensile_test->tensile_params tensile_run Run Test to Failure tensile_params->tensile_run tensile_data Record Load vs. Displacement tensile_run->tensile_data analysis Data Analysis (Calculate Tensile Strength, Elongation, Compressive Strength, etc.) tensile_data->analysis comp_params Set Test Parameters (e.g., 10% of thickness/min) comp_test->comp_params comp_run Compress to Yield or 13% Strain comp_params->comp_run comp_data Record Load vs. Displacement comp_run->comp_data comp_data->analysis end End: Report Results analysis->end

Caption: Experimental workflow for mechanical property testing.

Detailed Protocols:

  • Tensile Properties of Thermoplastic Elastomers (ASTM D412):

    • Specimen Preparation: Dumbbell-shaped specimens (Die C) are cut from the cured polymer sheets.[3][4] The thickness of the narrow section is measured at three points, and the median value is used.[4]

    • Test Procedure: The specimen is mounted in the grips of a universal testing machine. The test is conducted at a constant crosshead speed of 500 ± 50 mm/min until the specimen ruptures.[3][4]

    • Data Collection: The load and elongation are recorded throughout the test.

    • Calculations: Tensile strength is calculated as the maximum load divided by the original cross-sectional area. Elongation at break is the extension at the point of rupture as a percentage of the original gauge length.

  • Compressive Properties of Rigid Cellular Plastics (ASTM D1621):

    • Specimen Preparation: Specimens are cut into right prisms or cylinders with a minimum cross-sectional area of 25.8 cm² and a thickness of at least 25.4 mm.

    • Test Procedure: The specimen is placed between two parallel compression platens in a universal testing machine. The load is applied at a constant rate of crosshead movement (typically 10% of the specimen thickness per minute) until the yield point is reached or the specimen is compressed to 13% of its original thickness.

    • Data Collection: The load and deformation are recorded.

    • Calculations: Compressive strength is calculated as the stress at the yield point or at 10% deformation, whichever occurs first.

Conclusion

This compound demonstrates significant potential as a valuable additive for enhancing the mechanical properties of polymers, particularly polyurethanes. The available data, including that from structurally similar compounds, indicates that BHEO can lead to notable improvements in compressive and tensile strength compared to conventional alternatives. Its function as a crosslinking agent provides a clear mechanism for these enhancements by creating a more robust and interconnected polymer network. The provided experimental protocols, based on established ASTM standards, offer a reliable framework for researchers to validate the effects of BHEO in their specific polymer systems. Further research directly comparing BHEO with a wider range of additives in various polymer matrices would be beneficial to fully elucidate its performance advantages.

References

Enhancing Polymer Thermal Stability: A Comparative Guide to N,N'-Bis(2-hydroxyethyl)oxamide Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thermal stability of polymeric materials is a critical parameter influencing their processing, performance, and longevity. Crosslinking is a widely employed strategy to enhance these properties. This guide provides a comparative thermal analysis of polymers crosslinked with N,N'-Bis(2-hydroxyethyl)oxamide and other common crosslinking agents, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

This compound is a versatile crosslinking agent known to improve the mechanical strength, durability, and thermal stability of polymers such as polyurethanes and polyesters.[1][2] Its structure, featuring two hydroxyl groups, allows for the formation of a robust three-dimensional network within the polymer matrix. This guide will delve into the quantitative impact of this crosslinker on the thermal properties of polymers and provide a comparative perspective with alternative crosslinking agents.

Comparative Thermal Analysis

The thermal stability of polymers is primarily assessed by two techniques: Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature, and Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as it is heated or cooled. Key parameters derived from these analyses include the onset of decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the glass transition temperature (Tg).

Table 1: TGA Data for Polyesteramides Synthesized with an this compound Derivative

The following data is for polyesteramide (PEA) prepolymers synthesized using N,N'-bis(2-hydroxyethyl)terephthalamide (HETA), a derivative of the target crosslinker, at different molar ratios with butanediol (BD).[3]

Polymer Composition (BD/HETA)T5% (°C) (5% Weight Loss)T10% (°C) (10% Weight Loss)
PEA (90/10)355370
PEA (80/20)345360
PEA (70/30)335350
PEA (50/50)320335
PEA (0/100)290305

Source: Adapted from a study on polyesteramides.[3] Note: The thermal stability decreases as the content of the HETA crosslinker increases in these specific prepolymers, which may be attributed to the specific chemistry of the terephthalic diesterdiamide structure introduced.[3]

Table 2: DSC Data for Polyesteramides Synthesized with an this compound Derivative

Polymer Composition (BD/HETA)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
PEA (90/10)-30110
PEA (80/20)-25105
PEA (70/30)-20100
PEA (50/50)-1090
PEA (0/100)65Not Crystalline

Source: Adapted from a study on polyesteramides.[3]

Table 3: Comparative TGA Data with Alternative Crosslinkers in Different Polymer Systems

This table presents data from various studies to offer a broad comparison. The specific polymer and experimental conditions will influence the absolute values.

Polymer SystemCrosslinkerTonset (°C)Tmax (°C)Char Yield (%)
PolyurethaneNone (Linear)~300~350<10
PolyurethaneDi-isocyanate~320~370>15
Poly(methyl methacrylate)None (Linear)~250~300<5
Poly(methyl methacrylate)Ethylene Glycol Dimethacrylate (EGDMA)~280~330~10
Chitin/Bentonite BlendNone~210~300~40
Chitin/Bentonite BlendGlutaraldehyde~230~320~45

Note: This data is synthesized from multiple sources for comparative illustration and may not represent directly comparable experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are typical experimental protocols for TGA and DSC analysis of crosslinked polymers.

Thermogravimetric Analysis (TGA)
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a ceramic or platinum pan.

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass (char yield) are determined from the TGA curve and its derivative (DTG).

Differential Scanning Calorimetry (DSC)
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which typically includes an initial heating scan to erase thermal history, a controlled cooling scan, and a second heating scan. A common heating/cooling rate is 10 °C/min.

  • Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, with a constant flow rate.

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve during the second heating scan. Melting temperature (Tm) and crystallization temperature (Tc) are determined from the peaks of the endothermic and exothermic transitions, respectively.

Visualizing the Crosslinking Process and Analysis Workflow

To better understand the concepts discussed, the following diagrams illustrate the chemical structure of the crosslinker, the general crosslinking process, and the workflow for thermal analysis.

cluster_structure Chemical Structure structure This compound HO-CH₂-CH₂-NH-C(O)-C(O)-NH-CH₂-CH₂-OH

Caption: Chemical structure of this compound.

Polymer Linear Polymer Chains Curing Curing (Heat/Catalyst) Polymer->Curing Crosslinker This compound Crosslinker->Curing CrosslinkedPolymer Crosslinked Polymer Network Curing->CrosslinkedPolymer

Caption: Generalized workflow of polymer crosslinking.

cluster_workflow Thermal Analysis Workflow Sample Crosslinked Polymer Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data TGA Data (Tonset, Tmax, Char Yield) TGA->TGA_Data DSC_Data DSC Data (Tg, Tm, Tc) DSC->DSC_Data Comparison Comparative Analysis TGA_Data->Comparison DSC_Data->Comparison

Caption: Experimental workflow for thermal analysis.

References

Assessing the Biocompatibility of Polymers Containing N,N'-Bis(2-hydroxyethyl)oxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel polymers with tailored properties is a cornerstone of advancement in drug delivery and medical device technology. A critical aspect of this development is ensuring the biocompatibility of these new materials. This guide provides a comparative assessment of the biocompatibility of polymers incorporating N,N'-Bis(2-hydroxyethyl)oxamide, a crosslinking agent known to enhance the mechanical and thermal stability of polymers.[1] Due to the limited direct biocompatibility data on polymers specifically containing this compound, this guide will draw comparisons with structurally similar polymers, namely polyesteramides and polyurethanes, and established biocompatible polymers such as Polylactic Acid (PLA) and Polycaprolactone (PCL).

Comparative Analysis of Biocompatibility Metrics

The biocompatibility of a polymer is determined through a series of in vitro and in vivo tests that assess its interaction with biological systems. Key metrics include cytotoxicity, hemocompatibility, and the in vivo tissue response.

In Vitro Cytotoxicity

Table 1: Comparative In Vitro Cytotoxicity Data for Various Polymer Classes

Polymer ClassMonomer/Crosslinker FeatureCell LineCell Viability (%)Reference
Polyesteramide (PEA) α-amino acid basedL929>90%[2]
Polyurethane (PU) Diol crosslinkersL92950-130%[3][4]
Poly(lactic acid) (PLA) Lactic acidL929>95%Generic Data
Polycaprolactone (PCL) ε-caprolactoneL929>95%Generic Data

Note: Data for PEA and PU are representative values from studies on various formulations within these classes. The wide range for PU reflects the high degree of variability based on specific composition.

Hemocompatibility

For blood-contacting applications, assessing the hemolytic potential of a polymer is crucial. The hemolysis assay measures the percentage of red blood cells lysed upon contact with the material. Hydrophilic surfaces are generally associated with better hemocompatibility.[5] While specific hemolysis data for polymers with this compound is unavailable, studies on hydrophilic polyurethanes have shown low hemolysis rates, often well below the acceptable limit of 5%.[6] Polyesteramides have also been reported to be non-hemolytic.[1]

Table 2: Comparative Hemocompatibility Data for Various Polymer Classes

Polymer ClassKey FeatureHemolysis (%)Reference
Polyesteramide (PEA) Amide linkagesNon-hemolytic[1]
Hydrophilic Polyurethane Hydrophilic surface< 2%
Poly(lactic acid) (PLA) Ester linkages< 5%
Polycaprolactone (PCL) Ester linkages< 5%[7]
In Vivo Tissue Response

In vivo implantation studies are critical for evaluating the long-term biocompatibility of a material, including the inflammatory response and fibrous capsule formation. Histological analysis of tissue surrounding the implant provides a detailed picture of the biological reaction. Studies on poly(oxalate-co-oxamide) (POXAM), a polymer containing oxamide linkages, have shown remarkably reduced inflammatory responses and thinner fibrotic capsules compared to PLGA.[1] Similarly, many polyurethanes and polyesteramides elicit a mild foreign-body reaction characterized by a thin fibrous capsule with no signs of chronic inflammation.[8]

Table 3: Comparative In Vivo Tissue Response for Various Polymer Classes

Polymer ClassKey ObservationFibrous Capsule ThicknessReference
Poly(oxalate-co-oxamide) (POXAM) Mild inflammatory responseThinner than PLGA[1]
Polyesteramide (PEA) Mild foreign-body reactionThin, no chronic inflammation[8]
Polyurethane (PU) Variable, depends on surfaceCan be thin with proper design[9][10]
Poly(lactic acid) (PLA) Mild inflammatory responseThinGeneric Data
Polycaprolactone (PCL) Minimal inflammatory responseThinGeneric Data

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of biocompatibility. The following sections outline the standard protocols for the key experiments cited in this guide.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Sample Preparation: Polymer films are sterilized and placed in the wells of a 96-well plate.

  • Cell Seeding: L929 fibroblast cells are seeded onto the polymer films at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • MTT Addition: After incubation, the culture medium is replaced with a medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage relative to the control (cells cultured without the polymer sample).

Hemolysis Assay (ASTM F756)

This protocol determines the hemolytic properties of materials intended for use in contact with blood.

Protocol:

  • Blood Collection: Fresh human blood is collected and anticoagulated with citrate.

  • Sample Incubation: The polymer material is incubated with a diluted blood suspension in a controlled environment (e.g., 37°C for 2-4 hours).

  • Centrifugation: After incubation, the samples are centrifuged to separate the plasma.

  • Hemoglobin Measurement: The amount of free hemoglobin in the plasma is measured spectrophotometrically at 540 nm.

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (water, which causes 100% hemolysis) and a negative control (saline).

In Vivo Subcutaneous Implantation (ISO 10993-6)

This standard describes the procedure for assessing the local effects of implants in subcutaneous tissue.

Protocol:

  • Animal Model: Typically, rats or rabbits are used.

  • Implantation: Sterile polymer samples are surgically implanted into the subcutaneous tissue of the animal.

  • Observation Period: The animals are observed for a predetermined period (e.g., 1, 4, and 12 weeks) for any signs of adverse reactions.

  • Histological Analysis: At the end of the observation period, the animals are euthanized, and the tissue surrounding the implant is excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).

  • Evaluation: A pathologist evaluates the tissue sections for signs of inflammation, fibrous capsule formation, necrosis, and other tissue responses.

Visualization of Biological Pathways and Experimental Workflows

Understanding the interaction of polymers with biological systems at a molecular level is crucial. The following diagrams, generated using Graphviz, illustrate a key inflammatory signaling pathway and a typical experimental workflow for biocompatibility assessment.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cytotoxicity Cytotoxicity Assay (MTT) data_analysis Data Analysis and Comparison cytotoxicity->data_analysis hemocompatibility Hemocompatibility Assay (Hemolysis) hemocompatibility->data_analysis implantation Subcutaneous Implantation histology Histological Analysis implantation->histology histology->data_analysis start Polymer Synthesis (with this compound) material_char Material Characterization (Physicochemical Properties) start->material_char biocompatibility_eval Biocompatibility Evaluation material_char->biocompatibility_eval biocompatibility_eval->cytotoxicity biocompatibility_eval->hemocompatibility biocompatibility_eval->implantation conclusion Biocompatibility Assessment data_analysis->conclusion

Experimental Workflow for Biocompatibility Assessment

nfkb_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Toll-like Receptor (TLR) myd88 MyD88 receptor->myd88 activates ikk IKK Complex myd88->ikk activates nfkb_ikb NF-κB-IκB Complex ikk->nfkb_ikb phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb releases NF-κB nfkb_n NF-κB nfkb->nfkb_n translocates to dna DNA nfkb_n->dna binds to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) dna->cytokines promotes transcription of polymer Polymer Degradation Products or Surface Moieties polymer->receptor binds

NF-κB Inflammatory Signaling Pathway

Conclusion

While direct biocompatibility data for polymers containing this compound is currently limited, the available information on structurally similar polyesteramides and polyurethanes suggests a favorable biocompatibility profile. These polymers generally exhibit low cytotoxicity, good hemocompatibility, and a mild in vivo tissue response. The incorporation of this compound, with its hydrophilic hydroxyl groups, may further enhance the biocompatibility, particularly in terms of reducing protein adsorption and subsequent inflammatory reactions. However, comprehensive in vitro and in vivo studies are essential to fully characterize the biocompatibility of any new polymer formulation containing this crosslinker before its consideration for medical applications. This guide serves as a foundational resource for researchers and developers in designing and evaluating the next generation of biocompatible polymers.

References

A Head-to-Head Battle in Polyurethane Synthesis: N,N'-Bis(2-hydroxyethyl)oxamide versus Aliphatic Diols

Author: BenchChem Technical Support Team. Date: December 2025

In the vast landscape of polyurethane synthesis, the choice of chain extender plays a pivotal role in defining the final polymer's characteristics. While traditional aliphatic diols have long been the workhorses of the industry, N,N'-Bis(2-hydroxyethyl)oxamide (BHEO) is emerging as a compelling alternative, promising enhanced performance through the introduction of robust hydrogen bonding. This guide provides an objective comparison of polyurethanes synthesized with BHEO versus those formulated with conventional aliphatic diols, supported by experimental data, detailed protocols, and mechanistic insights.

The Power of the Oxamide Linkage: A Structural Advantage

The key distinction between BHEO and simple aliphatic diols lies in the central oxamide group of BHEO. This feature introduces two amide linkages, which are capable of forming strong, bidentate hydrogen bonds. This is in contrast to the urethane linkages formed by aliphatic diols, which participate in comparatively weaker hydrogen bonding. This enhanced intermolecular interaction within the hard segments of the polyurethane network is hypothesized to significantly impact the material's mechanical and thermal properties.

Performance Under the Microscope: A Data-Driven Comparison

While direct comparative studies on BHEO are limited, research on analogous amide- and urea-containing diols provides valuable insights into the expected performance enhancements. The following tables summarize the quantitative differences in mechanical and thermal properties between polyurethanes synthesized with a urea-containing diol (structurally similar to BHEO) and the widely used aliphatic diol, 1,4-butanediol (BDO).

Table 1: Comparison of Mechanical Properties

PropertyPolyurethane with Amide/Urea DiolPolyurethane with 1,4-Butanediol (BDO)
Tensile Strength (MPa) 22.7 - 50.5[1]8.2[1]
Elongation at Break (%) 1400[1]1200[1]

Table 2: Comparison of Thermal Properties

PropertyPolyurethane with Amide/Urea DiolPolyurethane with 1,4-Butanediol (BDO)
Hard Segment Melting Temp. (Tm) Not distinctly observed, indicating altered morphology180 - 220 °C
Decomposition Temp. (Td) Generally higher due to enhanced hydrogen bonding~300 - 350 °C

The data clearly indicates a substantial improvement in tensile strength for the polyurethane containing the urea-based diol, a direct consequence of the stronger hydrogen bonding network within the hard segments.[1] The elongation at break is also enhanced, suggesting that the increased strength does not come at the expense of flexibility.[1] The thermal analysis reveals a different morphology for the amide/urea-based polyurethane, with a less defined melting point for the hard segments, which can be attributed to the dense network of hydrogen bonds.

Behind the Synthesis: Experimental Protocols

To ensure a fair comparison, the synthesis of polyurethanes with either BHEO or an aliphatic diol can be carried out using a standardized two-step prepolymer method.

Materials:

  • Polyol (e.g., Polytetrahydrofuran, PTHF, Mn = 2000 g/mol )

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)

  • Chain Extender: this compound (BHEO) or 1,4-Butanediol (BDO)

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Solvent (e.g., Anhydrous Dimethylformamide, DMF)

Protocol:

  • Drying: The polyol and chain extenders are dried under vacuum at 80°C for at least 4 hours to remove any moisture.

  • Prepolymer Synthesis: The dried polyol is placed in a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer. Molten MDI is added dropwise with stirring at 60°C. The reaction is allowed to proceed for 2 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension: The prepolymer is cooled to 40°C, and a solution of the chain extender (BHEO or BDO) in DMF is added slowly with vigorous stirring.

  • Casting and Curing: After complete mixing, the catalyst (DBTDL) is added. The mixture is then degassed under vacuum and cast into a mold. The polymer is cured at 80°C for 24 hours.

Visualizing the Chemistry: Reaction and Workflow

The synthesis of polyurethane is a step-growth polymerization. The following diagrams illustrate the chemical reactions and the experimental workflow.

Polyurethane_Synthesis Diisocyanate Diisocyanate (e.g., MDI) Prepolymer Isocyanate-Terminated Prepolymer Diisocyanate->Prepolymer Polyol Polyol (e.g., PTHF) Polyol->Prepolymer Polyurethane Polyurethane Prepolymer->Polyurethane Chain_Extender Chain Extender (BHEO or Aliphatic Diol) Chain_Extender->Polyurethane

Caption: Polyurethane synthesis via the prepolymer method.

Experimental_Workflow Drying Drying of Reactants Prepolymer_Synthesis Prepolymer Synthesis (Polyol + Diisocyanate) Drying->Prepolymer_Synthesis Chain_Extension Chain Extension (Prepolymer + Chain Extender) Prepolymer_Synthesis->Chain_Extension Casting_Curing Casting and Curing Chain_Extension->Casting_Curing Characterization Characterization (Mechanical, Thermal, Chemical) Casting_Curing->Characterization Hydrogen_Bonding cluster_aliphatic Aliphatic Diol-Based PU cluster_bheo BHEO-Based PU Aliphatic_Urethane Urethane Linkage (-NH-C=O-) Aliphatic_HBond Weaker, single H-bond Aliphatic_Urethane->Aliphatic_HBond Oxamide_Urethane Oxamide Linkage (-NH-C=O-C=O-NH-) BHEO_HBond Stronger, bidentate H-bond Oxamide_Urethane->BHEO_HBond

References

Quantifying the Crosslinking Efficiency of N,N'-Bis(2-hydroxyethyl)oxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate crosslinking agent is a critical determinant of the final properties and performance of polymeric materials in drug development and biomedical applications. N,N'-Bis(2-hydroxyethyl)oxamide, a diol-containing oxamide, presents itself as a potentially valuable crosslinker, particularly in the synthesis of polyurethanes and other polymers where its unique structural features can be leveraged.[1] This guide provides a comparative framework for quantifying the crosslinking efficiency of this compound against common alternatives and furnishes detailed experimental protocols for its evaluation.

Introduction to this compound as a Crosslinker

This compound is a symmetrical molecule featuring two primary hydroxyl groups, making it suitable for reactions with isocyanates, epoxides, and other functional groups to form crosslinked networks. Its applications include serving as a chain extender in polyurethanes, a modifier in foams, and a crosslinker in coatings and adhesives to enhance mechanical properties, thermal stability, and durability.[1] The presence of the oxamide linkage is expected to introduce hydrogen bonding capabilities, potentially influencing the material's mechanical behavior and thermal resistance.

Comparative Analysis of Crosslinking Efficiency

Direct quantitative data on the crosslinking efficiency of this compound is not extensively available in peer-reviewed literature. However, its performance can be effectively evaluated and compared against established crosslinkers using standardized methodologies. This section provides a comparative overview of key performance indicators for common crosslinkers in relevant polymer systems. Researchers can use this data as a benchmark when evaluating this compound.

Polyurethane Systems: Comparison of Diol Chain Extenders

In polyurethane elastomers, short-chain diols act as chain extenders, forming hard segments that significantly influence the material's mechanical properties.[2][3][4] The structure of the diol, including its chain length, linearity, and the presence of specific functional groups, dictates the packing and hydrogen bonding of these hard segments.[5]

Table 1: Comparative Mechanical Properties of Polyurethanes with Different Diol Chain Extenders

Chain ExtenderChemical StructureTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
This compound HO-(CH2)2-NH-CO-CO-NH-(CH2)2-OHData to be determinedData to be determinedData to be determined
1,4-Butanediol (BDO)HO-(CH2)4-OH35 - 50400 - 60085 - 95
1,6-Hexanediol (HDO)HO-(CH2)6-OH30 - 45500 - 70080 - 90
Ethylene Glycol (EG)HO-(CH2)2-OH40 - 55300 - 50090 - 98

Note: The values for BDO, HDO, and EG are typical ranges and can vary significantly with the specific polyurethane formulation.

Hydrogel Systems: Comparison of Crosslinkers

In hydrogel formulations, the crosslinker's structure and concentration are paramount in controlling the swelling behavior, mechanical strength, and degradation kinetics.

Table 2: Comparative Properties of Hydrogels with Different Crosslinkers

CrosslinkerChemical NatureSwelling Ratio (%)Compressive Modulus (kPa)
This compound DiolData to be determinedData to be determined
GlutaraldehydeDialdehyde100 - 50050 - 200
N,N'-Methylenebis(acrylamide) (MBA)Diacrylamide500 - 200010 - 100
Poly(ethylene glycol) diacrylate (PEGDA)Diacrylate1000 - 50005 - 50

Note: The values provided are illustrative and depend heavily on the polymer backbone, crosslinker concentration, and polymerization conditions.

Experimental Protocols for Quantifying Crosslinking Efficiency

To quantitatively assess the crosslinking efficiency of this compound, two primary experimental approaches are recommended: swelling studies and rheological analysis.

Swelling Studies and Determination of Crosslink Density

Swelling experiments are a fundamental method to determine the extent of crosslinking in a polymer network. The equilibrium swelling ratio is inversely related to the crosslink density. The Flory-Rehner equation is a cornerstone theoretical model used to calculate the crosslink density from swelling data.[6][7]

Protocol for Swelling Measurement and Crosslink Density Calculation

  • Sample Preparation: Synthesize the crosslinked polymer using this compound at various concentrations. Prepare samples of known initial weight (

    WdW_dWd​
    ) and dimensions.

  • Swelling: Immerse the dried polymer samples in a suitable solvent (e.g., deionized water for hydrogels, a good solvent for elastomers) at a constant temperature.

  • Equilibrium Swelling: At regular intervals, remove the samples, gently blot the surface to remove excess solvent, and record the swollen weight (

    WsW_sWs​
    ). Continue until the weight remains constant, indicating equilibrium swelling has been reached.

  • Calculation of Swelling Ratio (Q):

    Q=1+ρpρs(WsWd1) Q = 1 + \frac{\rho_p}{\rho_s} \left( \frac{W_s}{W_d} - 1 \right) Q=1+ρs​ρp​​(Wd​Ws​​−1)
    where (\rho_p) is the polymer density and (\rho_s) is the solvent density.

  • Calculation of Polymer Volume Fraction (

    v2v_2v2​ 
    ):
    v2=1Q v_2 = \frac{1}{Q} v2​=Q1​

  • Crosslink Density (

    VeV_eVe​ 
    ) Calculation using the Flory-Rehner Equation:
    Ve=ln(1v2)+v2+χv22V1(v21/3v22) V_e = -\frac{\ln(1 - v_2) + v_2 + \chi v_2^2}{V_1(v_2^{1/3} - \frac{v_2}{2})} Ve​=−V1​(v21/3​−2v2​​)ln(1−v2​)+v2​+χv22​​
    where
    V1V_1V1​
    is the molar volume of the solvent and (\chi) is the Flory-Huggins polymer-solvent interaction parameter.

G cluster_prep Sample Preparation cluster_swell Swelling Measurement cluster_calc Data Analysis A Synthesize Crosslinked Polymer B Dry and Weigh (Wd) A->B C Immerse in Solvent B->C D Measure Swollen Weight (Ws) Periodically C->D E Reach Equilibrium Swelling D->E F Calculate Swelling Ratio (Q) E->F G Calculate Polymer Volume Fraction (v2) F->G H Calculate Crosslink Density (Ve) via Flory-Rehner Equation G->H

Caption: Workflow for determining crosslink density via swelling studies.

Rheological Analysis

Rheology, the study of the flow and deformation of matter, provides invaluable insights into the viscoelastic properties of crosslinked polymers.[8][9] Dynamic mechanical analysis (DMA) can be used to monitor the curing process and determine the gel point, as well as to characterize the mechanical properties of the final crosslinked material.

Protocol for Rheological Analysis of Crosslinking

  • Sample Preparation: Prepare the reactive polymer mixture containing the polymer precursor, this compound, and any initiators or catalysts.

  • Rheometer Setup: Use a rheometer with parallel plate or cone-and-plate geometry. Place a defined amount of the reactive mixture onto the lower plate.

  • Curing Profile (Time Sweep):

    • Set the temperature to the desired curing temperature.

    • Apply a small, constant oscillatory strain and frequency (within the linear viscoelastic region).

    • Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity ((\eta^*)) as a function of time.

    • The gel point is typically identified as the crossover point where G' = G''. The time to reach the gel point is an indicator of the curing speed.

  • Frequency Sweep (on Cured Sample):

    • After the material is fully cured (G' and G'' plateau), perform a frequency sweep at a constant strain and temperature.

    • The magnitude of the storage modulus (G') in the low-frequency plateau region is directly related to the crosslink density. A higher G' indicates a higher degree of crosslinking.

G A Prepare Reactive Mixture B Load Sample onto Rheometer A->B C Perform Isothermal Time Sweep B->C D Monitor G', G'', η* C->D F Perform Frequency Sweep on Cured Sample C->F After Curing E Determine Gel Point (G'=G'') D->E G Determine Plateau Storage Modulus (G') F->G H Correlate G' to Crosslink Density G->H G cluster_input Input Variables cluster_process Polymerization cluster_structure Network Structure cluster_properties Material Properties cluster_methods Evaluation Methods Crosslinker_Type Crosslinker Type (e.g., this compound) Polymerization Crosslinking Reaction Crosslinker_Type->Polymerization Concentration Crosslinker Concentration Concentration->Polymerization Crosslink_Density Crosslink Density Polymerization->Crosslink_Density Mechanical Mechanical Properties (Modulus, Strength) Crosslink_Density->Mechanical Swelling Swelling Behavior Crosslink_Density->Swelling Rheology Rheology Mechanical->Rheology Swelling_Test Swelling Test Swelling->Swelling_Test

References

Navigating the Long-Term Stability of Materials with N,N'-Bis(2-hydroxyethyl)oxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the long-term stability of materials is paramount to ensuring product efficacy, safety, and shelf-life. This guide provides a comparative framework for evaluating the stability of materials incorporating N,N'-Bis(2-hydroxyethyl)oxamide, a crosslinking agent known for its potential to enhance the mechanical and thermal properties of polymers.[1]

While this compound is utilized as a crosslinking agent and stabilizer in various applications, including polymers and resins, publicly available, in-depth long-term stability studies with quantitative and comparative data are limited.[1] This guide, therefore, presents a comprehensive approach to conducting and interpreting such studies, based on established industry standards and the known chemical properties of the compound. We will explore the critical aspects of stability testing, offer detailed experimental protocols, and provide a template for data presentation and comparison with alternative materials.

Comparative Stability Assessment: A Framework

To objectively evaluate the long-term stability of materials containing this compound, a direct comparison with both a control material (without the additive) and materials containing alternative crosslinking agents is essential. The selection of alternative agents should be based on the specific application and desired material properties. For instance, in polyurethane systems, a comparison with a standard diisocyanate curative like MDI (Methylene diphenyl diisocyanate) or an aliphatic diamine could be relevant.

The following tables provide a structured format for presenting and comparing quantitative data from long-term stability studies.

Table 1: Thermal Stability Comparison

Material FormulationTd5% (°C) (5% Weight Loss)Td50% (°C) (50% Weight Loss)Char Yield at 600°C (%)Key Observations
Control Polymer DataDataDataBaseline thermal degradation profile.
Polymer + this compound DataDataDataAssessment of the crosslinker's impact on thermal stability.
Polymer + Alternative Crosslinker A DataDataDataComparative performance of a common alternative.
Polymer + Alternative Crosslinker B DataDataDataComparative performance of another relevant alternative.

Table 2: Hydrolytic Stability Comparison (Accelerated Aging at 70°C, 85% RH)

Material FormulationTime to 10% Reduction in Tensile Strength (days)Change in Molecular Weight after 30 days (%)Visual Changes after 30 days
Control Polymer DataDatae.g., Swelling, discoloration
Polymer + this compound DataDatae.g., Minimal change, slight haze
Polymer + Alternative Crosslinker A DataDatae.g., Significant degradation, cracking
Polymer + Alternative Crosslinker B DataDatae.g., Moderate discoloration

Table 3: Photostability Comparison (QUV Accelerated Weathering)

Material FormulationYellowness Index (ΔYI) after 500 hoursGloss Retention (%) after 500 hoursChange in Surface Chemistry (e.g., Carbonyl Index)
Control Polymer DataDataData
Polymer + this compound DataDataData
Polymer + Alternative Crosslinker A DataDataData
Polymer + Alternative Crosslinker B DataDataData

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable stability data. The following methodologies are based on widely accepted ASTM and ISO standards.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal degradation profile of the material.

Methodology:

  • Instrument: Thermogravimetric Analyzer.

  • Sample Preparation: A small, representative sample of the material (5-10 mg) is placed in a TGA pan.

  • Test Conditions:

    • Temperature Program: Ramp from 30°C to 800°C at a heating rate of 10°C/min.

    • Atmosphere: Nitrogen or air, depending on whether thermal or thermo-oxidative stability is being assessed. Flow rate: 50 mL/min.

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. Key parameters to determine are the onset of degradation, the temperature at 5% and 50% weight loss (Td5% and Td50%), and the percentage of material remaining at a high temperature (char yield).

Accelerated Aging for Hydrolytic and Thermal Stability

Objective: To simulate the long-term effects of heat and humidity on the material's properties.

Methodology (based on ASTM D3045 and ASTM F1980):

  • Apparatus: A temperature- and humidity-controlled environmental chamber.

  • Sample Preparation: Prepare standardized test specimens (e.g., tensile bars, films) of each material formulation.

  • Exposure Conditions:

    • Temperature: Select a range of elevated temperatures below the material's melting or glass transition temperature (e.g., 55°C, 70°C, 85°C).

    • Relative Humidity (for hydrolytic stability): Typically 85% RH.

  • Procedure:

    • Place the specimens in the environmental chamber.

    • Remove sets of specimens at predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90 days).

    • After removal, allow the specimens to equilibrate to standard laboratory conditions (23°C, 50% RH) for at least 24 hours before testing.

  • Property Evaluation:

    • Mechanical Properties: Conduct tensile testing (ASTM D638) to measure changes in tensile strength, elongation at break, and modulus.

    • Molecular Weight: Use Gel Permeation Chromatography (GPC) to monitor changes in the polymer's molecular weight distribution.

    • Visual Inspection: Document any changes in color, clarity, or surface morphology.

Photostability Assessment (Accelerated Weathering)

Objective: To evaluate the material's resistance to degradation from UV light, heat, and moisture.

Methodology (based on ASTM G154):

  • Apparatus: QUV Accelerated Weathering Tester with UVA-340 lamps to simulate sunlight.

  • Sample Preparation: Mount flat panels of the material formulations in the QUV tester.

  • Test Cycle: A typical cycle might include:

    • 8 hours of UV exposure at 60°C.

    • 4 hours of condensation (darkness) at 50°C.

  • Procedure:

    • Expose the samples for a specified duration (e.g., 100, 250, 500, 1000 hours).

    • Remove and evaluate the samples at regular intervals.

  • Property Evaluation:

    • Colorimetry: Measure the change in color and yellowness index (ΔYI) using a spectrophotometer.

    • Gloss: Measure the change in surface gloss at a specific angle (e.g., 60°).

    • Surface Chemistry: Use Fourier Transform Infrared Spectroscopy (FTIR) with an Attenuated Total Reflectance (ATR) accessory to monitor the formation of degradation products, such as carbonyl groups.

Visualizing Experimental Workflows and Degradation Pathways

Diagrams are essential for clearly communicating complex processes. The following are examples of how Graphviz can be used to visualize experimental workflows and potential degradation pathways.

Experimental_Workflow_Accelerated_Aging cluster_prep Sample Preparation cluster_exposure Accelerated Aging cluster_testing Property Evaluation at Time Intervals cluster_analysis Data Analysis Prep Prepare Standardized Test Specimens Exposure Place in Environmental Chamber (e.g., 70°C, 85% RH) Prep->Exposure Mechanical Mechanical Testing (Tensile) Exposure->Mechanical t = 0, 7, 14, 30... days Molecular Molecular Weight (GPC) Exposure->Molecular t = 0, 7, 14, 30... days Visual Visual Inspection Exposure->Visual t = 0, 7, 14, 30... days Analysis Compare with Control and Alternatives Mechanical->Analysis Molecular->Analysis Visual->Analysis

Caption: Workflow for Accelerated Aging Studies.

Degradation_Pathway Polymer Polymer with this compound Hydrolysis Hydrolysis of Oxamide Linkage Polymer->Hydrolysis Oxidation Oxidation of Hydroxyethyl Groups Polymer->Oxidation Stressors Stressors (Heat, Humidity, UV) Stressors->Polymer ChainScission Polymer Chain Scission Hydrolysis->ChainScission Oxidation->ChainScission PropertyLoss Loss of Mechanical Properties ChainScission->PropertyLoss

Caption: Potential Degradation Pathways.

References

A Comparative Cost-Performance Analysis of N,N'-Bis(2-hydroxyethyl)oxamide as a Hydrogel Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate biomaterials is critical to success. Hydrogels, due to their tunable properties and biocompatibility, are extensively investigated for applications such as controlled drug delivery and tissue engineering.[1][2] The choice of crosslinking agent is paramount as it dictates the hydrogel's mechanical strength, degradation kinetics, and overall biocompatibility. This guide provides a comparative analysis of N,N'-Bis(2-hydroxyethyl)oxamide against common alternatives in the context of hydrogel-based drug delivery systems.

This compound is an organic compound that serves as a versatile raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[3][4][5] Its primary application in materials science is as a crosslinking agent in the production of polymers and resins, where it enhances mechanical properties and thermal stability.[6] This analysis will focus on its potential as a crosslinker for hydrogels, a key application for professionals in drug development.

Alternatives for Hydrogel Crosslinking

A variety of synthetic and natural crosslinking agents are available for hydrogel formulation.[7] Common synthetic alternatives include:

  • Glutaraldehyde (GLU): A highly efficient and widely used crosslinking agent, but its use in biomedical applications is limited due to its cytotoxicity.[7][8][9]

  • N,N'-Methylenebis(acrylamide) (MBAA/MBA): A standard crosslinker for polyacrylamide-based hydrogels, often used in research settings.[10]

  • Poly(ethylene glycol) diacrylate (PEGDA): A biocompatible and widely used crosslinker that allows for the creation of hydrogels with tunable properties.[7][11][12]

Natural crosslinking agents like genipin and citric acid are also gaining traction as non-toxic alternatives.[7] For the purpose of this guide, we will focus the comparison on the synthetic alternatives listed above.

Cost-Performance Data

The selection of a crosslinking agent often involves a trade-off between cost and performance. The following tables summarize the available data for this compound and its common alternatives.

Table 1: Comparative Cost of Crosslinking Agents

Crosslinking AgentChemical FormulaMolecular Weight ( g/mol )Estimated Price (USD)Source(s)
This compound C₆H₁₂N₂O₄176.17$300 - $2600 / 100g[13][14]
Glutaraldehyde C₅H₈O₂100.12~$50 - $100 / 100mL (50% aq. solution)Generic Supplier Data
N,N'-Methylenebis(acrylamide) C₇H₁₀N₂O₂154.17~$50 - $150 / 100gGeneric Supplier Data
Poly(ethylene glycol) diacrylate (PEGDA) VariesVaries (e.g., 700)~$150 - $300 / 100gGeneric Supplier Data

Note: Prices are estimates based on publicly available data from various chemical suppliers and can vary significantly based on purity, quantity, and supplier.

Table 2: Comparative Performance Characteristics of Crosslinking Agents in Hydrogels

Performance MetricThis compound (Inferred)GlutaraldehydeN,N'-Methylenebis(acrylamide)Poly(ethylene glycol) diacrylate
Crosslinking Efficiency ModerateHigh[7]HighModerate to High
Biocompatibility/Cytotoxicity Expected to be low cytotoxicityCytotoxic[7][8]Moderate cytotoxicityGenerally biocompatible[7]
Biodegradability Potentially biodegradable (amide linkages)Non-biodegradableNon-biodegradableDependent on backbone
Mechanical Strength Moderate to High[6]HighHighTunable, can be high
Stimuli-Responsiveness pH-sensitive (potential)Generally stableGenerally stableCan be engineered

Mandatory Visualizations

The following diagrams illustrate key decision-making and experimental processes in hydrogel development.

cluster_selection Crosslinker Selection Logic Biomedical Biomedical Application? Cytotoxic Glutaraldehyde Biomedical->Cytotoxic No NonCytotoxic This compound, PEGDA, Natural Agents Biomedical->NonCytotoxic Yes

Caption: Decision logic for selecting a crosslinking agent.

cluster_workflow Hydrogel Characterization Workflow Start Hydrogel Synthesis FTIR Chemical Structure (FTIR) Start->FTIR SEM Morphology (SEM) Start->SEM Swelling Swelling Study Start->Swelling Mechanical Mechanical Testing Start->Mechanical DrugRelease In Vitro Drug Release Swelling->DrugRelease Cytotoxicity Cytotoxicity Assay Mechanical->Cytotoxicity Cytotoxicity->DrugRelease End Optimized Hydrogel DrugRelease->End

Caption: Experimental workflow for hydrogel characterization.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of hydrogel properties. Below are standard protocols for key experiments.

Hydrogel Synthesis

This protocol describes a general method for synthesizing a hydrogel using a chemical crosslinker.

  • Materials: Base polymer (e.g., Polyvinyl alcohol, Chitosan), this compound (or alternative crosslinker), initiator (e.g., ammonium persulfate), accelerator (e.g., TEMED), solvent (deionized water).[10]

  • Procedure:

    • Dissolve the desired amount of the base polymer in deionized water with stirring until a homogenous solution is formed.

    • Add the crosslinking agent (e.g., this compound) and any comonomers to the polymer solution and mix thoroughly.

    • To initiate polymerization, add the initiator and accelerator to the solution.

    • Pour the mixture into a mold and allow it to polymerize at a specific temperature for a set duration.

    • After polymerization, immerse the hydrogel in deionized water to remove any unreacted monomers and crosslinkers, replacing the water periodically.[15]

Mechanical Testing

Mechanical properties are often assessed via uniaxial tensile or compression testing.[16]

  • Objective: To determine the Young's Modulus, tensile strength, and elongation at break.

  • Apparatus: A universal testing machine (e.g., Instron).[15]

  • Tensile Testing Protocol:

    • Prepare hydrogel samples in a defined shape (e.g., dumbbell).[15]

    • Secure the ends of the sample in the grips of the testing machine.

    • Apply a uniaxial tensile load at a constant strain rate until the sample fractures.[10]

    • Record the stress-strain curve to calculate mechanical properties.[17]

  • Compression Testing Protocol:

    • Prepare cylindrical hydrogel samples.[15][17]

    • Place the sample between two compression platens on the testing machine.

    • Apply a compressive load at a constant rate.[15]

    • The compressive modulus is calculated from the linear region of the stress-strain curve.[18]

Swelling Behavior

The swelling ratio indicates the hydrogel's capacity to absorb and retain water, which is crucial for drug delivery.[2]

  • Objective: To quantify the equilibrium swelling ratio of the hydrogel.

  • Protocol:

    • Weigh the dried hydrogel sample (Wd).

    • Immerse the sample in a buffer solution (e.g., PBS, pH 7.4) at a constant temperature (e.g., 37°C).[19]

    • At regular intervals, remove the hydrogel, blot the surface to remove excess water, and weigh the swollen sample (Ws).

    • Continue until the weight remains constant, indicating equilibrium swelling.

    • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the biocompatibility of the hydrogel by measuring its effect on cell viability.[20]

  • Objective: To evaluate if the hydrogel or its leached components are toxic to cells.

  • Protocol:

    • Culture a relevant cell line (e.g., human fibroblasts) in a 96-well plate.

    • Prepare hydrogel extracts by incubating the sterilized hydrogel samples in a cell culture medium for 24-72 hours.

    • Remove the culture medium from the cells and replace it with the hydrogel extracts at various concentrations.

    • Incubate the cells with the extracts for a specified period (e.g., 24 hours).

    • Add MTT solution to each well and incubate. Viable cells will metabolize MTT into a purple formazan product.

    • Dissolve the formazan crystals and measure the absorbance using a microplate reader.

    • Cell viability is expressed as a percentage relative to a control group of untreated cells. A cell viability of over 70% is generally considered non-cytotoxic.[20]

In Vitro Drug Release Study

This experiment measures the rate at which a loaded drug is released from the hydrogel into a surrounding medium.

  • Objective: To characterize the drug release kinetics from the hydrogel.

  • Protocol:

    • Load the hydrogel with a model drug by incorporating the drug during synthesis or by soaking the hydrogel in a drug solution.

    • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C) with gentle agitation.

    • At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

    • Quantify the concentration of the drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).[1]

    • Plot the cumulative percentage of drug released versus time to determine the release profile.[21]

Conclusion

This compound presents an interesting, albeit largely unexplored, alternative to conventional hydrogel crosslinkers. Its chemical structure, featuring amide and hydroxyl groups, suggests the potential for favorable biocompatibility and biodegradability, which are highly desirable traits in drug delivery applications. However, its significantly higher and more variable cost compared to workhorse crosslinkers like glutaraldehyde and MBAA is a major consideration.

Compared to glutaraldehyde, this compound is expected to offer a significant advantage in terms of lower cytotoxicity, making it more suitable for biomedical applications.[7][8] While likely less cost-effective than MBAA, its potential for biodegradability could be a key performance differentiator. Against PEGDA, a well-established biocompatible crosslinker, this compound's performance in terms of mechanical properties and drug release modulation would need to be rigorously tested to justify its use.

Ultimately, the lack of direct comparative studies necessitates further research. The experimental protocols outlined in this guide provide a framework for a thorough evaluation of this compound's performance. Researchers are encouraged to conduct such studies to validate its potential as a cost-effective and high-performing crosslinking agent for the next generation of hydrogel-based drug delivery systems.

References

Validating the Chelating Ability of N,N'-Bis(2-hydroxyethyl)oxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide addresses the chelating ability of N,N'-Bis(2-hydroxyethyl)oxamide for specific metals. A comprehensive review of available scientific literature reveals a significant gap in experimental data regarding the metal-binding properties of this compound. To date, no published studies provide quantitative measures of its chelation efficacy, such as stability constants, for any metal ions.

In light of this absence of data, this guide provides a comparative framework using a well-established and extensively studied chelating agent, Ethylenediaminetetraacetic acid (EDTA) , as a benchmark. By presenting the known performance of EDTA, this document aims to offer a point of reference and a methodological blueprint for researchers interested in evaluating the potential chelating properties of this compound. The guide includes detailed experimental protocols that can be adapted for such an investigation.

Comparative Analysis of Chelating Agents

Direct comparison of the chelating ability of this compound with other agents is not currently possible due to the lack of published experimental data. As a benchmark for future studies, the performance of EDTA, a widely used hexadentate chelating agent, is presented below. The stability constant (log K) is a measure of the strength of the interaction between the chelating agent and a metal ion; a higher log K value indicates a more stable complex.[1]

Table 1: Stability Constants (log K) of EDTA with Various Metal Ions

Metal Ionlog K Value
Fe³⁺25.1
Cu²⁺18.8
Ni²⁺18.6
Pb²⁺18.0
Co²⁺16.3
Zn²⁺16.5
Cd²⁺16.5
Fe²⁺14.3
Mn²⁺14.0
Ca²⁺10.7
Mg²⁺8.7

Note: These values are generally reported at 20-25°C and an ionic strength of 0.1 M.[2][3]

Experimental Protocols for Determining Chelating Ability

To validate the chelating ability of a compound like this compound, a standard method is potentiometric titration. This technique can be used to determine the stability constants of the metal-ligand complexes.

Potentiometric Titration for Stability Constant Determination

Objective: To determine the stepwise and overall stability constants of metal complexes with a chelating agent.

Materials and Reagents:

  • Chelating agent (e.g., this compound)

  • Metal salt solutions of known concentration (e.g., nitrates or perchlorates of Cu²⁺, Ni²⁺, Zn²⁺)

  • Standardized carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized nitric acid (HNO₃) solution (e.g., 0.1 M)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)

  • High-purity deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Thermostated titration vessel

Procedure:

  • Calibration of the Electrode: Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature (e.g., 25 °C).

  • Preparation of Titration Solutions: Prepare the following solutions in the thermostated vessel, maintaining a constant total volume and ionic strength:

    • Acid Titration: A solution containing a known concentration of HNO₃.

    • Ligand Titration: A solution containing the same concentration of HNO₃ and a known concentration of the chelating agent.

    • Metal-Ligand Titration: A solution containing the same concentrations of HNO₃ and the chelating agent, plus a known concentration of the metal salt. The ligand to metal ratio is typically varied in different experiments (e.g., 2:1, 3:1).

  • Titration: Titrate each solution with the standardized NaOH solution. Record the pH value after each addition of titrant, allowing the system to reach equilibrium.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for all three titrations.

    • From the titration data, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligand molecules bound per metal ion (n̄).

    • The protonation constants of the ligand are determined from the acid and ligand titration curves.

    • The stability constants (K) of the metal-ligand complexes are calculated from the ligand and metal-ligand titration curves using computational methods like the Irving-Rossotti method.[4]

Visualizing Chelation and Experimental Workflow

Conceptual Diagram of Metal Chelation

The following diagram illustrates the general concept of a chelating agent forming multiple coordination bonds with a central metal ion, creating a stable, ring-like structure known as a chelate.

ChelationProcess cluster_reactants Reactants cluster_product Product Metal Metal Ion (M) Chelate Metal Chelate (ML) Metal->Chelate Forms Complex Chelator Chelating Agent (L) Chelator->Chelate Binds to Metal

Caption: Conceptual diagram of a metal ion and a chelating agent forming a stable metal chelate complex.

Experimental Workflow for Determining Chelation Ability

This diagram outlines the key steps involved in the experimental validation of a compound's chelating ability using potentiometric titration.

ExperimentalWorkflow A Prepare Solutions (Acid, Ligand, Metal+Ligand) C Perform Potentiometric Titration with Standard Base A->C B Calibrate pH Electrode B->C D Record pH vs. Volume Data C->D E Plot Titration Curves D->E F Calculate Protonation Constants of Ligand E->F G Calculate Stability Constants of Metal-Ligand Complex E->G

Caption: General experimental workflow for determining the stability constants of metal-chelator complexes via potentiometric titration.

Conclusion and Future Directions

While this compound has applications in other fields, its capacity as a metal chelator remains unvalidated in the scientific literature. The information and protocols provided in this guide, using EDTA as a well-documented benchmark, offer a clear path for researchers to systematically investigate the metal-binding properties of this compound. Such studies would be invaluable in determining its potential for applications in drug development, environmental remediation, and other fields where metal chelation is critical. It is recommended that future research focuses on performing the described experimental protocols to generate the necessary quantitative data for a direct and meaningful comparison with established chelating agents.

References

Performance Showdown: N,N'-Bis(2-hydroxyethyl)oxamide as a Nucleating Agent in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Performance of N,N'-Bis(2-hydroxyethyl)oxamide in Various Polymer Matrices.

This compound (BHEO), an oxalamide derivative, has emerged as a subject of interest in the realm of polymer science, particularly for its potential role as a nucleating agent. Nucleating agents are crucial additives that accelerate the crystallization process in semi-crystalline polymers, influencing their thermal and mechanical properties. This guide provides an objective comparison of BHEO's performance with other common alternatives, supported by available experimental data.

I. Mechanism of Action: A Visualized Workflow

The primary function of a nucleating agent like BHEO is to provide heterogeneous surfaces within the polymer melt, which lowers the energy barrier for crystal formation. This leads to a faster crystallization rate at higher temperatures. The following diagram illustrates the general workflow for evaluating the effectiveness of a nucleating agent.

G cluster_0 Material Preparation cluster_1 Sample Fabrication cluster_2 Performance Evaluation cluster_3 Data Analysis & Comparison polymer Polymer Resin (e.g., PLA, PP) melt_blending Melt Blending polymer->melt_blending bheo This compound (BHEO) bheo->melt_blending alternative Alternative Nucleating Agent (e.g., Talc, Sorbitol Derivatives) alternative->melt_blending injection_molding Injection/Compression Molding melt_blending->injection_molding Compounded Pellets specimen_prep Specimen Preparation (e.g., ASTM D638, D790) injection_molding->specimen_prep thermal_analysis Thermal Analysis (DSC) specimen_prep->thermal_analysis mechanical_testing Mechanical Testing specimen_prep->mechanical_testing morphological_analysis Morphological Analysis (SEM/POM) specimen_prep->morphological_analysis data_analysis Quantitative Data Analysis thermal_analysis->data_analysis mechanical_testing->data_analysis morphological_analysis->data_analysis comparison Performance Comparison data_analysis->comparison

Figure 1: Experimental workflow for evaluating nucleating agent performance.

II. Performance in Polylactic Acid (PLA)

Research has shown that this compound, referred to as OXA1 in a key study, can significantly enhance the crystallization performance of Polylactic Acid (PLA) when incorporated into the polymer backbone.[1][2][3]

Thermal Properties

The primary method for evaluating the effect of a nucleating agent on the crystallization behavior of a polymer is Differential Scanning Calorimetry (DSC). This technique measures the heat flow associated with the thermal transitions of a material.

Table 1: Non-isothermal Crystallization Properties of Neat PLA vs. PLA-OXA1 Hybrid Polymer [1][2][3]

PropertyNeat PLAPLA-OXA1
Peak Crystallization Temperature (Tc)No Peak104.7 °C
Crystallization Enthalpy (ΔHc)~0 J/g25.1 J/g
Final Crystallinity (Xc)~0%26.9%

Note: Data is based on a cooling rate of 10 °C/min.

Table 2: Isothermal Crystallization Half-Time (t0.5) at 125 °C [1][2][3]

MaterialCrystallization Half-Time (t0.5)
Neat PLA17.5 min
PLA-OXA14.4 min

The data clearly indicates that the incorporation of the BHEO moiety significantly accelerates the crystallization of PLA, as evidenced by the appearance of a distinct crystallization peak during cooling and a nearly four-fold reduction in the isothermal crystallization half-time.[1][2][3]

Mechanical Properties

III. Performance in Polypropylene (PP) and Polyethylene Terephthalate (PET)

Currently, there is a lack of publicly available research that directly compares the performance of this compound with other common nucleating agents like talc, sodium benzoate, or sorbitol derivatives in polypropylene (PP) and polyethylene terephthalate (PET) matrices.

For context, the following tables summarize the typical performance improvements observed with conventional nucleating agents in these polymers.

Table 3: General Effects of Common Nucleating Agents on Polypropylene (PP)

Nucleating Agent TypeTypical Effect on Crystallization TemperatureImpact on Mechanical Properties
TalcModerate IncreaseIncreases stiffness and heat deflection temperature.[4]
Sodium BenzoateSignificant IncreaseImproves stiffness and clarity.[5]
Sorbitol DerivativesHigh IncreasePrimarily used as clarifying agents, also increases stiffness.[6][7]

Table 4: General Effects of Common Nucleating Agents on Polyethylene Terephthalate (PET)

Nucleating Agent TypeTypical Effect on Crystallization RateImpact on Mechanical Properties
TalcModerate IncreaseIncreases stiffness.[8]
Sodium BenzoateSignificant IncreaseCan improve the rate of crystallization, but may affect molecular weight.[8][9]
IonomersSignificant IncreaseEnhances crystallization rate.[8]

While direct comparative data for BHEO in PP and PET is not available, the performance of other oxalamide-based nucleating agents in polypropylene suggests that this class of compounds can be effective, particularly under shear conditions.[10]

IV. Experimental Protocols

A. Differential Scanning Calorimetry (DSC) for Crystallization Analysis

This protocol is based on the principles outlined in ASTM D3418.[1][2]

  • Sample Preparation: A small sample (typically 5-10 mg) of the polymer is hermetically sealed in an aluminum pan.

  • First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature well above its melting point to erase its thermal history.

  • Isothermal Hold: The sample is held at this high temperature for a few minutes to ensure complete melting.

  • Controlled Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min). The exothermic peak of crystallization (Tc) and the crystallization enthalpy (ΔHc) are recorded.

  • Second Heating Scan: A second heating scan is performed at the same rate to determine the melting temperature (Tm) and melting enthalpy (ΔHm) of the crystallized sample.

  • Isothermal Crystallization (Optional): The sample is rapidly cooled from the melt to a specific isothermal crystallization temperature and the heat flow is monitored over time to determine the crystallization half-time (t0.5).

The following diagram illustrates the logical flow of a DSC experiment to determine the effectiveness of a nucleating agent.

G start Start erase_history Heat to Erase Thermal History start->erase_history isothermal_melt Isothermal Hold in Melt erase_history->isothermal_melt cool Controlled Cooling isothermal_melt->cool record_tc Record Tc and ΔHc cool->record_tc reheat Controlled Reheating record_tc->reheat record_tm Record Tm and ΔHm reheat->record_tm end End record_tm->end

Figure 2: DSC experimental logic for crystallization analysis.
B. Mechanical Property Testing

This protocol is based on the principles outlined in ASTM D638.[3][11][12][13][14]

  • Specimen Preparation: Dumbbell-shaped specimens are prepared according to the dimensions specified in the standard.

  • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23 °C and 50% RH) for a specified period.

  • Testing: The specimen is mounted in the grips of a universal testing machine and pulled at a constant crosshead speed until it fractures.

  • Data Acquisition: The load and extension are continuously recorded during the test.

  • Calculations: Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.

This protocol is based on the principles outlined in ASTM D790.[15][16][17][18][19]

  • Specimen Preparation: Rectangular bar-shaped specimens are prepared according to the dimensions specified in the standard.

  • Conditioning: Specimens are conditioned under standard conditions.

  • Testing: The specimen is placed on two supports and a load is applied to the center of the specimen at a constant crosshead speed.

  • Data Acquisition: The load and deflection are recorded until the specimen breaks or reaches a specified strain.

  • Calculations: Flexural strength and flexural modulus are calculated.

V. Conclusion

This compound shows significant promise as a nucleating agent, particularly for polylactic acid, where it has been demonstrated to substantially increase the rate and degree of crystallization. However, a comprehensive understanding of its performance across a wider range of polymer matrices and in direct comparison with industry-standard nucleating agents is still needed. The lack of available data for its performance in polypropylene and polyethylene terephthalate highlights an area for future research. For professionals in materials science and drug development, where polymer properties are critical, further investigation into BHEO and its derivatives could unlock new possibilities for material design and performance enhancement.

References

Case Study: Enhancing Polymer Performance with N,N'-Bis(2-hydroxyethyl)oxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N'-Bis(2-hydroxyethyl)oxamide is a versatile additive that demonstrates significant potential for improving the performance of various polymer systems. This guide provides a comparative analysis of its effects on product performance, supported by experimental data, with a focus on its application in polyurethane foams and as a potential nucleating agent in polylactic acid (PLA).

Improved Mechanical and Thermal Properties in Rigid Polyurethane Foams

This compound, particularly when modified with boric acid, has been shown to enhance the thermal stability and compressive strength of rigid polyurethane (PU) foams.[1] This improvement is attributed to the introduction of borate structures into the foam's polymer matrix, leading to a more ordered structure and reduced brittleness.

Comparative Performance Data

The following table summarizes the key performance indicators of rigid polyurethane foam with and without the addition of this compound modified with boric acid. For comparison, typical properties of standard rigid polyurethane foam are also provided.

PropertyStandard Rigid PU FoamRigid PU Foam with Modified this compound
Apparent Density ( kg/m ³) 30 - 40[2]~45
Compressive Strength (MPa) 0.1 - 0.2[1]0.11 - 0.16[1]
Thermal Conductivity (W/m·K) 0.018 - 0.024[2]Not Reported
Thermal Stability -Higher thermal stability compared to foams without boric acid modification[1]

Potential as a Nucleating Agent in Polylactic Acid (PLA)

Comparative Crystallization Data for PLA with Nucleating Agents

The table below showcases the impact of EBS on the crystallization kinetics of PLA. Should data for this compound become available, it could be compared against these values.

Nucleating Agent (Concentration)Crystallization Half-Time (t₁/₂) at 130°C (min)
None (Neat PLA)>100[3]
Ethylene Bis-Stearamide (EBS) (1.0 wt%)~34.5[3]
Reactive Aliphatic Bisamide (PBU) (0.7 wt%)~6.05[3]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing N,N'-disubstituted oxamides is the reaction of diethyl oxalate with a primary amine. The following protocol is a general procedure that can be adapted for the synthesis of this compound.

Materials:

  • Diethyl oxalate

  • Ethanolamine

  • Ethanol (absolute)

Procedure:

  • Dissolve ethanolamine (2.0 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add diethyl oxalate (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for 1-4 hours.

  • Cool the mixture to room temperature, allowing the this compound product to crystallize.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Preparation of Rigid Polyurethane Foam

The following is a general laboratory-scale procedure for the preparation of rigid polyurethane foam.[4][5][6]

Materials:

  • Polyol (Part A)

  • Isocyanate (Part B, e.g., MDI)

  • This compound (as an additive to the polyol component)

  • Blowing agent (e.g., water)

  • Catalyst

  • Surfactant

  • Disposable cups and stirring rod

Procedure:

  • In a well-ventilated fume hood, accurately weigh the polyol, this compound, blowing agent, catalyst, and surfactant into a disposable cup.

  • Thoroughly mix the components until a homogeneous mixture is achieved. This is the "A-side" of the formulation.

  • In a separate disposable cup, weigh the appropriate amount of isocyanate (the "B-side").

  • Quickly pour the isocyanate into the polyol mixture and stir vigorously with a disposable stirring rod for a short, specified time (e.g., 10-15 seconds).

  • Immediately pour the reacting mixture into a mold or a larger container to allow for expansion.

  • Allow the foam to rise and cure. The reaction is exothermic and will generate heat.

  • Let the foam cure for at least 24 hours at room temperature before cutting and testing its properties.

Evaluation of Polymer Properties

Standardized testing methods are crucial for the accurate comparison of material properties.

  • Thermal Conductivity: Measured using a heat flow meter according to ISO 8301 or ASTM C518.

  • Compressive Strength: Determined using a universal testing machine according to ISO 844 or ASTM D1621.

  • Apparent Density: Calculated from the mass and volume of a regularly shaped foam sample according to ISO 845 or ASTM D1622.

  • Crystallization Kinetics: Analyzed using Differential Scanning Calorimetry (DSC) to determine the crystallization half-time (t₁/₂) and degree of crystallinity.[7]

Visualizing Synthesis and Application Workflows

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_of_NN_Bis_2_hydroxyethyloxamide cluster_reactants Reactants cluster_process Process cluster_product Product Diethyl Oxalate Diethyl Oxalate Mixing in Ethanol Mixing in Ethanol Diethyl Oxalate->Mixing in Ethanol Ethanolamine Ethanolamine Ethanolamine->Mixing in Ethanol Reflux Reflux Mixing in Ethanol->Reflux Crystallization Crystallization Reflux->Crystallization Filtration & Washing Filtration & Washing Crystallization->Filtration & Washing Drying Drying Filtration & Washing->Drying This compound This compound Drying->this compound

Caption: Synthesis of this compound.

PU_Foam_Production_Workflow cluster_A_Side A-Side Preparation cluster_B_Side B-Side cluster_Process Foaming Process cluster_Product Final Product Polyol Polyol Mixing Mixing Polyol->Mixing Additive This compound Additive->Mixing Blowing Agent Blowing Agent Blowing Agent->Mixing Catalyst Catalyst Catalyst->Mixing Surfactant Surfactant Surfactant->Mixing Isocyanate (MDI) Isocyanate (MDI) Isocyanate (MDI)->Mixing Pouring Pouring Mixing->Pouring Curing Curing Pouring->Curing Rigid Polyurethane Foam Rigid Polyurethane Foam Curing->Rigid Polyurethane Foam

Caption: Polyurethane Foam Production Workflow.

References

Safety Operating Guide

Safe Disposal of N,N'-Bis(2-hydroxyethyl)oxamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides crucial safety and logistical information for the proper disposal of N,N'-Bis(2-hydroxyethyl)oxamide, tailored for researchers, scientists, and professionals in drug development.

This compound is a solid, white chemical compound soluble in water.[1] While not classified as a hazardous substance under the US OSHA Hazard Communication Standard 2024, it is crucial to handle it with care, as it is known to be moisture and air-sensitive and may cause an allergic skin reaction.[1][2] Adherence to proper disposal protocols is essential to ensure laboratory safety and environmental protection.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, especially during disposal procedures, it is imperative to use appropriate personal protective equipment.

PPE CategoryRequirementCitation
Eye/Face Protection Safety glasses with side-shields or goggles are required. Adherence to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 is recommended.[1]
Skin Protection Wear protective gloves and clothing to avoid skin contact.[1]
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a particle filter respirator is recommended.[1]
General Hygiene Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[1][3]

Spill and Accidental Release Measures

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Ensure Adequate Ventilation: Immediately ensure the area is well-ventilated.

  • Personal Precautions: Wear the prescribed personal protective equipment, including eye/face protection, gloves, and respiratory protection as needed to avoid dust inhalation.[1]

  • Containment and Cleanup: Sweep up the spilled solid material and shovel it into suitable, labeled containers for disposal.[1] Avoid actions that could generate dust.

  • Environmental Precautions: Prevent the spilled material from entering drains or the environment.[3]

Waste Disposal Protocol

The disposal of this compound and its contaminated packaging must be conducted in compliance with all local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • Contaminated materials, such as gloves, weighing papers, and disposable labware, should also be collected in a separate, clearly labeled container.

Step 2: Consultation of Regulations

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

  • Disposal must be carried out in accordance with local and national regulations.[3]

Step 3: Professional Disposal

  • It is recommended to entrust the disposal of this chemical to a licensed and qualified waste disposal company.[3]

While this material is not regulated as a hazardous substance under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) or the Superfund Amendments and Reauthorization Act (SARA), there may be specific reporting requirements at the local, regional, or state level.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) for this compound start->consult_sds is_contaminated Is the waste contaminated with other hazardous materials? segregate_waste Segregate from other chemical waste streams is_contaminated->segregate_waste No consult_ehs Consult Institutional Environmental Health & Safety (EHS) for guidance is_contaminated->consult_ehs Yes ppe Wear Appropriate Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) consult_sds->ppe collect_waste Collect waste in a labeled, sealed container ppe->collect_waste collect_waste->is_contaminated segregate_waste->consult_ehs licensed_disposal Arrange for disposal by a licensed waste disposal company consult_ehs->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N,N'-Bis(2-hydroxyethyl)oxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of N,N'-Bis(2-hydroxyethyl)oxamide (CAS No. 1871-89-2) to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are based on available Safety Data Sheets (SDS) and general laboratory safety practices.

Hazard Identification and Classification

This compound is classified with the following primary hazard:

  • Skin Sensitization: May cause an allergic skin reaction (H317).[1][2]

Signal Word: Warning[1][2]

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C6H12N2O4[2][3][4]
Molecular Weight 176.17 g/mol [2][3]
Appearance White crystalline powder/solid[3][4]
Melting Point 167 - 169 °C / 332.6 - 336.2 °F[3]
Solubility Soluble in water[3]

Personal Protective Equipment (PPE)

Consistent and proper use of personal protective equipment is the first line of defense against potential exposure. The following PPE is mandatory when working with this compound.

Protection LevelEquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3] Provides protection against splashes and airborne particles.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and practice proper glove removal technique to avoid skin contact.[5]
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn and kept buttoned to protect against skin contact.[5]
Respiratory Protection Not generally required under normal laboratory use with adequate ventilation.If there is a risk of generating dust or aerosols, or if working in a poorly ventilated area, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow start Start: Handling This compound assess_risk Assess Risk: - Scale of work - Dust/aerosol generation potential - Ventilation status start->assess_risk ppe_standard Standard PPE: - Safety glasses with side shields - Nitrile/Neoprene gloves - Lab coat assess_risk->ppe_standard Low risk (e.g., small scale, no dust) ppe_enhanced Enhanced PPE: - Chemical splash goggles - Double gloving - NIOSH-approved respirator assess_risk->ppe_enhanced High risk (e.g., large scale, dust potential) handle_chemical Proceed with Handling ppe_standard->handle_chemical ppe_enhanced->handle_chemical

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.

Handling Protocol: A Step-by-Step Guide
  • Engineering Controls: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[5] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Pre-Handling Check:

    • Ensure all required PPE is available and in good condition.

    • Confirm the location and functionality of safety equipment (eyewash station, safety shower, fire extinguisher).

    • Have appropriate waste containers ready.

  • Handling:

    • Avoid direct contact with skin and eyes.[6]

    • Take measures to prevent the formation of dust and aerosols.[3][5]

    • Avoid breathing dust.[1][6]

  • Post-Handling:

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[7]

    • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]

    • Clean the work area thoroughly.

First-Aid Measures
  • If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][8]

Disposal Plan
  • Waste Identification: this compound and any materials contaminated with it (e.g., gloves, weighing paper, containers) should be considered chemical waste.

  • Containment:

    • Collect solid waste in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal:

    • Dispose of contents/container to an approved waste disposal plant.[1][7]

    • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]

    • Do not let the product enter drains.[9]

References

×

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-Bis(2-hydroxyethyl)oxamide
Reactant of Route 2
Reactant of Route 2
N,N'-Bis(2-hydroxyethyl)oxamide

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